1,6-Hexamethylene bis-methacrylamide
Description
The exact mass of the compound N,N'-(1,6-Hexanediyl)bismethacrylamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-[6-(2-methylprop-2-enoylamino)hexyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-11(2)13(17)15-9-7-5-6-8-10-16-14(18)12(3)4/h1,3,5-10H2,2,4H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKWKURHPIBUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCCCCNC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936368 | |
| Record name | N,N'-(Hexane-1,6-diyl)bis(2-methylprop-2-enimidic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16069-15-1 | |
| Record name | N,N′-1,6-Hexanediylbis[2-methyl-2-propenamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16069-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-(1,6-Hexanediyl)bismethacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016069151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-(Hexane-1,6-diyl)bis(2-methylprop-2-enimidic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(1,6-hexanediyl)bismethacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,6-Hexamethylene bis-methacrylamide: Properties, Synthesis, and Applications in Advanced Biomaterials
This guide provides a comprehensive technical overview of 1,6-Hexamethylene bis-methacrylamide, a versatile bifunctional monomer crucial for the development of advanced polymers and hydrogels. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, synthesis methodologies, and practical applications of this crosslinking agent, with a particular focus on its role in creating sophisticated biomaterials for therapeutic and regenerative medicine.
Core Chemical Identity and Properties
This compound, also known as N,N'-(hexane-1,6-diyl)bis(2-methylprop-2-enamide), is a symmetrical molecule featuring two methacrylamide functional groups at the termini of a six-carbon aliphatic chain.[1] This structure imparts the ability to form crosslinked polymer networks through polymerization of the vinyl groups.
Chemical Structure and Identifiers
The fundamental identity of this compound is established by its unique chemical structure and associated identifiers.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2-methyl-N-[6-(2-methylprop-2-enoylamino)hexyl]prop-2-enamide[1] |
| CAS Number | 16069-15-1[1][2][3][4][5][6][7] |
| Molecular Formula | C14H24N2O2[1][2][3][4][5][6][7] |
| Molecular Weight | 252.35 g/mol [1][5][6][7] |
| InChI Key | YBKWKURHPIBUEM-UHFFFAOYSA-N[1][5] |
| SMILES | CC(=C)C(=O)NCCCCCCNC(=O)C(C)=C[2][5] |
| Synonyms | N,N'-(1,6-hexanediyl)bismethacrylamide, 1,6-Hexamethylene bis-methyacrylamide, N,N'-Hexamethylenebis(methacrylamide)[1][4][7] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in polymerization processes.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Appearance | White solid/powder | [5] |
| Melting Point | 93-98 °C | [5][6][7] |
| Boiling Point | 495.8 °C at 760 mmHg (Predicted) | [3][4][7] |
| Density | 0.965 g/cm³ (Predicted) | [3][7] |
| Flash Point | 186.5 °C | [3][7] |
| Storage Temperature | 2-8 °C | [2][5][7] |
| Solubility | While specific data is limited, its structure suggests solubility in polar organic solvents and limited solubility in water. | Inferred |
| Topological Polar Surface Area | 58.2 Ų | [1] |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of a diamine with a methacrylic acid derivative. A common and effective method is the Schotten-Baumann reaction, which utilizes methacryloyl chloride or methacrylic anhydride as the acylating agent.
Synthesis Protocol: A Representative Schotten-Baumann Approach
This protocol outlines a general procedure for the synthesis of this compound. The causality behind these steps is to ensure a controlled reaction, high yield, and a pure final product.
Diagram 1: Synthesis Workflow for this compound
Caption: A typical Schotten-Baumann synthesis workflow.
Step-by-Step Methodology:
-
Dissolution of Diamine: Dissolve 1,6-hexanediamine in an aqueous solution of a base, such as sodium hydroxide. The base neutralizes the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation.
-
Preparation of Acylating Agent: In a separate flask, dissolve methacryloyl chloride in a water-immiscible organic solvent like dichloromethane.
-
Controlled Reaction: Cool the diamine solution in an ice bath to 0-5 °C. Add the methacryloyl chloride solution dropwise with vigorous stirring. This slow, controlled addition is crucial to manage the exothermic reaction and prevent unwanted side reactions.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
Work-up: Separate the organic layer. Wash it sequentially with a dilute acid (to remove any unreacted diamine), water, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final, pure this compound.
Spectroscopic Characterization
-
¹H NMR: Expected signals would include peaks corresponding to the vinyl protons of the methacrylamide groups, the methyl protons, and the methylene protons of the hexamethylene chain.
-
¹³C NMR: Key signals would be observed for the carbonyl carbons, the vinyl carbons, the methyl carbons, and the carbons of the aliphatic backbone.
-
FTIR: Characteristic absorption bands would be present for the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), the N-H bending (Amide II band), and the C=C stretching of the vinyl group. For the related compound N,N'-methylenebisacrylamide, characteristic IR bands are observed for N-H stretching (~3300 cm⁻¹), C=O stretching (~1656 cm⁻¹), and C=C stretching (~1625 cm⁻¹).
Applications in Hydrogel Formation for Biomedical and Drug Development Fields
The primary application of this compound is as a crosslinking agent in the synthesis of polymers, particularly hydrogels.[8][9] Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water, making them highly biocompatible and suitable for various biomedical applications.[9][10]
The choice of this compound as a crosslinker offers several advantages:
-
Tunable Mechanical Properties: The concentration of the crosslinker directly influences the mechanical properties of the resulting hydrogel. Higher concentrations lead to a more densely crosslinked network, resulting in a stiffer and less swellable hydrogel.[11]
-
Biocompatibility: The amide linkages are generally more resistant to hydrolysis than ester linkages found in other crosslinkers, which can be advantageous for long-term stability in physiological environments.
-
Versatility: It can be copolymerized with a wide range of monomers to create hydrogels with tailored properties for specific applications.
Experimental Protocol: Free-Radical Polymerization for Hydrogel Synthesis
This protocol provides a general method for preparing a hydrogel using this compound as a crosslinker. This method is widely applicable and can be adapted for various monomer systems.
Diagram 2: Hydrogel Synthesis Workflow
Caption: A generalized workflow for hydrogel synthesis.
Step-by-Step Methodology:
-
Solution Preparation: Prepare separate solutions of the primary monomer (e.g., acrylamide, N-isopropylacrylamide), this compound (dissolved in a suitable solvent if necessary), and a polymerization initiator (e.g., ammonium persulfate, APS). These solutions are typically made in a buffered aqueous solution to maintain a stable pH.
-
Mixing: Combine the monomer and crosslinker solutions in the desired ratio. The ratio of monomer to crosslinker is a critical parameter that determines the properties of the final hydrogel.
-
Initiation: Degas the solution to remove oxygen, which can inhibit free-radical polymerization. Initiate the polymerization by adding a catalyst (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED, for redox initiation) or by exposing the solution to UV light if a photoinitiator is used.[12][13]
-
Gelation: Allow the solution to polymerize and form a gel. The time required for gelation will depend on the specific reaction conditions.
-
Purification: After gelation is complete, the hydrogel is typically purified by soaking it in a large volume of deionized water, with frequent water changes, to remove any unreacted monomers, crosslinkers, and initiators.
Applications in Drug Delivery and Tissue Engineering
Hydrogels crosslinked with this compound are promising materials for various applications in drug development and regenerative medicine.
-
Controlled Drug Release: The porous network of the hydrogel can encapsulate therapeutic agents, which are then released in a sustained manner as the drug diffuses through the hydrogel matrix.[8][14] The release rate can be tuned by altering the crosslinking density.
-
Tissue Engineering Scaffolds: These hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration.[15][16] Their tunable mechanical properties allow for the creation of scaffolds that match the stiffness of the target tissue.
-
Smart Gels: By copolymerizing with "smart" monomers that respond to environmental stimuli such as pH or temperature, hydrogels crosslinked with this compound can be designed to release drugs or change their properties in response to specific physiological cues.[8]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Table 3: Hazard and Safety Information
| Category | Information | Source |
| Hazard Codes | Xi (Irritant) | [6][7] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][5] |
| GHS Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/ eye protection/ face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [2][5] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. Use in a well-ventilated area or with a fume hood. | Inferred |
| Disposal | Dispose of in accordance with local, state, and federal regulations. | Inferred |
Conclusion
This compound is a valuable and versatile crosslinking agent with significant potential in the fields of polymer chemistry, materials science, and biomedicine. Its ability to form robust and tunable hydrogels makes it a key component in the development of advanced materials for drug delivery, tissue engineering, and other therapeutic applications. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for researchers and scientists seeking to harness its full potential.
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PubChem. 1,6-Hexamethylenebisacrylamide. National Center for Biotechnology Information. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Versatility of N,N'-Methylenebisacrylamide in Hydrogel Synthesis for Advanced Applications. Available from: [Link]
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Costache, M. C., et al. (2023). New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. Polymers, 15(9), 2191. Available from: [Link]
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Hussain, I., et al. (2024). Advances in Hydrogel-Based Drug Delivery Systems. Pharmaceutics, 16(2), 169. Available from: [Link]
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Demir, E., et al. (2015). A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(1), 1-12. Available from: [Link]
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MDPI. Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. Available from: [Link]
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Tse, J. R., & Engler, A. J. (2010). Preparation of hydrogel substrates with tunable mechanical properties. Current protocols in cell biology, Chapter 10, Unit 10.16. Available from: [Link]
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Schuurman, W., et al. (2013). Gelatin-methacrylamide hydrogels as potential biomaterials for fabrication of tissue-engineered cartilage constructs. Macromolecular bioscience, 13(5), 551–561. Available from: [Link]
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MP Biomedicals. Acrylamide. Available from: [Link]
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Abdullayev, E., & Okay, O. (2024). Preparation of Hydrogel based on Starch, Carboxymethyl Cellulose, Methylene-bis-acralamide and its Application. Journal of Chemical Problems, (3), 13-18. Available from: [Link]
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Topic: 1,6-Hexamethylene bis-methacrylamide: A Comprehensive Guide to Synthesis and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,6-Hexamethylene bis-methacrylamide (HMBMA) is a bifunctional monomer recognized for its role as a crosslinking agent in the synthesis of advanced polymers and hydrogels. Its unique structure, featuring a flexible six-carbon aliphatic chain flanked by two methacrylamide groups, imparts valuable properties such as high reactivity, thermal stability, and biocompatibility to the resulting polymeric networks. These characteristics make HMBMA a crucial component in diverse fields, including biomedical engineering, controlled drug delivery systems, dental materials, and specialty coatings.[1][2] This guide provides a detailed technical overview of the synthesis of HMBMA, outlines a comprehensive characterization workflow, and discusses the critical causality behind the experimental choices, offering field-proven insights for professionals in research and development.
Introduction: The Significance of a Versatile Crosslinker
The development of functional polymers with tailored properties is a cornerstone of modern materials science and drug development. The choice of crosslinking agent is paramount, as it dictates the three-dimensional architecture, mechanical strength, and environmental responsiveness of the polymer matrix. This compound stands out due to the hydrolytic stability of its amide linkages compared to ester-based crosslinkers, a critical feature for applications requiring long-term stability in aqueous environments, such as in the human body.
Polymers derived from HMBMA are investigated for their use as scaffolds in tissue engineering and as matrices for the controlled and sustained release of therapeutic agents. Its application extends to the formulation of robust adhesives and dental composites.[2][3] This guide serves as a self-validating system, providing researchers with the foundational knowledge to synthesize, purify, and rigorously characterize HMBMA, ensuring the production of high-purity material for reproducible downstream applications.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of HMBMA is essential for its effective application. The key physicochemical data are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-methyl-N-[6-(2-methylprop-2-enoylamino)hexyl]prop-2-enamide | [4] |
| CAS Number | 16069-15-1 | [1][4][5] |
| Molecular Formula | C₁₄H₂₄N₂O₂ | [1][4] |
| Molecular Weight | 252.35 g/mol | [1][4] |
| Appearance | White solid / powder | [1][6] |
| Melting Point | 93-98 °C | [1][2][7] |
| Boiling Point | 495.8 °C at 760 mmHg | [1][5] |
| Density | ~0.965 g/cm³ | [1][5] |
| Hydrogen Bond Donors | 2 | [4] |
| Rotatable Bonds | 9 | [4] |
Synthesis of this compound
The synthesis of HMBMA is typically achieved via a nucleophilic acyl substitution, specifically an acylation reaction between a diamine and a methacrylic acid derivative. The Schotten-Baumann reaction condition is often employed, providing a robust and scalable method for producing HMBMA.[8]
Reaction Principle and Causality
The core of the synthesis involves the reaction of the nucleophilic primary amine groups of 1,6-hexanediamine with the electrophilic carbonyl carbon of methacryloyl chloride. The reaction is conducted in the presence of a base (like sodium hydroxide) which serves two critical functions:
-
Neutralizing the HCl Byproduct: Each acylation step liberates one molecule of hydrochloric acid (HCl). The base neutralizes this acid, preventing it from protonating the unreacted amine groups of the 1,6-hexanediamine, which would render them non-nucleophilic and halt the reaction.
-
Maintaining Reaction Rate: By preventing the protonation of the reactant, the base ensures a continuous supply of the nucleophilic amine, allowing the reaction to proceed to completion.
The use of a two-phase system (e.g., an organic solvent and water) helps to control the reaction rate and facilitates product separation. The reaction is typically performed at low temperatures to minimize side reactions, such as the polymerization of the methacryloyl chloride or the final product.
Visualizing the Synthesis Reaction
Caption: Schotten-Baumann synthesis of HMBMA.
Detailed Experimental Protocol
This protocol is a synthesized representation based on established chemical principles for this reaction type and should be performed with appropriate safety measures in a fume hood.
Materials and Reagents:
-
1,6-Hexanediamine[9]
-
Methacryloyl chloride[1]
-
Sodium hydroxide (NaOH)
-
Chloroform (alcohol-free)
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Magnetic stirrer, ice bath, dropping funnel, three-neck round-bottom flask, separatory funnel, rotary evaporator.
Step-by-Step Procedure:
-
Reactant Preparation: In a three-neck flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,6-hexanediamine in chloroform.
-
Base Solution: Separately, prepare an aqueous solution of sodium hydroxide.
-
Cooling: Place the flask containing the diamine solution in an ice bath and stir vigorously. The temperature should be maintained below 5 °C throughout the addition step.[8]
-
Slow Addition: Simultaneously, add the methacryloyl chloride (dissolved in chloroform) and the aqueous sodium hydroxide solution dropwise to the stirred diamine solution over a period of 1-2 hours. Maintaining a low temperature and slow addition rate is crucial to control the exothermicity of the reaction and prevent unwanted polymerization.
-
Reaction: After the addition is complete, allow the mixture to stir for an additional 2-3 hours while maintaining the low temperature, then let it warm to room temperature and stir for another 2-4 hours.
-
Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Washing: Wash the organic layer sequentially with dilute HCl (to remove any unreacted diamine), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the chloroform using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol) to obtain pure, white crystals of HMBMA.
Comprehensive Characterization Workflow
Confirming the identity, structure, and purity of the synthesized HMBMA is a critical, self-validating step. A multi-technique approach is required.
Caption: Workflow for HMBMA synthesis and characterization.
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and powerful technique to confirm the presence of key functional groups in the synthesized molecule. A KBr pellet or ATR setup can be used.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Observation |
| ~3300 | N-H Stretch | Amide | Strong, sharp peak |
| ~3000-2850 | C-H Stretch | Aliphatic (CH₂) | Strong, sharp peaks |
| ~1650 | C=O Stretch (Amide I) | Amide | Strong, sharp peak |
| ~1610 | C=C Stretch | Alkene | Medium peak[3] |
| ~1550 | N-H Bend (Amide II) | Amide | Medium to strong peak |
The absence of a broad O-H stretch (from carboxylic acid impurity) and the presence of all characteristic amide and vinyl peaks provide strong evidence of successful synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for elucidating the precise chemical structure of HMBMA. The sample is typically dissolved in a deuterated solvent like CDCl₃ or DMSO-d₆.
¹H NMR Spectroscopy:
-
Olefinic Protons: Two distinct signals are expected for the vinyl protons (CH₂=C) around δ 5.3-5.8 ppm .[3]
-
Amide Proton (N-H): A broad singlet or triplet, typically around δ 6.0-8.0 ppm , which may exchange with D₂O.
-
Methylene Protons adjacent to N (α-CH₂): A multiplet around δ 3.2-3.4 ppm .
-
Methyl Protons (CH₃): A singlet around δ 1.9 ppm .[3]
-
Hexamethylene Chain Protons (β, γ-CH₂): Overlapping multiplets in the aliphatic region, typically around δ 1.3-1.6 ppm .[3]
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): A signal in the downfield region, around δ 168 ppm .[3]
-
Olefinic Carbons (C=C): Two signals, one quaternary carbon around δ 140 ppm and a methylene carbon around δ 119-120 ppm .[3]
-
Methylene Carbon adjacent to N (α-CH₂): A signal around δ 39 ppm .[3]
-
Hexamethylene Chain Carbons (β, γ-CH₂): Signals in the range of δ 26-30 ppm .[3]
-
Methyl Carbon (CH₃): A signal around δ 18 ppm .[3]
Thermal Analysis
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and assess the purity of the synthesized compound. A pure sample of HMBMA should exhibit a sharp, well-defined endothermic peak corresponding to its melting transition in the range of 93-98 °C.[1][2][7] The sharpness of the peak is an indicator of high purity.
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of HMBMA. The analysis involves heating the sample at a constant rate and monitoring its mass loss. This data is crucial for determining the maximum processing temperatures when HMBMA is used in polymerization reactions, ensuring it does not degrade prematurely.
Safety and Handling
As a chemical reagent, this compound requires careful handling.
-
General Precautions: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Avoid breathing dust and contact with skin and eyes.[7][10]
-
Hazard Classification: It is classified as an irritant.[2][7]
-
Hazard Statements: Irritating to eyes, respiratory system, and skin.[7]
-
First Aid:
-
Storage: Store in a cool, dry place away from light and heat, in a tightly sealed container.[11]
Conclusion
This guide has provided an in-depth, authoritative framework for the synthesis and characterization of this compound. By understanding the causality behind the synthetic steps and employing a rigorous, multi-faceted characterization strategy, researchers can ensure the production of high-quality HMBMA. The detailed protocols and expected analytical outcomes serve as a self-validating reference, empowering scientists and drug development professionals to confidently utilize this versatile crosslinker in the creation of next-generation polymers and biomedical materials.
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An In-Depth Technical Guide to 1,6-Hexamethylene bis-methacrylamide: Properties, Synthesis, and Applications in Advanced Drug Delivery Systems
This guide provides a comprehensive technical overview of 1,6-Hexamethylene bis-methacrylamide, a key crosslinking agent in the development of advanced polymer-based materials. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, and its pivotal role in the formulation of hydrogels for therapeutic applications.
Core Molecular and Physical Properties
This compound, systematically named N,N'-(hexane-1,6-diyl)bis(2-methylprop-2-enamide), is a bifunctional monomer essential for creating crosslinked polymer networks. Its structure, featuring a flexible hexamethylene spacer flanked by two reactive methacrylamide groups, imparts unique characteristics to the resulting polymers, influencing their mechanical strength, thermal stability, and biocompatibility.
A summary of its key properties is presented below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₄N₂O₂ | [1] |
| Molecular Weight | 252.35 g/mol | [1] |
| CAS Number | 16069-15-1 | [2][3] |
| Appearance | White solid/powder | |
| Melting Point | 93-98 °C | |
| IUPAC Name | N-[6-(2-methylprop-2-enoylamino)hexyl]-2-methylprop-2-enamide | [1] |
Synthesis of this compound: A Representative Protocol
The synthesis of this compound is typically achieved through the amidation of 1,6-hexanediamine with a suitable methacrylic acid derivative, such as methacryloyl chloride or methacrylic anhydride. The following protocol describes a representative synthesis using methacryloyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,6-Hexanediamine
-
Methacryloyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,6-hexanediamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Addition of Methacryloyl Chloride: Slowly add a solution of methacryloyl chloride (2.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours under a nitrogen atmosphere.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield this compound as a white solid.
Application in Hydrogel Formation for Drug Delivery
The bifunctional nature of this compound makes it an excellent crosslinking agent for the fabrication of hydrogels. These three-dimensional, water-swollen polymer networks have garnered significant interest in the field of drug delivery due to their biocompatibility, tunable drug release kinetics, and ability to encapsulate a wide range of therapeutic agents.
Causality Behind Experimental Choices in Hydrogel Synthesis:
The properties of the resulting hydrogel are highly dependent on the concentration of the monomer, the crosslinker, and the initiator.
-
Monomer Concentration: A higher monomer concentration generally leads to a denser polymer network, which can affect the swelling ratio and the mechanical properties of the hydrogel.
-
Crosslinker Concentration: The concentration of this compound directly dictates the crosslinking density. A higher concentration results in a more tightly crosslinked network, leading to a lower swelling ratio, increased mechanical strength, and potentially slower drug release.
-
Initiator System: A redox initiator system, such as ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), is commonly used for free-radical polymerization at room temperature. The concentration of the initiator influences the rate of polymerization.
Experimental Protocol: Preparation of a Drug-Loaded Hydrogel
This protocol details the preparation of a methacrylamide-based hydrogel crosslinked with this compound for the controlled release of a model drug.
Materials:
-
N-(2-hydroxypropyl)methacrylamide (HPMA) (monomer)
-
This compound (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Model drug (e.g., Doxorubicin, FITC-Dextran)
Procedure:
-
Preparation of the Pre-gel Solution:
-
In a vial, dissolve the desired amount of HPMA monomer and this compound in PBS.
-
Add the model drug to this solution and mix until fully dissolved.
-
-
Initiation of Polymerization:
-
To the pre-gel solution, add a freshly prepared aqueous solution of APS.
-
Add TEMED to the mixture and gently vortex to ensure homogeneity. The amount of TEMED will influence the polymerization kinetics.
-
-
Hydrogel Formation:
-
Immediately cast the solution into a mold of the desired shape and size (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature for a specified time (typically 30-60 minutes).
-
-
Purification and Swelling:
-
Once the hydrogel is formed, carefully remove it from the mold.
-
Immerse the hydrogel in a large volume of PBS to allow it to swell to equilibrium and to remove any unreacted monomers, initiator, or non-entrapped drug. The PBS should be changed several times over a 24-48 hour period.
-
-
Drug Release Study:
-
Place the drug-loaded hydrogel in a known volume of PBS at 37 °C with gentle agitation.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh PBS to maintain sink conditions.
-
Analyze the concentration of the released drug in the aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy).
-
Visualization of the Polymerization Process
The following diagram illustrates the free-radical polymerization process leading to the formation of a crosslinked hydrogel network.
Caption: Free-radical polymerization workflow for hydrogel synthesis.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The successful synthesis of this compound can be confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to verify the chemical structure, and melting point analysis to assess purity.
The formation and properties of the hydrogel can be validated by:
-
Gelation Time: Visual observation of the transition from a liquid solution to a solid gel.
-
Swelling Ratio: Quantifying the water uptake capacity of the hydrogel.
-
Mechanical Testing: Characterizing the compressive or tensile strength of the hydrogel.
-
Drug Loading and Release Kinetics: Measuring the amount of drug encapsulated and monitoring its release profile over time.
Conclusion
This compound is a versatile and valuable crosslinking agent for the development of advanced polymer materials, particularly hydrogels for drug delivery applications. Its flexible aliphatic spacer and reactive methacrylamide groups allow for the creation of biocompatible networks with tunable properties. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to explore and innovate in the field of drug development and biomaterials.
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"1,6-Hexamethylene bis-methacrylamide" CAS number 16069-15-1
An In-Depth Technical Guide to 1,6-Hexamethylene bis-methacrylamide (CAS: 16069-15-1)
Foreword: A Senior Application Scientist's Perspective
In the landscape of polymer science and biomaterials, the selection of a crosslinking agent is a critical decision that dictates the final properties and performance of a material. This compound is a bifunctional monomer that offers a unique combination of flexibility, hydrophobicity, and reactivity, making it an invaluable tool for researchers in drug development and materials science. This guide moves beyond a simple recitation of data. It is designed to provide a deep, mechanistic understanding of this crosslinker, empowering you to make informed decisions in your experimental designs. We will explore not just the "what" and "how," but the crucial "why" that underpins its synthesis, polymerization, and application.
Section 1: Core Molecular Profile and Physicochemical Properties
This compound, also known by its IUPAC name 2-methyl-N-[6-(2-methylprop-2-enoylamino)hexyl]prop-2-enamide, is a symmetrical molecule featuring two terminal methacrylamide groups connected by a flexible six-carbon hexamethylene chain.[1] This structure is fundamental to its function as a crosslinker, providing defined spacing and rotational freedom between polymer chains.
Chemical Structure
The molecule's structure is key to its utility. The methacrylamide groups provide the sites for free-radical polymerization, while the central hexane linker imparts flexibility and a degree of hydrophobicity to the resulting polymer network.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound. This data is essential for solubility calculations, reaction setup, and material characterization.
| Property | Value | Source(s) |
| CAS Number | 16069-15-1 | [1][2][3] |
| Molecular Formula | C₁₄H₂₄N₂O₂ | [1][3] |
| Molecular Weight | 252.35 g/mol | [1][2] |
| IUPAC Name | 2-methyl-N-[6-(2-methylprop-2-enoylamino)hexyl]prop-2-enamide | [1] |
| Appearance | White solid / powder | [3] |
| Melting Point | 93-98 °C | [3][4] |
| Boiling Point | 495.8 °C at 760 mmHg | [2][3] |
| Density | 0.965 g/cm³ | [2][3] |
| Flash Point | 186.5 °C | [2][3] |
| Storage Temperature | 2-8 °C | [4] |
| Topological Polar Surface Area | 58.2 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bond Count | 9 | [1] |
Section 2: Synthesis and Chemical Reactivity
Understanding the synthesis of the crosslinker is crucial for quality control and for potential in-house production. The most common laboratory-scale synthesis involves an acylation reaction.
Synthesis Pathway: Schotten-Baumann Reaction
A standard method for synthesizing bis-amides is the Schotten-Baumann reaction, which involves the reaction of a diamine with an acyl chloride.[5] In this case, 1,6-Hexanediamine is reacted with two equivalents of methacryloyl chloride in the presence of a base (like aqueous sodium hydroxide) to neutralize the HCl byproduct.
Caption: Synthesis of the target molecule via Schotten-Baumann reaction.
Core Reactivity: Free-Radical Polymerization
The scientific utility of this molecule is dominated by the reactivity of its two terminal methacrylamide groups. These vinyl groups are susceptible to free-radical attack, initiating a chain-growth polymerization process. Because the molecule contains two such groups, it can be incorporated into two separate, growing polymer chains simultaneously, thereby forming a covalent bridge, or crosslink, between them. This process transforms a solution of linear polymers into a single, macroscopic, three-dimensional network, characteristic of a hydrogel.
Section 3: Application in Hydrogel Formulation for Drug Delivery
Hydrogels are water-swollen polymer networks that are of immense interest for biomedical applications due to their high water content and structural similarity to the native extracellular matrix.[6] this compound is an effective crosslinker for creating such materials, particularly for drug delivery systems.[3][7]
Mechanism of Network Formation and Property Control
The formation of a hydrogel using this crosslinker follows the principles of free-radical polymerization.[8] The process involves an initiator, a monomer, and the crosslinker.
Caption: Workflow for free-radical polymerization to form a drug-loaded hydrogel.
Expertise in Action - The Causality of Concentration: The final properties of the hydrogel are not arbitrary; they are a direct consequence of the initial formulation.
-
Stiffness & Modulus: Increasing the concentration of this compound relative to the primary monomer leads to a higher crosslink density.[9] This creates a more tightly-linked network, resulting in a stiffer hydrogel with a higher elastic modulus. This is a critical parameter for mimicking the mechanical properties of biological tissues.[10]
-
Swelling Ratio & Pore Size: Conversely, a higher crosslink density restricts the ability of the polymer chains to move apart and absorb water. This leads to a lower equilibrium swelling ratio and a smaller average mesh or pore size within the network.[6][11]
-
Drug Release Kinetics: The pore size is a primary determinant of the drug release rate. For physically entrapped drugs, smaller pores (from higher crosslinker concentration) create a more tortuous path for the drug to diffuse out, resulting in a slower, more sustained release profile.[7][12]
Section 4: Experimental Protocol - Synthesis of a pH-Responsive Hydrogel
This protocol describes the synthesis of a poly(acrylamide-co-acrylic acid) hydrogel crosslinked with this compound. The incorporation of acrylic acid provides pH-responsiveness, making it a "smart" material for targeted drug delivery, as the hydrogel will swell preferentially in the less acidic environment of the intestines compared to the stomach.
Materials and Reagents
-
Acrylamide (Monomer)
-
Acrylic Acid (pH-responsive co-monomer)
-
This compound (Crosslinker)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N′,N′-Tetramethylethylenediamine (TEMED) (Accelerator)[8]
-
Deionized water
-
Phosphate Buffered Saline (PBS) at pH 7.4 and acidic buffer at pH 2.0
Step-by-Step Methodology
-
Preparation of Monomer Solution (Self-Validation: Clear Solution):
-
In a 50 mL beaker, dissolve 710 mg (10 mmol) of acrylamide and 140 mg (0.55 mmol) of this compound in 10 mL of deionized water.
-
Add 360 mg (5 mmol) of acrylic acid to the solution.
-
Stir until all components are fully dissolved. The solution should be clear and homogenous.
-
Rationale: The ratio of monomer to crosslinker is set to achieve a specific crosslink density. The acrylic acid is incorporated to provide carboxyl groups that will ionize at higher pH, causing electrostatic repulsion and increased swelling.
-
-
Degassing (Self-Validation: Cessation of Bubbling):
-
Place the beaker in a vacuum desiccator or purge the solution with nitrogen gas for 15-20 minutes.
-
Rationale: Oxygen is a potent inhibitor of free-radical polymerization as it scavenges radicals. Removing dissolved oxygen is critical for consistent and complete polymerization.
-
-
Initiation of Polymerization (Self-Validation: Visible Gelation):
-
To the degassed monomer solution, add 100 µL of a freshly prepared 10% (w/v) APS solution in water. Swirl gently to mix.
-
Add 10 µL of TEMED. TEMED accelerates the decomposition of APS to form sulfate free radicals, initiating the polymerization.[8]
-
Immediately pour the solution into a mold (e.g., between two glass plates with a spacer, or into a small petri dish).
-
Polymerization should begin within minutes, evidenced by an increase in viscosity and the formation of a solid, opaque gel. Allow the reaction to proceed for at least 4 hours at room temperature to ensure completion.
-
-
Purification and Swelling Studies (Self-Validation: Stable Swollen Mass):
-
Carefully remove the hydrogel from the mold and cut it into discs of a known diameter.
-
Place the discs in a large volume of deionized water for 48 hours, changing the water every 8 hours. This removes unreacted monomers, initiator, and other impurities.
-
Dry the purified discs in an oven at 60°C until a constant weight (W_d) is achieved.
-
Immerse pre-weighed dry discs in buffer solutions of pH 2.0 and pH 7.4.
-
At regular intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (W_s).
-
The equilibrium swelling ratio (ESR) is calculated as: ESR = (W_s - W_d) / W_d.
-
Expected Outcome: The ESR should be significantly higher at pH 7.4 than at pH 2.0, demonstrating the pH-responsive nature of the material.
-
Section 5: Safety and Handling
As a laboratory chemical, this compound requires careful handling. The following is a summary of key safety information derived from supplier Safety Data Sheets (SDS).
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[13][14][15]
-
Handling: Avoid creating dust.[16] Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[13] Avoid contact with skin, eyes, and clothing.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place, typically recommended at 2-8°C.[4] It may be sensitive to light and heat.[14]
-
Hazards: May cause skin, eye, and respiratory tract irritation. It is classified as an irritant (Xi).[4]
-
First Aid:
Section 6: Conclusion and Future Outlook
This compound is a versatile and highly effective crosslinking agent. Its defined structure allows for the rational design of polymer networks with tunable mechanical properties, swelling behavior, and degradation kinetics. For researchers in drug development, this molecule provides a robust platform for creating advanced hydrogel-based delivery systems, from simple diffusion-controlled matrices to sophisticated "smart" materials that respond to physiological cues. Future research will likely focus on its incorporation into more complex architectures, such as interpenetrating polymer networks and nanocomposite hydrogels, to further refine the control over therapeutic release profiles.
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Molbase. (n.d.). Bis(hexamethylene)triaminopenta(methylene-phosphonic acid). Retrieved from [Link]
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Ozeroglu, C., & Kelebek, S. (2007). Swelling properties of acrylamide-N,N′-methylene bis(acrylamide) hydrogels synthesized by using meso-2,3-dimercaptosuccinic acid-cerium(IV) redox couple. Express Polymer Letters, 1(3), 167-173. Retrieved from [Link]
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Liu, Y., et al. (2023). Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. National Center for Biotechnology Information. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility of 1,6-Hexamethylene bis-methacrylamide
This guide provides an in-depth analysis of the solubility characteristics of 1,6-Hexamethylene bis-methacrylamide (HMBMA), a key bifunctional monomer utilized in the synthesis of polymers and hydrogels for various applications, including in the biomedical and drug delivery fields. Understanding the solubility of HMBMA is critical for its effective handling, reaction control, and purification.
Introduction to this compound
This compound, with the CAS number 16069-15-1, is a white solid organic compound.[1][2] Its molecular structure features a central hydrophobic hexamethylene chain flanked by two polar methacrylamide groups. This amphiphilic nature dictates its solubility behavior in different solvent systems. The molecule has a molecular weight of 252.35 g/mol .[3] The presence of two methacrylamide moieties allows it to act as a crosslinking agent in polymerization reactions, forming three-dimensional polymer networks.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 16069-15-1 |
| Molecular Formula | C₁₄H₂₄N₂O₂ |
| Molecular Weight | 252.35 g/mol [3] |
| Appearance | White solid[1][2] |
| Melting Point | 93-98 °C[2] |
| Density | 0.965 g/cm³[2] |
| LogP (calculated) | 2.713[2] |
Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This principle is based on the polarity of the molecules and the intermolecular forces they can form. For this compound, the key structural features influencing its solubility are:
-
Hydrogen Bonding: The amide groups (-CONH-) contain both hydrogen bond donors (N-H) and acceptors (C=O), enabling interactions with protic and polar aprotic solvents.
-
Dipole-Dipole Interactions: The polar amide groups contribute to the overall dipole moment of the molecule, facilitating interactions with other polar molecules.
-
Van der Waals Forces: The nonpolar hexamethylene backbone and methyl groups interact via weaker van der Waals forces, which are significant in nonpolar solvents.
The interplay of these forces determines the extent to which HMBMA will dissolve in a given solvent.
Solubility Profile of this compound
Polar Protic Solvents
These solvents can engage in hydrogen bonding.
-
Water: While structurally similar bis-acrylamides show some water solubility, the longer hydrophobic hexamethylene chain in HMBMA is expected to limit its solubility in water at room temperature. The related compound N,N'-methylenebisacrylamide has a reported water solubility of 20 g/L at 20 °C.
-
Alcohols (Methanol, Ethanol): HMBMA is expected to have moderate solubility in lower alcohols like methanol and ethanol. The hydroxyl group of the alcohol can act as a hydrogen bond donor and acceptor, interacting with the amide groups of HMBMA.
-
Benzyl Alcohol: Experimental evidence shows that a reaction mixture containing HMBMA becomes homogeneous in benzyl alcohol at 60 °C, indicating good solubility at elevated temperatures.[4]
Polar Aprotic Solvents
These solvents have significant dipole moments but lack O-H or N-H bonds.
-
Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP): Patent literature suggests that alkylene bismethacrylamides, including HMBMA, are soluble in polar aprotic solvents like DMF and NMP, particularly with heating.[5] These solvents are effective at solvating the polar amide portions of the molecule.
-
Dimethyl Sulfoxide (DMSO): Given its high polarity and ability to accept hydrogen bonds, DMSO is anticipated to be a good solvent for HMBMA.
Nonpolar and Weakly Polar Solvents
These solvents primarily interact through van der Waals forces.
-
Diethyl Ether: HMBMA is used as a precipitating agent from reaction mixtures, indicating it is largely insoluble in diethyl ether.[4]
-
Hexane, Toluene: Due to the significant polarity of the two amide groups, HMBMA is expected to have very low solubility in nonpolar aliphatic and aromatic hydrocarbons like hexane and toluene.
-
Halogenated Solvents (Dichloromethane, Chloroform): These solvents have a range of polarities. While some solubility might be observed, it is not expected to be high.
Summary of Expected Solubility:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol, Benzyl Alcohol | Sparingly to Moderately Soluble (Increased with temperature) | Hydrogen bonding with amide groups, counteracted by the hydrophobic backbone. |
| Polar Aprotic | DMF, NMP, DMSO | Soluble (Often requires heating) | Strong dipole-dipole interactions with the amide groups. |
| Nonpolar | Hexane, Toluene | Insoluble/Very Sparingly Soluble | The polar amide groups dominate, preventing dissolution in nonpolar media. |
| Weakly Polar | Diethyl Ether, Dichloromethane | Insoluble to Sparingly Soluble | Insufficient polarity to effectively solvate the amide functionalities. |
Experimental Determination of Solubility
For researchers requiring precise solubility data, the following experimental protocol provides a reliable method for its determination.
Isothermal Equilibrium Method
This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
Materials:
-
This compound (pure)
-
Selected solvents (analytical grade)
-
Scintillation vials or sealed test tubes
-
Constant temperature water bath or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Protocol:
-
Sample Preparation: Accurately weigh an excess amount of HMBMA into a series of vials.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the equilibration temperature. Immediately filter the solution through a syringe filter to remove any suspended particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of HMBMA using a calibrated HPLC method or another appropriate analytical technique.
-
Calculation: Calculate the solubility in units of g/L or mg/mL.
Workflow for Solubility Determination:
Caption: Experimental workflow for determining the solubility of HMBMA.
Molecular Interactions and Solubility
The following diagram illustrates the potential interactions between this compound and different solvent types.
Caption: Interactions between HMBMA and different solvent classes.
Conclusion
The solubility of this compound is a key parameter for its application in polymer synthesis. Its amphiphilic structure results in a nuanced solubility profile. It exhibits good solubility in polar aprotic solvents, particularly at elevated temperatures, and moderate solubility in polar protic solvents. Conversely, it is largely insoluble in nonpolar solvents. For precise applications, experimental determination of solubility under specific conditions is highly recommended. This guide provides the foundational knowledge and practical methodology for researchers and professionals working with this important monomer.
References
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A Comprehensive Guide to the Safe Handling of 1,6-Hexamethylene bis-methacrylamide (CAS: 16069-15-1) for Research Applications
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 1,6-Hexamethylene bis-methacrylamide. The protocols and recommendations herein are synthesized from established safety data and field-proven best practices, emphasizing a proactive approach to laboratory safety.
Section 1: Compound Profile and Physicochemical Properties
This compound is a bifunctional monomer commonly utilized as a cross-linking agent in the synthesis of polymers and hydrogels.[1] Its hexamethylene spacer provides flexibility to the resulting polymer network. Understanding its physical properties is the first step in establishing safe handling protocols.
| Property | Value | Source(s) |
| CAS Number | 16069-15-1 | [1][2][3] |
| Molecular Formula | C₁₄H₂₄N₂O₂ | [1][4] |
| Molecular Weight | 252.35 g/mol | [1][4] |
| Appearance | White solid powder | [1] |
| Melting Point | 93-98 °C | [1][3][5] |
| Boiling Point | 495.8 °C (Predicted) | [1][2] |
| Density | ~0.965 g/cm³ (Predicted) | [1][2] |
| Storage Conditions | 2-8 °C, Protect from light | [3][5] |
Section 2: Hazard Identification and Risk Assessment
The documented hazard profile for this compound classifies it primarily as an irritant. However, a responsible scientist must operate with a precautionary principle, acknowledging the severe hazards associated with structurally related acrylamide compounds.
Official GHS Classification
Based on available data for CAS number 16069-15-1, the compound is classified as follows.[3][6]
| GHS Classification | Code | Description | Source(s) |
| Hazard Statements | H315 | Causes skin irritation. | [6] |
| H319 | Causes serious eye irritation. | [6] | |
| H335 | May cause respiratory irritation. | [6] | |
| Precautionary Statements | P261 | Avoid breathing dust. | [6] |
| P280 | Wear protective gloves/eye protection. | [6] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
A Scientist's Perspective: The Precautionary Principle
While the official classification indicates moderate irritant hazards, it is crucial to recognize that other, more extensively studied bis-acrylamides (such as N,N'-Methylenebis(acrylamide)) are potent neurotoxins, suspected carcinogens, and reproductive hazards.[7][8][9] Given the potential for incomplete toxicological data for this specific compound, a conservative approach is warranted. It is strongly advised to handle this compound with the same level of caution as a highly toxic substance, employing robust engineering controls and personal protective equipment to minimize all potential routes of exposure.
Section 3: Exposure Controls and Personal Protection
A multi-layered approach, prioritizing engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE), is essential for ensuring personnel safety. This is known as the Hierarchy of Controls.
Caption: Workflow for the safe preparation of a chemical stock solution.
Methodology:
-
Preparation & Pre-Work Checklist:
-
Ensure all necessary materials (spatula, weigh boat/beaker, solvent, waste container) are gathered and placed within the chemical fume hood.
-
Don all required PPE as specified in Table 3.
-
Verify that the chemical fume hood is operational by checking the airflow monitor. The sash should be positioned as low as practical.
-
-
Weighing the Compound:
-
Place an analytical balance inside the fume hood if possible. If not, weigh the compound in a tared, sealed container to transport to the hood.
-
Carefully transfer the desired amount of this compound powder to the weigh boat or beaker using a dedicated spatula.
-
Causality: Performing this step in the hood is critical to contain any dust generated during transfer, which is the primary inhalation risk. [10]3. Solubilization:
-
Slowly add the desired solvent to the vessel containing the powder. Do not add powder to the solvent, as this can increase dust generation.
-
Gently stir or swirl the container to dissolve the compound.
-
-
Decontamination and Cleanup:
-
Thoroughly clean the spatula and any reusable glassware.
-
Wipe down the balance and the work surface inside the fume hood with a suitable decontaminating solution (e.g., 70% ethanol), followed by water.
-
Place any contaminated disposables (weigh boat, wipes) into a designated hazardous waste bag located inside the hood.
-
-
Storage and Final Steps:
-
Seal, label, and store the prepared stock solution according to the storage requirements (2-8°C, protected from light). [3] * Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.
-
Section 5: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. [11]* Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention. [6]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [12]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [12]* Spill Cleanup:
-
Evacuate the immediate area and alert others.
-
Ensure proper PPE is worn before re-entering.
-
For a solid spill, gently cover with an absorbent material to avoid raising dust. [7] 4. Carefully sweep or scoop the material into a designated hazardous waste container.
-
Clean the spill area with a decontaminating solution, followed by soap and water. [10]
-
Section 6: Storage and Waste Disposal
Proper storage and disposal are critical for maintaining chemical integrity and environmental safety.
Storage Conditions
Store this compound in a tightly sealed container in a refrigerator at 2-8°C. [3][5]The storage location should be dry and protected from direct sunlight.
-
Rationale: Low temperatures and protection from light inhibit spontaneous polymerization, which the methacrylamide groups are prone to, especially in the presence of heat or UV radiation. [7]The product may contain an inhibitor to further prevent this. [5]
Waste Disposal
All waste, including contaminated disposables and unused material, must be treated as hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous chemical waste disposal. [12]* Best Practice Insight: For related acrylamide solutions, a common practice is to polymerize the monomer into a more stable gel form before disposal. This can be achieved by adding initiators like ammonium persulfate and TEMED. [13]Consult with your institution's Environmental Health & Safety (EHS) office to determine if this is a recommended or required procedure.
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The Lynchpin of Polymer Networks: An In-depth Technical Guide to the Crosslinking Mechanism of 1,6-Hexamethylene bis-methacrylamide
This guide provides a comprehensive exploration of 1,6-Hexamethylene bis-methacrylamide, a key crosslinking agent in the synthesis of advanced polymer networks. We will delve into its fundamental mechanism of action, offering insights for researchers, scientists, and drug development professionals engaged in the design and application of crosslinked polymeric materials, such as hydrogels for biomedical engineering and drug delivery systems.[1]
Introduction: The Architectural Significance of Crosslinkers
In the realm of polymer science, the transition from linear, soluble polymer chains to a robust, three-dimensional network is orchestrated by a critical component: the crosslinker. These molecules act as covalent bridges, tethering individual polymer chains together to form a cohesive, insoluble, and often swellable matrix. The choice of crosslinker is paramount, as its chemical structure dictates the final properties of the polymer network, including its mechanical strength, elasticity, and swelling behavior.[2][3]
This compound, with its bifunctional methacrylamide groups separated by a flexible hexamethylene spacer, is a versatile crosslinker widely employed in the creation of biocompatible and mechanically resilient polymers.[1] Its amide linkages offer enhanced hydrolytic stability compared to ester-based crosslinkers, a crucial attribute for materials intended for long-term use in aqueous environments, such as the physiological conditions encountered in drug delivery and tissue engineering.[4][5]
The Core Mechanism: Free-Radical Polymerization
The crosslinking action of this compound is realized through a well-established process known as free-radical polymerization.[2][6] This chain reaction mechanism can be dissected into three primary stages: initiation, propagation, and termination.
Initiation: The Spark of Reactivity
The polymerization process is initiated by the generation of free radicals from an initiator molecule.[6] Common initiators for aqueous systems include persulfates (e.g., ammonium persulfate, potassium persulfate) or photoinitiators that cleave upon exposure to UV or visible light.[7][8][9] The choice of initiator is critical and depends on the desired reaction conditions (e.g., thermal or photochemical initiation) and compatibility with the monomer and solvent system.
The initiator decomposes to produce primary radicals (R•), which then react with a monomer molecule to form a monomer radical. This initiates the growth of a polymer chain.[6]
Propagation: Building the Polymer Backbone and Crosslinks
The newly formed monomer radical is highly reactive and rapidly adds to other monomer molecules in a chain reaction, propagating the polymer chain.[6][10]
When this compound is present in the reaction mixture, its two methacrylamide groups can participate in the propagation step.[11] A growing polymer chain can react with one of the vinyl groups of the crosslinker, incorporating it into the chain while leaving the second vinyl group available for further reaction. This pendant vinyl group can then be attacked by another growing polymer chain, creating a covalent crosslink between the two chains.
The flexible hexamethylene spacer between the two methacrylamide groups in this compound allows for a degree of conformational freedom, influencing the spatial arrangement of the crosslinks and the resulting network architecture. This flexibility can contribute to the elasticity of the final polymer network.
Termination: Concluding the Reaction
The polymerization process ceases when two growing radical chains react with each other through combination or disproportionation, or when they react with an impurity or a chain transfer agent.[6][12] The result is a stable, covalently crosslinked three-dimensional polymer network.
Below is a Graphviz diagram illustrating the free-radical polymerization and crosslinking mechanism.
Caption: Free-radical polymerization and crosslinking workflow.
Factors Influencing Crosslinking and Network Properties
The efficacy of this compound as a crosslinker and the final properties of the resulting polymer network are governed by several key experimental parameters.
Crosslinker Concentration
The concentration of the crosslinker is a critical determinant of the network's properties. A higher concentration of this compound leads to a higher crosslink density, resulting in a more rigid and less swellable hydrogel.[13][14] Conversely, a lower crosslinker concentration produces a more flexible and highly swellable network.[2] The optimal concentration depends on the specific application and the desired balance between mechanical strength and swelling capacity.
| Crosslinker Concentration | Modulus of Elasticity | Swelling Ratio | Toughness |
| Low | Lower | Higher | Higher |
| High | Higher | Lower | Lower |
| Caption: Effect of crosslinker concentration on polymer properties.[13] |
Monomer-to-Crosslinker Ratio
The molar ratio of the primary monomer to the crosslinker is a precise way to control the crosslink density and, consequently, the network's properties. This ratio is a key parameter in the design of hydrogels with tailored mechanical and swelling characteristics.[11]
Initiator Concentration and Reaction Conditions
The concentration of the initiator influences the rate of polymerization and the average kinetic chain length.[7][9] Higher initiator concentrations can lead to the formation of a larger number of shorter polymer chains, which can affect the efficiency of crosslinking. Reaction temperature and time also play a crucial role, with higher temperatures generally increasing the rate of initiator decomposition and polymerization.[9]
Experimental Protocol: Synthesis of a Crosslinked Hydrogel
This section provides a detailed, step-by-step methodology for the synthesis of a polyacrylamide hydrogel crosslinked with this compound. This protocol is designed to be a self-validating system, where the resulting hydrogel's properties can be directly correlated to the synthesis parameters.
Materials
-
Acrylamide (Monomer)
-
This compound (Crosslinker)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)
-
Deionized water (Solvent)
Step-by-Step Methodology
-
Preparation of Monomer and Crosslinker Solution:
-
In a beaker, dissolve a specific amount of acrylamide and this compound in deionized water to achieve the desired total monomer concentration and monomer-to-crosslinker molar ratio.
-
Stir the solution gently until all components are fully dissolved.
-
-
Initiation of Polymerization:
-
Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Add a freshly prepared aqueous solution of ammonium persulfate to the monomer solution and mix gently.
-
Add TEMED to the solution and swirl gently to mix. TEMED accelerates the rate of free radical formation from the persulfate.
-
-
Gelation:
-
Immediately pour the reaction mixture into a mold of the desired shape (e.g., a petri dish or between two glass plates with a spacer).
-
Allow the solution to polymerize at room temperature. The gelation time will vary depending on the concentrations of the initiator and accelerator. The solution will transition from a liquid to a solid gel.[11]
-
-
Purification and Swelling:
-
After complete gelation, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large excess of deionized water for 24-48 hours to remove any unreacted monomers, crosslinkers, and initiator residues. The water should be changed several times during this period.
-
The hydrogel will swell to its equilibrium size during this process.
-
Below is a Graphviz diagram illustrating the experimental workflow for hydrogel synthesis.
Caption: Experimental workflow for hydrogel synthesis.
Characterization of Crosslinked Networks
To validate the successful synthesis and to understand the properties of the hydrogel, several characterization techniques are employed:
-
Swelling Studies: The equilibrium swelling ratio is determined by measuring the weight of the hydrogel in its swollen and dried states. This provides insight into the crosslink density.[15]
-
Mechanical Testing: Uniaxial tensile or compression tests can be performed to determine the Young's modulus, ultimate tensile strength, and elongation at break, which are indicative of the network's stiffness and toughness.[2][15]
-
Rheology: Dynamic mechanical analysis can provide information about the viscoelastic properties of the hydrogel, including the storage and loss moduli.[7]
-
Spectroscopy (FTIR): Fourier-transform infrared spectroscopy can be used to confirm the polymerization of the monomers and the incorporation of the crosslinker into the polymer network.[16]
Conclusion
This compound serves as a robust and versatile crosslinker for the creation of advanced polymer networks through free-radical polymerization. Its mechanism of action, centered on the covalent linkage of growing polymer chains, allows for the precise tuning of network properties. By carefully controlling experimental parameters such as crosslinker concentration and monomer-to-crosslinker ratio, researchers can design materials with tailored mechanical strength, swelling behavior, and hydrolytic stability. This level of control is essential for the development of high-performance materials for a wide range of applications, from biomedical devices and drug delivery systems to industrial absorbents and separation media.
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Özeroğlu, C., & Keçeci, K. Swelling properties of acrylamide-N,N′-methylene bis(acrylamide) hydrogels synthesized by using meso-2,3-dimercaptosuccinic acid-cerium(IV) redox couple. Express Polymer Letters, 2008. Available at: [Link]
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Wako Pure Chemical Industries. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. 2022. Available at: [Link]
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Li, Y., et al. Physically and chemically dual-crosslinked hydrogels with superior mechanical properties and self-healing behavior. New Journal of Chemistry, 2020. Available at: [Link]
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Zhang, N., et al. Hydrolytic Stability of Methacrylamide and Methacrylate in Gelatin Methacryloyl and Decoupling of Gelatin Methacrylamide from Gelatin Methacryloyl through Hydrolysis. Journal of Functional Biomaterials, 2023. Available at: [Link]
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Mouser, V. H., et al. Effect of Photoinitiation Process on Photo‐Crosslinking of Gelatin Methacryloyl Hydrogel Networks. Advanced Healthcare Materials, 2023. Available at: [Link]
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Xu, J., et al. Synthesis and Characterization of a Novel in Situ Forming Gel Based on Hydrogel Dispersions. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 2007. Available at: [Link]
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Spectroscopic analysis of "1,6-Hexamethylene bis-methacrylamide"
An In-depth Technical Guide to the Spectroscopic Analysis of 1,6-Hexamethylene bis-methacrylamide
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the essential spectroscopic techniques for the characterization of this compound (HBMA), a crucial bifunctional monomer. Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and validated analytical approach.
Introduction: The Analytical Imperative for HBMA
This compound (CAS: 16069-15-1) is a crosslinking agent prized for its role in the synthesis of hydrogels, adhesives, and specialty polymers.[1][2] Its symmetrical structure, featuring two terminal methacrylamide groups connected by a flexible hexamethylene spacer, allows for the formation of well-defined, three-dimensional polymer networks. The performance of these materials—whether in a controlled-release drug delivery system or a high-performance coating—is directly contingent on the purity and structural integrity of the HBMA monomer.
Therefore, rigorous spectroscopic analysis is not merely a quality control checkpoint; it is a fundamental necessity to validate the molecular structure, confirm purity, and ensure predictable polymerization behavior. This guide details the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) as complementary techniques for the unambiguous characterization of HBMA.
Molecular Structure and Physicochemical Properties
A thorough analysis begins with a clear understanding of the molecule's fundamental properties. HBMA is a solid at room temperature with a molecular formula of C₁₄H₂₄N₂O₂.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 16069-15-1 | [3][5][6] |
| Molecular Formula | C₁₄H₂₄N₂O₂ | [3][4] |
| Molecular Weight | 252.35 g/mol | [4][5][6] |
| IUPAC Name | N,N'-(hexane-1,6-diyl)bis(2-methylprop-2-enamide) | [4] |
| Appearance | White powder/solid | [2] |
| Melting Point | 93-98 °C | [1][3] |
| Storage Temperature | 2-8°C | [5] |
The molecular structure of HBMA is depicted below, with key functional groups highlighted. This structure is the basis for all subsequent spectroscopic interpretation.
Caption: Molecular structure of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle and Causality
FT-IR spectroscopy is a rapid, non-destructive technique that identifies functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For HBMA, FT-IR is the first line of analysis to confirm the presence of key amide and vinyl functionalities, which are critical for its crosslinking capability.
Experimental Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount (a few milligrams) of the solid HBMA powder directly onto the ATR crystal (typically diamond or germanium).
-
Apply consistent pressure using the ATR anvil to ensure intimate contact between the sample and the crystal.
-
Causality: The ATR method is chosen for its simplicity, speed, and minimal sample preparation. Unlike the KBr pellet method, it avoids potential complications from moisture absorption by the KBr and inconsistencies in pellet preparation, leading to higher reproducibility.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal immediately before the sample analysis. This is a critical self-validating step to computationally subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over a range of 4000–400 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
Set the spectral resolution to 4 cm⁻¹, which is sufficient for identifying the characteristic broad and sharp peaks of organic molecules.
-
-
Data Processing:
-
Perform automatic background subtraction.
-
Apply an ATR correction algorithm, if available in the software, to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Workflow Diagram: FT-IR Analysis
Caption: Standard workflow for FT-IR analysis of HBMA using an ATR accessory.
Spectral Interpretation
The FT-IR spectrum of HBMA is dominated by features arising from its amide and vinyl groups. The following table summarizes the expected absorption bands.
Table 2: Key FT-IR Absorption Bands for HBMA
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Significance |
| ~3300 | N-H Stretch | Secondary Amide | Confirms the presence of the amide linkage. Often a strong, sharp peak. |
| ~3080 | C-H Stretch | Vinyl (=C-H) | Indicates the presence of the polymerizable vinyl groups. |
| 2930 & 2855 | C-H Stretch | Alkane (-CH₂-) | Corresponds to the asymmetric and symmetric stretching of the hexamethylene chain. |
| ~1660 | C=O Stretch (Amide I) | Amide | A very strong and sharp absorption, characteristic of the amide carbonyl group.[7] |
| ~1625 | C=C Stretch | Vinyl | Confirms the double bond essential for polymerization.[7][8] |
| ~1540 | N-H Bend (Amide II) | Amide | A strong band, complementary to the Amide I band, confirming the amide structure.[7] |
| ~1450 | C-H Bend | Alkane (-CH₂-) | Bending (scissoring) vibration of the methylene groups in the spacer. |
| ~990 & 910 | =C-H Bend | Vinyl | Out-of-plane bending vibrations that further confirm the vinyl group's presence. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Causality
NMR spectroscopy provides the most detailed structural information, mapping the chemical environment of every proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling in ¹H NMR reveals the connectivity of adjacent protons. This makes NMR the definitive technique for unambiguous structure elucidation and verification.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of HBMA and dissolve it in ~0.7 mL of a deuterated solvent.
-
Solvent Choice: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable choices. DMSO-d₆ is often preferred as its ability to form hydrogen bonds can sharpen the N-H proton signals, making them easier to identify.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Trustworthiness: The use of a high-purity deuterated solvent and a calibrated internal standard is paramount for accurate chemical shift determination.
-
-
Data Acquisition:
-
Acquire spectra on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.
-
¹H NMR: Acquire 8-16 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire several hundred to a few thousand scans using a proton-decoupled pulse sequence to enhance the signal of the low-abundance ¹³C nuclei. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons (e.g., C=C and C=O) to be properly observed.
-
Structural Assignment Diagram for NMR
Caption: Letter-coded structure of HBMA for NMR signal assignment.
¹H NMR Spectral Interpretation
The symmetry of the HBMA molecule simplifies its ¹H NMR spectrum. We expect to see distinct signals for each chemically unique proton.
Table 3: Predicted ¹H NMR Data for HBMA (in CDCl₃)
| Label | Proton Type | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | -NH-CH ₂- | ~3.3 | Quartet (q) | 4H |
| b | -NH - | ~6.3 (broad) | Singlet (s) | 2H |
| e | =CH ₂ | ~5.7 and ~5.3 | Singlet (s) | 4H |
| f | -CH ₃ | ~1.95 | Singlet (s) | 6H |
| -(CH ₂)₄- | ~1.5 and ~1.3 | Multiplet (m) | 8H |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment.
Table 4: Predicted ¹³C NMR Data for HBMA (in CDCl₃)
| Label | Carbon Type | Approx. Chemical Shift (δ, ppm) |
| c | C =O | ~168 |
| d | =C (CH₃)- | ~140 |
| e | =C H₂ | ~120 |
| a | -NH-C H₂- | ~40 |
| -(C H₂)₄- (inner) | ~29 and ~26 | |
| f | -C H₃ | ~18 |
Mass Spectrometry (MS)
Principle and Causality
Mass spectrometry is a powerful analytical technique for determining the precise molecular weight of a compound. The sample is first ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides definitive confirmation of the molecular formula.
Experimental Protocol
-
Sample Introduction and Ionization:
-
Dissolve a small amount of HBMA in a suitable solvent like methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).
-
Ionization Choice: Electrospray Ionization (ESI) in positive ion mode is the preferred method. ESI is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion. It is ideal for moderately polar molecules like HBMA.
-
-
Mass Analysis:
-
Use a mass analyzer such as a Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement (HRMS).
-
Causality: HRMS allows for the determination of the exact mass to several decimal places. This data can be used to calculate the elemental composition, providing an exceptionally high degree of confidence in the molecular formula and distinguishing it from other potential isomers or impurities.
-
-
Data Acquisition:
-
Acquire a full scan spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
Workflow Diagram: Mass Spectrometry Analysis
Caption: A typical workflow for high-resolution mass spectrometry analysis of HBMA.
Data Interpretation
The primary goal is to identify the molecular ion. Given the molecular weight of 252.35, the expected ions in positive mode ESI would be:
-
[M+H]⁺ (Protonated molecule): m/z ≈ 253.19
-
[M+Na]⁺ (Sodium adduct): m/z ≈ 275.17
-
[M+K]⁺ (Potassium adduct): m/z ≈ 291.15
Observing a high-intensity peak at m/z 253.19 with the correct isotopic pattern provides strong evidence for the identity of HBMA. High-resolution analysis would confirm the exact mass as 252.1838, which corresponds to the elemental formula C₁₄H₂₄N₂O₂.[4]
Integrated Spectroscopic Analysis: A Self-Validating Conclusion
No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of complementary data. The analytical workflow should be seen as a self-validating system:
-
FT-IR provides initial, rapid confirmation of the required amide and vinyl functional groups.
-
NMR delivers the definitive, high-resolution structural proof, confirming the precise arrangement and connectivity of all atoms in the molecule.
-
MS validates the overall molecular formula with high accuracy, confirming the compound's elemental composition.
When the results from FT-IR, ¹H NMR, ¹³C NMR, and high-resolution MS are all consistent with the proposed structure of this compound, an unambiguous and trustworthy identification is achieved. This multi-faceted approach ensures the quality and reliability of this critical monomer for its advanced applications in materials science and drug development.
References
- ChemBK. (n.d.). This compound.
- Biosynth. (n.d.). N,N′-Hexamethylenebis(methacrylamide).
- Sigma-Aldrich. (n.d.). N,N′-Hexamethylenebis(methacrylamide).
- Sigma-Aldrich. (n.d.). N,N′-Hexamethylenebis(methacrylamide) Safety Information.
- PubChem. (n.d.). 1,6-Hexamethylenebisacrylamide.
- LookChem. (n.d.). Cas 16069-15-1, this compound.
- ResearchGate. (n.d.). FT-IR spectra of (A) HEMA (B) MAA (C) p(HEMA-co-MAA) (D) Flurbiprofen....
- Alfa Chemistry. (n.d.). CAS 16069-15-1 this compound.
- Guidechem. (n.d.). This compound 16069-15-1 wiki.
- Guidechem. (n.d.). This compound 16069-15-1.
- Avşar, A., Gökbulut, Y., Ay, B., & Serin, S. (2017). A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. Designed Monomers and Polymers, 20(1), 434-440.
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An In-depth Technical Guide to the Thermal Properties of 1,6-Hexamethylene bis-methacrylamide
Introduction
1,6-Hexamethylene bis-methacrylamide (HMBMA), identified by CAS number 16069-15-1, is a bifunctional monomer crucial for the synthesis of advanced polymers and hydrogels.[1] Its structure, featuring two terminal methacrylamide groups separated by a six-carbon aliphatic chain, allows it to act as a potent crosslinking agent. This capability is leveraged extensively in biomedical engineering and drug delivery systems, where it contributes to materials with excellent biocompatibility and tailored mechanical properties.[1]
A comprehensive understanding of the thermal properties of HMBMA is paramount for researchers and process scientists. These properties dictate critical parameters for storage, handling, and polymerization, and ultimately influence the performance and stability of the final crosslinked material. This guide provides a detailed examination of the key thermal characteristics of HMBMA, presenting not only the data but also the experimental rationale and detailed protocols for their characterization using standard thermal analysis techniques.
Fundamental Thermal Characteristics of the Monomer
The thermal behavior of the HMBMA monomer is characterized by its melting transition, its propensity for thermal polymerization, and its ultimate decomposition profile. These events are best characterized using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Melting Point (Tₘ)
The melting point is the temperature at which a crystalline solid transitions into a liquid state. For a monomer like HMBMA, the Tₘ is a primary indicator of purity. A sharp melting peak observed over a narrow temperature range suggests a high-purity material, whereas a broad, depressed peak often indicates the presence of impurities.
Reported Data: Multiple sources report a consistent melting range for HMBMA, which is summarized below.
| Property | Reported Value (°C) | Source(s) |
| Melting Point (Tₘ) | 93 - 98 | [1][2][3][4] |
| Melting Point (Tₘ) | 96 | [5] |
Experimental Protocol: Tₘ Determination by Differential Scanning Calorimetry (DSC)
This protocol outlines the standard method for accurately determining the melting point of HMBMA. The causality behind each step is critical for obtaining reproducible and accurate data.
-
Sample Preparation:
-
Accurately weigh 4-6 mg of HMBMA powder into a standard aluminum DSC pan. The use of a small, consistent mass minimizes thermal gradients within the sample, ensuring a sharp, well-defined melting peak.
-
Crimp the pan with a non-hermetic lid. This allows for pressure equalization while preventing sample loss.
-
-
Instrument Setup (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+):
-
Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min. This inert atmosphere is essential to prevent oxidative degradation of the monomer at elevated temperatures.
-
Perform standard instrument calibrations for temperature and enthalpy using a certified indium standard.
-
-
Thermal Method:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 120°C at a controlled heating rate of 10°C/min. This rate provides an optimal balance between resolution and experimental efficiency. A slower rate could improve resolution but is often unnecessary for a sharp melting transition.
-
Cool the sample back to 25°C.
-
-
Data Analysis:
-
Analyze the resulting heat flow curve. The melting event will appear as a distinct endothermic peak.
-
The onset temperature of the peak is typically reported as the melting point. The peak temperature and the integrated enthalpy of fusion (ΔHfus) should also be recorded.
-
Visualization: DSC Workflow for Melting Point Determination
Caption: Workflow for determining HMBMA thermal stability via TGA.
Thermal Properties of HMBMA-Based Polymers
When HMBMA is used as a crosslinker, the thermal properties of the resulting polymer network are of primary interest. The most important of these is the glass transition temperature (T₉).
Glass Transition Temperature (T₉)
The glass transition is a reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. It is a critical property of the final polymer, not the monomer. [6]The T₉ dictates the polymer's mechanical properties and its operational temperature range. For HMBMA-crosslinked polymers, the T₉ is expected to be higher than that of the corresponding linear polymer due to the restricted chain mobility imposed by the crosslinks. [7] Experimental Protocol: T₉ Determination of HMBMA Polymer by DSC
This protocol uses a "heat-cool-heat" cycle, which is the gold standard for T₉ measurement. The first heating scan erases the polymer's prior thermal history, ensuring that the measurement from the second scan is intrinsic to the material.
-
Sample Preparation:
-
Place 5-10 mg of the fully cured HMBMA-based polymer into a standard aluminum DSC pan and crimp with a non-hermetic lid.
-
-
Instrument Setup:
-
Purge the DSC cell with high-purity nitrogen at 50 mL/min.
-
-
Thermal Method:
-
First Heat: Ramp the temperature from 25°C to a temperature approximately 40-50°C above the expected T₉ at 10°C/min. This removes any residual stresses or orientation from the sample's processing history.
-
Controlled Cool: Cool the sample at 10°C/min back to 25°C. This step establishes a uniform, controlled thermal history.
-
Second Heat: Ramp the temperature again at 10°C/min to the same upper limit. The T₉ is measured from this second heating scan.
-
-
Data Analysis:
-
Analyze the heat flow curve from the second heating scan .
-
The glass transition will appear as a step-like change in the heat capacity. The T₉ is typically reported as the midpoint of this transition.
-
Summary and Conclusions
The thermal properties of this compound are fundamental to its application as a crosslinking monomer. This guide has detailed the key thermal events and provided validated, step-by-step protocols for their characterization.
Summary of Key Thermal Properties:
| Parameter | Description | Typical Value/Range | Analytical Technique |
| Melting Point (Tₘ) | Monomer solid-to-liquid transition; indicator of purity. | 93 - 98 °C | DSC |
| Decomposition (T_d) | Onset of thermal degradation of the monomer. | To be determined experimentally | TGA |
| Glass Transition (T₉) | Polymer glassy-to-rubbery transition; dictates mechanical properties. | Dependent on polymer system | DSC (Heat-Cool-Heat) |
Proper characterization of these properties using the described methodologies is essential for any researcher or developer working with HMBMA. It enables precise control over polymerization processes, ensures the selection of appropriate processing temperatures, and provides critical data for predicting the end-use performance and thermal stability of HMBMA-based materials.
References
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This compound - ChemBK. [Link]
-
This compound | CAS#:16069-15-1 | Chemsrc. [Link]
-
Cas 16069-15-1,this compound | lookchem. [Link]
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1,6-Hexamethylenebisacrylamide | C12H20N2O2 | CID 250559 - PubChem. [Link]
-
A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide - ResearchGate. [Link]
-
Analysis of polymerization behavior of dental dimethacrylate monomers by differential scanning calorimetry - PubMed. [Link]
-
TGA graph of all polymers with 1-6 bis (carboxymethyl) diamantan - ResearchGate. [Link]
-
A comparison of DSC and Radex for the investigation of safety parameters for inhomogeneous systems - IChemE. [Link]
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Thermal Behavior and Characterization of Poly[1,3- phenylenebis (methylene)adipamide] - J-STAGE. [Link]
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Glass Transition Temperatures (T g ) of Cationic PNIPAM Gels - ResearchGate. [Link]
-
(PDF) Thermal decomposition of acrylamide from polyacrylamide - ResearchGate. [Link]
-
DSC thermograms of the crosslinked poly(acrylamide) hydrogels. - ResearchGate. [Link]
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- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 1,6-Hexamethylene bis-methacrylamide (HMBMA) in Hydrogel Preparation for Drug Delivery
Introduction to 1,6-Hexamethylene bis-methacrylamide (HMBMA) in Hydrogel Drug Delivery
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids.[1][2] Their unique properties, such as biocompatibility, tunable mechanics, and controlled degradation, make them exceptional candidates for biomedical applications, particularly as vehicles for drug delivery.[3][4] The performance of a hydrogel is critically dependent on its internal architecture, which is primarily dictated by the crosslinking agent used to bridge the polymer chains. This compound (HMBMA) has emerged as a versatile and effective crosslinker for creating robust and reliable hydrogels for therapeutic applications.[5]
What is this compound (HMBMA)?
HMBMA is a bifunctional monomer containing two methacrylamide groups separated by a six-carbon hexamethylene spacer.[6] This structure allows it to form covalent bonds with polymer chains, creating a crosslinked network essential for hydrogel formation.[7] The flexible hexamethylene chain imparts a degree of elasticity to the resulting hydrogel network that can be advantageous compared to more rigid crosslinkers.
| Property | Value | Source |
| IUPAC Name | N-[6-(2-methylprop-2-enoylamino)hexyl]prop-2-enamide | [8] |
| CAS Number | 16069-15-1 | [5][9] |
| Molecular Formula | C₁₄H₂₄N₂O₂ | [5][8] |
| Molecular Weight | 252.35 g/mol | [5][8] |
| Melting Point | 93-98 °C | [5][6] |
| Appearance | White solid | [5] |
| Hydrogen Bond Donors | 2 | [8] |
| Hydrogen Bond Acceptors | 2 | [10] |
| Rotatable Bonds | 9 | [8][10] |
Why HMBMA? The Crosslinker's Advantage
The choice of crosslinker is a critical design parameter that dictates the mesh size, swelling behavior, mechanical strength, and drug release kinetics of the hydrogel.[11][12] While N,N'-methylenebis(acrylamide) (MBAA) is a commonly used crosslinker, HMBMA offers distinct advantages:
-
Enhanced Mechanical Properties: The longer, more flexible hexamethylene spacer in HMBMA can lead to hydrogels with increased toughness and elasticity compared to those crosslinked with the shorter and more rigid MBAA.[5] This is crucial for applications where the hydrogel must withstand mechanical stress, such as in load-bearing tissues.[13]
-
Improved Biocompatibility: Hydrogels are generally considered highly biocompatible due to their high water content and similarity to the natural extracellular matrix.[7][14] HMBMA, as a component, contributes to the formation of stable hydrogel networks that have shown excellent biocompatibility in various biomedical contexts.[5]
-
Tunable Degradation and Release: While HMBMA itself forms stable amide bonds, its concentration directly controls the crosslinking density.[13] A lower crosslinking density results in a larger mesh size, which facilitates faster drug diffusion and can be tuned for specific release profiles.[11][15] For degradable hydrogels, the crosslinking density is a key factor in controlling the rate of degradation and subsequent drug release.[16]
Foundational Principles of HMBMA-Hydrogel Networks
The Polymerization Process
HMBMA is incorporated into a hydrogel network during a free-radical polymerization reaction. This process typically involves a primary monomer (e.g., N-isopropylacrylamide for thermo-responsive gels, or N-(2-hydroxypropyl)methacrylamide (HPMA) for biocompatible carriers), an initiator system (like Ammonium Persulfate (APS) and Tetramethylethylenediamine (TEMED)), and the HMBMA crosslinker dissolved in an appropriate solvent.[17][18] The initiator generates free radicals, which activate the vinyl groups on both the primary monomer and HMBMA, leading to the formation of long polymer chains that are covalently linked by HMBMA, forming a 3D network.
Caption: Free-radical polymerization workflow for HMBMA-crosslinked hydrogels.
Controlling Hydrogel Properties
The physicochemical properties of the hydrogel can be precisely engineered by manipulating the synthesis parameters. This control is fundamental to designing a drug delivery system with a desired release profile, stability, and mechanical integrity.
| Parameter | Effect on Hydrogel Properties | Rationale |
| HMBMA Concentration | ↑ Crosslinking Density↓ Swelling Ratio↓ Mesh Size↑ Mechanical Strength↓ Drug Release Rate | Increasing the crosslinker concentration creates a more tightly woven polymer network. This restricts water absorption and slows the diffusion of encapsulated drugs.[11][13][15] |
| Monomer Concentration | ↑ Polymer Content↑ Mechanical Strength↓ Swelling Ratio | A higher initial monomer concentration leads to a denser hydrogel matrix, which enhances its stiffness and reduces its capacity to absorb water.[13] |
| Initiator Concentration | ↑ Polymerization RateCan affect chain length and network homogeneity | Higher initiator levels generate more free radicals, speeding up the reaction. This can lead to shorter polymer chains and a potentially less uniform network structure.[18] |
| Solvent/Water Content | ↑ Porosity↓ Mechanical Strength | Polymerizing in a more dilute solution (higher solvent content) creates a network with larger initial pores, known as macroporosity, which generally results in a softer gel. |
Experimental Protocols
These protocols provide a framework for the synthesis and characterization of HMBMA-crosslinked hydrogels. As a Senior Application Scientist, I stress that these are starting points; optimization is key and will depend on the specific monomer and drug used.
Protocol 1: Synthesis of a Thermoresponsive p(NIPAAm)-HMBMA Hydrogel
This protocol describes the synthesis of a poly(N-isopropylacrylamide) hydrogel crosslinked with HMBMA. This hydrogel will exhibit a temperature-dependent volume phase transition, making it useful for stimuli-responsive drug delivery.[19][20]
-
Materials & Equipment:
-
N-isopropylacrylamide (NIPAAm)
-
This compound (HMBMA)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized (DI) water
-
Glass vials or molds
-
Vortex mixer, magnetic stirrer, nitrogen source, water bath
-
-
Procedure:
-
Preparation of Pre-gel Solution: In a glass vial, dissolve 500 mg of NIPAAm (monomer) and 25 mg of HMBMA (crosslinker, 5 mol% relative to monomer) in 5 mL of cold DI water. Scientist's Note: The ratio of monomer to crosslinker is a critical parameter. Varying the HMBMA amount will directly impact the hydrogel's properties as detailed in Table 2.2.
-
Inert Atmosphere: Gently bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiation: Add 50 µL of a freshly prepared 10% (w/v) APS solution to the monomer solution. Mix thoroughly by gentle swirling.
-
Acceleration: Add 10 µL of TEMED to the solution. Immediately vortex for 5-10 seconds. Causality Note: TEMED accelerates the decomposition of APS to form sulfate radicals, initiating the polymerization. The reaction begins almost immediately upon addition.
-
Gelation: Quickly dispense the solution into desired molds or vials. Allow the polymerization to proceed at room temperature for at least 4 hours, or overnight, to ensure complete reaction.
-
Purification: Submerge the resulting hydrogels in a large volume of DI water for 3-4 days, changing the water twice daily. This crucial step removes unreacted monomers, initiator, and other impurities that could be cytotoxic.
-
Protocol 2: Drug Loading via Equilibrium Swelling
This protocol outlines a passive diffusion method for loading a water-soluble drug into the purified hydrogel.[17]
-
Materials & Equipment:
-
Purified, lyophilized (freeze-dried) HMBMA-crosslinked hydrogels
-
Drug of interest (e.g., Doxorubicin HCl, Methylene Blue)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or orbital shaker, UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare Drug Solution: Create a stock solution of the drug in PBS at a known concentration (e.g., 1 mg/mL).
-
Calibration Curve: Prepare a series of dilutions from the stock solution and measure their absorbance at the drug's λ_max using a UV-Vis spectrophotometer. Plot absorbance vs. concentration to create a standard calibration curve. This is essential for accurate quantification.
-
Loading: Immerse a pre-weighed, dried hydrogel disc into a known volume and concentration of the drug solution.
-
Equilibration: Place the vial in a shaking incubator at a controlled temperature (e.g., 4°C to minimize drug degradation) for 24-48 hours, protected from light. This allows the hydrogel to swell and the drug to diffuse into the polymer network until equilibrium is reached.
-
Quantification of Loading: After incubation, carefully remove the hydrogel. Measure the absorbance of the remaining drug solution. Use the calibration curve to determine the final drug concentration. The amount of drug loaded is the difference between the initial and final amounts in the solution.
-
Calculate Loading Efficiency:
-
Loading Efficiency (%) = (Mass of Drug in Hydrogel / Initial Mass of Drug in Solution) x 100
-
-
Protocol 3: Characterization of Swelling Behavior
The swelling ratio is a fundamental property that influences drug release.[4]
-
Procedure:
-
Weigh the lyophilized (dry) hydrogel (W_d).
-
Immerse the hydrogel in a beaker of PBS (pH 7.4) at a specific temperature (e.g., 37°C).
-
At regular time intervals, remove the hydrogel, gently blot the surface with lab tissue to remove excess water, and weigh it (W_s).
-
Continue until the weight becomes constant, indicating that swelling equilibrium has been reached.
-
Calculate the Equilibrium Swelling Ratio (ESR):
-
ESR = (W_s - W_d) / W_d
-
-
Protocol 4: In Vitro Drug Release Study
This protocol simulates the release of the loaded drug into a physiological buffer.[3]
-
Procedure:
-
Place a drug-loaded hydrogel into a known volume of pre-warmed PBS (pH 7.4) in a shaking incubator at 37°C. This setup is often referred to as a "sink condition," where the volume of the release medium is large enough to ensure the drug concentration remains low.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant total volume.
-
Quantify the drug concentration in the collected aliquots using UV-Vis spectroscopy and the previously established calibration curve.
-
Calculate Cumulative Release:
-
Cumulative Release (%) = (Mass of Drug Released at time 't' / Total Drug Loaded in Hydrogel) x 100
-
-
Workflow and Data Interpretation
Integrated Experimental Workflow
The successful development of a hydrogel drug delivery system follows a logical progression from synthesis to validation.
Caption: A comprehensive workflow for HMBMA-hydrogel drug delivery system development.
Understanding Drug Release Kinetics
The release of a drug from a hydrogel is typically governed by several mechanisms, primarily diffusion and swelling.[15][21]
-
Diffusion-Controlled Release: The drug moves through the swollen hydrogel mesh down a concentration gradient. This is often described by Fickian diffusion and is dominant when the hydrogel has reached swelling equilibrium.[15]
-
Swelling-Controlled Release: Drug release is coupled to the swelling of the hydrogel. As the polymer network expands, the mesh size increases, and the entrapped drug can diffuse out. This is common in the initial phases of release for dry hydrogels.[22]
-
Chemically-Controlled Release: This involves the cleavage of covalent bonds, either within the hydrogel network (degradation) or linking the drug to the polymer. This is relevant for biodegradable hydrogels.[22]
Caption: Primary mechanisms of drug release from a non-degradable hydrogel matrix.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Gelation | Insufficient initiator/accelerator; Presence of oxygen; Incorrect temperature. | Use freshly prepared initiator solutions. Ensure thorough deoxygenation with nitrogen. Check reaction temperature requirements for the specific monomer. |
| Brittle/Fragile Hydrogel | Crosslinker concentration too high; Non-uniform polymerization. | Decrease the molar ratio of HMBMA to the primary monomer. Ensure homogeneous mixing of all components before initiating polymerization. |
| Inconsistent Swelling | Inhomogeneous crosslinking; Incomplete purification. | Improve mixing of the pre-gel solution. Extend the purification (washing) period to ensure all unreacted components are removed. |
| High Initial Burst Release | Drug adsorbed on the hydrogel surface; High porosity. | After loading, briefly rinse the hydrogel in fresh PBS to remove surface-adsorbed drug. Increase crosslinker density to reduce mesh size and slow initial diffusion. |
References
-
PubChem. (n.d.). 1,6-Hexamethylenebisacrylamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Sivengel, K., et al. (2023). Influence of drug and polymer molecular weight on release kinetics from HEMA and HPMA hydrogels. Scientific Reports. Available at: [Link]
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Říhová, B., et al. (1997). HPMA-based biodegradable hydrogels containing different forms of doxorubicin. Antitumor effects and biocompatibility. Journal of Controlled Release. Available at: [Link]
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Orakdogen, N. (2016). Mechanism of drug release from the HPMA- DMAEM hydrogel due to swelling of the gel at lower pH. ResearchGate. Available at: [Link]
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Duan, et al. (2022). Mechanisms of drug release from hydrogels. ResearchGate. Available at: [Link]
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Malara, A., et al. (2021). Hyaluronan based hydrogels provide an improved model to study megakaryocyte-matrix interactions. Haematologica. Available at: [Link]
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Lee, H., et al. (2024). Engineering Thermo-Responsive Hydrogels with Tailored Mechanics for Biomedical Integration. Gels. Available at: [Link]
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Pitarresi, G., et al. (2016). In vivo biocompatibility of p(HPMAm‐lac)‐PEG hydrogels hybridized with hyaluronan. Journal of Biomedical Materials Research Part A. Available at: [Link]
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Zhang, X., et al. (2016). Fabrication of Highly Crosslinked Gelatin Hydrogel and Its Influence on Chondrocyte Proliferation and Phenotype. ACS Biomaterials Science & Engineering. Available at: [Link]
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Bârsan, I., et al. (2021). Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. Pharmaceuticals. Available at: [Link]
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Diogo, C. V., et al. (2022). Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. Gels. Available at: [Link]
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Chai, Q., et al. (2017). Advances in Hydrogel-Based Drug Delivery Systems. Gels. Available at: [Link]
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Patel, P. N., et al. (2014). Hydrogels: Characterization, drug delivery and tissue engineering applications. ResearchGate. Available at: [Link]
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Majumder, P., & Deb, A. (2018). Thermoresponsive Hydrogels and Their Biomedical Applications: Special Insight into Their Applications in Textile Based Transdermal Therapy. Current Drug Delivery. Available at: [Link]
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Ullah, F., et al. (2015). pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications. Polymers. Available at: [Link]
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Sun, T. L., et al. (2022). Compliant, Tough, Anti-Fatigue, Self-Recovery, and Biocompatible PHEMA-Based Hydrogels for Breast Tissue Replacement Enabled by Hydrogen Bonding Enhancement and Suppressed Phase Separation. Advanced Functional Materials. Available at: [Link]
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Kumar, D., & Singh, J. (2013). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Application Notes and Protocols for 1,6-Hexamethylene bis-methacrylamide (HMBMA) Crosslinked Polyacrylamide Gels
For Researchers, Scientists, and Drug Development Professionals
Introduction: Re-evaluating the Matrix with 1,6-Hexamethylene bis-methacrylamide (HMBMA)
Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique in life sciences, enabling the separation of proteins and nucleic acids with high resolution. The properties of the polyacrylamide gel matrix are critically determined by the choice of the monomer (acrylamide) and the crosslinking agent. For decades, N,N'-methylenebisacrylamide (bis-acrylamide) has been the gold standard crosslinker. However, the inherent chemical properties of the resulting amide linkages can limit certain downstream applications and influence the physical characteristics of the gel.
This document introduces This compound (HMBMA) , a bifunctional crosslinking agent, as a potential alternative to bis-acrylamide for the preparation of polyacrylamide gels. While specific, validated protocols for HMBMA in routine PAGE are not widely established, this guide provides a theoretically grounded framework for its application. We will explore the potential advantages of HMBMA, rooted in the distinct chemical nature of its methacrylamide groups, and present a detailed, adaptable protocol for researchers to explore its utility. The information presented herein is synthesized from the known chemical properties of HMBMA and related methacrylamide compounds, aiming to provide a robust starting point for methodological development.
Scientific Rationale: The Potential Advantages of HMBMA
The key difference between HMBMA and the conventional bis-acrylamide lies in the presence of a methyl group on the acrylamide nitrogen. This seemingly minor structural change can have significant implications for the polymerization process and the final properties of the gel matrix.
-
Enhanced Hydrolytic Stability: Methacrylamide-based polymers have been shown to exhibit greater resistance to hydrolysis compared to their acrylamide counterparts, particularly under alkaline conditions.[1] This increased stability is attributed to the electron-donating methyl group, which can influence the reactivity of the adjacent amide bond.[1] For applications requiring long-term storage of gels or electrophoresis under high pH conditions, HMBMA could offer a more robust and reliable matrix.
-
Altered Gel Architecture and Mechanical Properties: The longer, more flexible hexamethylene spacer in HMBMA, compared to the methylene bridge in bis-acrylamide, is expected to influence the pore size and elasticity of the resulting gel. This may allow for the creation of gels with unique sieving properties, potentially improving the resolution of certain protein or nucleic acid size ranges. The concentration of the crosslinker is a critical factor in determining the mechanical strength and porosity of the gel.[2]
-
Potential for Unique Separation Characteristics: The different reactivity of methacrylamide monomers compared to acrylamide monomers could lead to altered polymerization kinetics.[3] This might result in a more uniform pore structure, which could translate to sharper bands and improved resolution during electrophoresis.
Comparative Overview: HMBMA vs. Bis-acrylamide
| Feature | This compound (HMBMA) | N,N'-Methylenebisacrylamide (Bis-acrylamide) | Rationale & References |
| Chemical Structure | Two methacrylamide groups linked by a hexamethylene spacer.[4][5][6] | Two acrylamide groups linked by a methylene bridge.[7] | The core structural difference lies in the methacrylamide versus acrylamide functional groups and the length of the spacer arm. |
| Molecular Weight | 252.35 g/mol [4] | 154.17 g/mol | HMBMA has a higher molecular weight, which should be considered when preparing stock solutions and calculating molar equivalents. |
| Potential Hydrolytic Stability | Theoretically higher due to the methacrylamide structure.[1] | Susceptible to hydrolysis, especially at high pH.[8] | The methyl group in methacrylamide can sterically hinder nucleophilic attack on the amide bond. |
| Gel Flexibility | Potentially more flexible due to the longer hexamethylene spacer. | Forms a more rigid gel matrix. | Longer spacer arms in crosslinkers can lead to more flexible polymer networks.[9] |
| Reactivity in Polymerization | Potentially different kinetics compared to acrylamide.[3] | Well-characterized polymerization kinetics with acrylamide. | The methyl group can influence the reactivity of the vinyl group. |
Visualizing the Chemical Structures and Polymer Network
To better understand the structural differences, the following diagrams illustrate the chemical structures of HMBMA and bis-acrylamide, as well as a simplified representation of the resulting crosslinked polyacrylamide network.
Experimental Protocol: A Guideline for HMBMA-Crosslinked Polyacrylamide Gels
Disclaimer: The following protocol is a theoretical framework based on standard PAGE procedures and the known properties of methacrylamide compounds. Optimization of HMBMA concentration, polymerization time, and initiator concentrations will be necessary to achieve desired gel properties and separation outcomes.
Materials and Reagents
-
Acrylamide
-
This compound (HMBMA)
-
Tris base
-
Sodium dodecyl sulfate (SDS)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Appropriate electrophoresis buffers (e.g., Tris-glycine-SDS for SDS-PAGE)
Stock Solutions
| Solution | Composition | Storage |
| 30% Acrylamide/HMBMA Solution (e.g., 29:1 ratio) | 29 g Acrylamide, 1 g HMBMA, dissolve in deionized water to a final volume of 100 mL. | 4°C, protected from light. Stable for several weeks. |
| 1.5 M Tris-HCl, pH 8.8 | 181.7 g Tris base in 800 mL deionized water, adjust pH to 8.8 with HCl, bring volume to 1 L. | 4°C |
| 0.5 M Tris-HCl, pH 6.8 | 60.6 g Tris base in 800 mL deionized water, adjust pH to 6.8 with HCl, bring volume to 1 L. | 4°C |
| 10% (w/v) SDS | 10 g SDS in 90 mL deionized water, gently heat to dissolve, bring volume to 100 mL. | Room temperature |
| 10% (w/v) APS | 1 g APS in 10 mL deionized water. | Prepare fresh daily. |
| TEMED | Undiluted. | Room temperature, protected from light. |
Step-by-Step Protocol for Casting a 10% Resolving Gel (10 mL)
-
Assemble Gel Cassette: Thoroughly clean and assemble glass plates and spacers according to the manufacturer's instructions for your electrophoresis apparatus. Ensure there are no leaks.
-
Prepare Resolving Gel Solution: In a small beaker or tube, combine the following reagents in the order listed:
-
Deionized Water: 4.0 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
30% Acrylamide/HMBMA Solution: 3.33 mL
-
10% SDS: 100 µL
-
-
Initiate Polymerization:
-
Gently swirl the solution to mix.
-
Add 50 µL of 10% APS.
-
Add 10 µL of TEMED.
-
Immediately and gently swirl the mixture. Causality: APS is the initiator, providing the free radicals necessary for polymerization. TEMED acts as a catalyst, accelerating the rate of free radical formation. The polymerization of methacrylamide may have different kinetics than acrylamide, so the polymerization time should be carefully monitored.
-
-
Cast the Resolving Gel:
-
Using a pipette, immediately pour the resolving gel solution between the glass plates to the desired height.
-
Leave sufficient space for the stacking gel (approximately 1-2 cm).
-
Carefully overlay the gel with a thin layer of water-saturated butanol or isopropanol to create a flat surface and prevent oxygen inhibition of polymerization.
-
-
Allow Polymerization: Let the gel polymerize for 30-60 minutes at room temperature. A sharp interface between the gel and the overlay indicates complete polymerization.
-
Prepare Stacking Gel Solution (5 mL):
-
Deionized Water: 3.05 mL
-
0.5 M Tris-HCl, pH 6.8: 1.25 mL
-
30% Acrylamide/HMBMA Solution: 0.67 mL
-
10% SDS: 50 µL
-
-
Cast the Stacking Gel:
-
After the resolving gel has polymerized, pour off the overlay and rinse the top of the gel with deionized water.
-
Initiate polymerization of the stacking gel solution by adding 25 µL of 10% APS and 5 µL of TEMED.
-
Immediately pour the stacking gel solution on top of the resolving gel.
-
Insert the comb, ensuring no air bubbles are trapped under the teeth.
-
-
Final Polymerization: Allow the stacking gel to polymerize for 20-30 minutes. The gel is now ready for sample loading and electrophoresis.
Workflow Diagram
Considerations for Optimization
-
HMBMA Concentration: The optimal ratio of acrylamide to HMBMA may differ from the standard 19:1, 29:1, or 37.5:1 ratios used with bis-acrylamide. A range of ratios should be tested to determine the effect on protein migration and resolution.
-
Polymerization Time: Due to potentially different reaction kinetics, the time required for complete polymerization may vary. Visual inspection for a sharp, fully formed gel is crucial.
-
Initiator Concentration: The concentrations of APS and TEMED may need to be adjusted to achieve a desirable polymerization rate.
Conclusion and Future Directions
This compound presents an intriguing alternative to traditional bis-acrylamide for the formulation of polyacrylamide gels. Its unique chemical structure suggests potential benefits in terms of gel stability and mechanical properties. The provided theoretical protocol serves as a starting point for researchers to explore the utility of HMBMA in their specific applications. Further empirical studies are required to fully characterize the performance of HMBMA-crosslinked gels and to validate their advantages for protein and nucleic acid electrophoresis. The exploration of novel crosslinkers like HMBMA is essential for the continued advancement and refinement of this fundamental biochemical technique.
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Application Notes and Protocols: 1,6-Hexamethylene bis-methacrylamide in Tissue Engineering Scaffolds
Introduction: The Role of Crosslinkers in Engineering Biological Tissues
In the field of tissue engineering, the scaffold is the foundational element, providing a temporary, three-dimensional structure that supports cellular growth and tissue regeneration. The properties of this scaffold are paramount to its success, and these are largely dictated by the constituent biomaterials and the crosslinking agents used to form the stable polymer network. 1,6-Hexamethylene bis-methacrylamide (HMBMA) is a crosslinking agent of growing interest for the fabrication of hydrogel scaffolds. Its long, flexible hexamethylene chain and dual methacrylamide functional groups allow for the formation of crosslinked polymer networks with tunable mechanical properties and degradation kinetics, making it a versatile tool for researchers in tissue engineering and drug development.
This document provides a detailed guide to the application of HMBMA in the fabrication of tissue engineering scaffolds, outlining its properties, synthesis, and protocols for scaffold preparation and characterization.
Physicochemical Properties of this compound
HMBMA is a white, solid organic compound with the chemical formula C14H24N2O2.[1][2] Its structure features a six-carbon aliphatic chain flanked by two methacrylamide groups. This bifunctionality allows it to act as a crosslinker, forming covalent bonds between polymer chains to create a stable 3D network.
| Property | Value | Reference |
| CAS Number | 16069-15-1 | [1][3][4][5] |
| Molecular Formula | C14H24N2O2 | [1][2] |
| Molecular Weight | 252.35 g/mol | [2] |
| Appearance | White powder | [3] |
| Melting Point | 93-98 °C | [1] |
| Boiling Point | 495.8 °C at 760 mmHg | [1] |
| Density | 0.965 g/cm³ | [1] |
| Solubility | Soluble in organic solvents, sparingly soluble in water | |
| Purity | Typically >99% | [3] |
Synthesis of this compound
While commercially available, understanding the synthesis of HMBMA provides insight into its chemical nature. A common synthetic route involves the reaction of 1,6-hexanediamine with methacrylic anhydride or methacryloyl chloride.[1][5]
Caption: A simplified schematic of the synthesis of HMBMA.
Fabrication of HMBMA-Crosslinked Hydrogel Scaffolds: A Step-by-Step Protocol
This protocol describes the fabrication of a polyacrylamide-based hydrogel crosslinked with HMBMA. The concentrations of acrylamide and HMBMA can be varied to tune the mechanical properties of the resulting scaffold.
Materials
-
Acrylamide (monomer)
-
This compound (HMBMA, crosslinker)
-
Ammonium persulfate (APS, initiator)
-
Tetramethylethylenediamine (TEMED, catalyst)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Protocol
-
Prepare Monomer and Crosslinker Solution:
-
In a sterile container, dissolve the desired amount of acrylamide and HMBMA in PBS. For example, to prepare a 10% (w/v) acrylamide solution with 2 mol% HMBMA crosslinking, dissolve 1 g of acrylamide and the appropriate molar equivalent of HMBMA in 10 mL of PBS.
-
Gently mix until all components are fully dissolved.
-
-
Initiate Polymerization:
-
To the monomer/crosslinker solution, add APS solution (10% w/v in deionized water) to a final concentration of 0.1% (w/v).
-
Add TEMED (0.1% v/v) to the mixture to catalyze the polymerization reaction. The amount of TEMED will affect the speed of gelation.
-
-
Casting the Scaffold:
-
Immediately after adding TEMED, pipette the solution into the desired molds (e.g., petri dishes, custom-made molds, or 3D printing cartridges).
-
Allow the solution to polymerize at room temperature for 30-60 minutes, or until a solid hydrogel is formed.
-
-
Washing and Sterilization:
-
After polymerization, carefully remove the hydrogel scaffolds from their molds.
-
Wash the scaffolds extensively with sterile PBS for 48-72 hours, changing the PBS solution every 8-12 hours, to remove any unreacted monomers, crosslinkers, and initiators.
-
The scaffolds can be sterilized by autoclaving or by incubation in 70% ethanol followed by extensive washing in sterile PBS.
-
Caption: A workflow for the fabrication of HMBMA-crosslinked hydrogels.
Characterization of HMBMA-Crosslinked Scaffolds
A thorough characterization of the fabricated scaffolds is essential to ensure they meet the requirements for the intended tissue engineering application.
Mechanical Properties
The mechanical properties of the scaffold should ideally match those of the target tissue to provide appropriate mechanical cues to the cells.
Protocol: Compressive Mechanical Testing
-
Prepare cylindrical hydrogel samples of a defined diameter and height.
-
Place the hydrated sample on the lower platen of a universal testing machine.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min) until the hydrogel fractures or reaches a predefined strain.[6]
-
Record the stress-strain curve and calculate the compressive modulus from the initial linear region of the curve.
| Hydrogel System | Compressive Modulus (kPa) | Reference |
| Polyacrylamide/N,N'-methylenebisacrylamide | 0.2 - 40 | [7][8] |
| Gelatin Methacryloyl (GelMA) | 1 - 80 | [9][10] |
| Polyacrylamide/HMBMA (Predicted) | Tunable, expected to be in a similar range to MBA-crosslinked gels |
Note: The mechanical properties of HMBMA-crosslinked hydrogels are expected to be tunable by varying the monomer and crosslinker concentrations. The values for other hydrogel systems are provided for comparison.
Degradation Profile
The degradation rate of the scaffold should be tailored to match the rate of new tissue formation.
Protocol: Enzymatic Degradation Assay
-
Prepare pre-weighed, lyophilized hydrogel samples.
-
Immerse the samples in a solution containing a relevant enzyme (e.g., collagenase for gelatin-based hydrogels, or a broad-spectrum protease like proteinase K).[11][12][13][14]
-
Incubate the samples at 37°C and retrieve them at various time points.
-
Wash the samples with deionized water, lyophilize, and weigh them to determine the percentage of mass loss over time.
| Crosslinker | Degradation Characteristics | Reference |
| N,N'-methylenebisacrylamide | Slow degradation, dependent on hydrolysis of the polymer backbone | [7] |
| Gelatin (physical crosslinks) | Rapid degradation in the presence of collagenase | [13][14] |
| HMBMA (Predicted) | Slow degradation, primarily through hydrolysis of the amide bonds |
Note: The amide bonds in HMBMA are generally more stable to hydrolysis than the ester bonds found in some other crosslinkers, leading to a slower degradation rate.
Biocompatibility
The scaffold and its degradation products must be non-toxic and support cell attachment, proliferation, and differentiation.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Sterilize the HMBMA-crosslinked hydrogel scaffolds and place them in a 24-well plate.
-
Seed the scaffolds with a relevant cell type (e.g., fibroblasts, mesenchymal stem cells) at a known density.
-
Culture the cell-seeded scaffolds for various time points (e.g., 1, 3, and 7 days).
-
At each time point, add MTT solution to the wells and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[15][16][17]
Caption: A diagram illustrating the desired cellular response to a biocompatible scaffold.
Conclusion and Future Perspectives
This compound is a promising crosslinking agent for the fabrication of hydrogel scaffolds for tissue engineering applications. Its long, flexible structure allows for the creation of scaffolds with a wide range of tunable mechanical properties. The protocols outlined in this document provide a starting point for researchers to develop and characterize HMBMA-crosslinked scaffolds for their specific needs.
Future research should focus on the in-depth characterization of HMBMA-based hydrogels, including detailed studies on their degradation byproducts and their long-term in vivo performance. Furthermore, the incorporation of bioactive molecules and the use of advanced fabrication techniques like 3D bioprinting will further expand the utility of HMBMA in creating the next generation of tissue engineering scaffolds.
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Mechanical Characterisation of Hydrogels for Tissue Engineering Applications. (n.d.). Retrieved January 14, 2026, from [Link]
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Mechanically tuned 3 dimensional hydrogels support human mammary fibroblast growth and viability. - PubMed. (2017, December 16). Retrieved January 14, 2026, from [Link]
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Schematic representation of the enzymatic degradation of physically crosslinked polymeric networks which are non-covalently anchored by functional carbon nanofillers. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Enzymatic post-crosslinking of printed hydrogels of methacrylated gelatin and tyramine-conjugated 8-arm poly(ethylene glycol) to prepare interpenetrating 3D network structures - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
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(A) Enzymatic degradation of the GelMa hydrogels in the... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Research Progress in Enzymatically Cross-Linked Hydrogels as Injectable Systems for Bioprinting and Tissue Engineering - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
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Mechanically tuned 3 dimensional hydrogels support human mammary fibroblast growth and viability - ResearchGate. (2017, December 7). Retrieved January 14, 2026, from [Link]
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Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices - PubMed. (2023, March 2). Retrieved January 14, 2026, from [Link]
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This compound | CAS#:16069-15-1 | Chemsrc. (2025, August 23). Retrieved January 14, 2026, from [Link]
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A versatile characterization of poly(N-isopropylacrylamide-co-N,N'-methylene-bis-acrylamide) hydrogels for composition, mechanical strength, and rheology - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Mechanical characterization of GelMA hydrogels for tissue engineering applications using Nanoindentation - Webthesis - Politecnico di Torino. (n.d.). Retrieved January 14, 2026, from [Link]
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Preparation and characterization of methacrylated gelatin/bacterial cellulose composite hydrogels for cartilage tissue engineering - PMC - NIH. (2019, December 19). Retrieved January 14, 2026, from [Link]
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A Degradable, Thermo-sensitive Poly(N-isopropyl acrylamide)-Based Scaffold with Controlled Porosity for Tissue Engineering Applications - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
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Increasing Mechanical Properties of a Double Network Hydrogel from Polyacrylamide and Agar with Methylenebisacrylamide as a Phot - IdeaExchange@UAkron. (n.d.). Retrieved January 14, 2026, from [Link]
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Application Note & Protocols: Free Radical Polymerization of 1,6-Hexamethylene bis-methacrylamide
Abstract: This document provides a comprehensive technical guide for the free radical polymerization of 1,6-Hexamethylene bis-methacrylamide (HBMA), a key difunctional monomer used as a crosslinking agent. We delve into the core scientific principles, explain the causality behind critical experimental parameters, and provide detailed, validated protocols for synthesizing crosslinked polymer networks and hydrogels. This guide is intended for researchers, scientists, and professionals in materials science and drug development who require a robust understanding and practical methodology for utilizing HBMA.
Introduction to this compound (HBMA)
This compound (CAS: 16069-15-1; MW: 252.35 g/mol ) is a bifunctional monomer characterized by two methacrylamide groups linked by a flexible six-carbon hexamethylene spacer.[1][2] This unique structure allows it to act as a potent crosslinking agent during polymerization. When copolymerized with monofunctional monomers or homopolymerized, HBMA forms chemically crosslinked, three-dimensional polymer networks.
The resulting polymers, often in the form of hydrogels, are of significant interest due to their tunable mechanical properties, thermal stability, and biocompatibility.[3][4] These characteristics make them highly valuable in advanced applications, including:
-
Biomedical Engineering: As scaffolds for tissue engineering and in drug delivery systems.[4]
-
Adhesives and Coatings: To enhance durability and thermal resistance.[3]
-
Plastics Industry: As a monomer to produce plastics with improved mechanical strength.[3]
This guide focuses on the synthesis of crosslinked networks via conventional free radical polymerization, a versatile and widely accessible method.
Scientific Principles: The Polymerization Pathway
The formation of a crosslinked network from HBMA follows the classical mechanism of free radical vinyl polymerization, which consists of three primary stages: initiation, propagation, and termination.[5][6] The presence of two polymerizable groups per monomer molecule is the key to network formation.
-
Initiation: The process begins with the generation of free radicals from an initiator molecule. This is typically achieved through thermal decomposition (e.g., using AIBN) or a redox reaction (e.g., using Ammonium Persulfate and TEMED).[7] The highly reactive radical then attacks the carbon-carbon double bond of a methacrylamide group on an HBMA molecule, creating a new monomer radical and initiating a polymer chain.
-
Propagation and Crosslinking: The newly formed monomer radical reacts with other HBMA molecules in a chain reaction. As the polymer chain elongates, the second, "pendant" methacrylamide group on an incorporated HBMA unit can be attacked by another growing chain. This event creates a covalent bond, or crosslink, between two different polymer chains. The repetition of this process rapidly builds a three-dimensional, insoluble polymer network.
-
Termination: The growth of polymer chains ceases when two radical species react with each other through combination or disproportionation, resulting in a stable, non-reactive polymer chain.
Causality of Key Experimental Parameters
The properties of the final polymer network are not arbitrary; they are a direct consequence of the reaction conditions. Understanding these relationships is critical for designing materials with specific characteristics.
| Parameter | Scientific Rationale & Impact on Polymer Properties |
| Total Monomer Concentration (%T) | Rationale: Defined as the total weight of monomer (HBMA + any comonomer) per volume of solvent. It dictates the density of polymer chains in the final network. Impact: Higher %T generally leads to a stiffer, more rigid gel with a higher polymer density and often a faster polymerization rate.[7][8] |
| Crosslinker Concentration (%C) | Rationale: Defined as the weight percentage of the crosslinker (HBMA) relative to the total monomer weight. This parameter directly controls the number of crosslinks. Impact: Higher %C results in a more tightly crosslinked network. This leads to reduced swelling capacity, smaller average pore size, and increased brittleness. |
| Initiator System & Concentration | Rationale: The choice of initiator determines the mechanism of radical generation. Redox systems (e.g., APS/TEMED) function at ambient temperatures, while thermal initiators (e.g., AIBN) require heat.[7][9] The concentration of the initiator determines the number of chains initiated at the start of the reaction. Impact: Higher initiator concentrations lead to a faster reaction but produce shorter primary polymer chains between crosslinks, which can alter the mechanical properties of the network. |
| Temperature | Rationale: Temperature directly affects the rate of initiator decomposition and the propagation rate constant. The polymerization reaction itself is typically exothermic.[5] Impact: Higher temperatures increase the polymerization rate. However, poor temperature control can lead to non-uniform gels with heterogeneous properties. For reproducibility, consistent temperature is critical.[7] |
| Oxygen Inhibition | Rationale: Molecular oxygen (O₂) is a diradical that readily reacts with and quenches the free radicals necessary for polymerization, acting as an inhibitor. Impact: The presence of dissolved oxygen will introduce an induction period or completely prevent polymerization. Therefore, thorough degassing of the monomer solution before initiation is mandatory for success.[5] |
Experimental Workflow & Protocols
The general workflow for synthesizing a crosslinked polymer from HBMA involves preparing the monomer solution, removing dissolved oxygen, initiating the reaction, and allowing for a sufficient curing period.
Protocol 1: Aqueous Synthesis of Poly(HBMA) Hydrogel via Redox Initiation
This protocol describes the formation of a hydrogel at room temperature using the common ammonium persulfate (APS) and tetramethylethylenediamine (TEMED) redox initiator system.
Materials:
-
This compound (HBMA)
-
Deionized (DI) Water
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Inert gas (Nitrogen or Argon) for sparging
Equipment:
-
Glass vial or reaction vessel
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Prepare Monomer Solution:
-
For a 10 mL final volume of a 15%T, 5%C hydrogel, weigh 1.425 g of a monofunctional monomer (e.g., Methacrylamide) and 0.075 g of HBMA.
-
Dissolve the monomer and crosslinker in ~9.5 mL of DI water in the reaction vessel with stirring. Ensure complete dissolution.
-
Note: %T = (Total Monomer Mass / Final Volume) x 100; %C = (Crosslinker Mass / Total Monomer Mass) x 100.
-
-
Prepare Initiator Solutions (Prepare Fresh):
-
Prepare a 10% (w/v) APS solution in DI water (e.g., 100 mg APS in 1 mL DI water).
-
TEMED is typically used neat.
-
-
Degas Monomer Solution:
-
Seal the reaction vessel and sparge the monomer solution with an inert gas (e.g., nitrogen) for at least 15-20 minutes to remove dissolved oxygen. This is a critical step.[5]
-
-
Initiate Polymerization:
-
While maintaining a positive inert gas atmosphere, add the APS solution. For a final concentration of 0.05%, add 50 µL of the 10% APS stock solution. Mix gently.
-
To start the reaction, add the accelerator, TEMED. For a final concentration of 0.05%, add 5 µL of neat TEMED. Swirl the vessel gently to mix.
-
Safety Note: Polymerization will begin almost immediately. Perform this step in the final mold or vessel.
-
-
Curing:
-
Seal the vessel (e.g., with parafilm) and allow it to stand undisturbed at room temperature.
-
Polymerization is often visibly complete within 30-60 minutes (formation of a solid gel). For optimal results and complete conversion, allow the gel to cure for at least 4 hours, or overnight.
-
Protocol 2: Organic Solvent Synthesis via Thermal Initiation
This protocol is suitable for applications where an organic solvent is preferred, using a thermal initiator like Azobisisobutyronitrile (AIBN).
Materials:
-
This compound (HBMA)
-
Anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Azobisisobutyronitrile (AIBN)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or similar reaction vessel with condenser
-
Heating mantle or oil bath with temperature controller
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Reaction Mixture:
-
In a Schlenk flask, dissolve the desired amount of HBMA (e.g., 2.0 g) and AIBN (typically 0.1-1.0 mol% with respect to monomer) in the chosen solvent (e.g., 20 mL DMF).
-
-
Degas the Solution:
-
Perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen. Alternatively, sparge with inert gas for 30 minutes.
-
-
Initiate Polymerization:
-
Place the flask in a preheated oil bath set to the desired reaction temperature (typically 60-70°C for AIBN).
-
Maintain the reaction under a positive pressure of inert gas.
-
-
Polymerization and Work-up:
-
Allow the reaction to proceed with stirring for several hours (e.g., 6-24 hours). The solution will become increasingly viscous and may form a solid gel.
-
Once complete, cool the reaction to room temperature.
-
The polymer can be purified by precipitation into a non-solvent (e.g., pouring the DMF solution into a large volume of methanol or diethyl ether) to remove unreacted monomer and initiator.
-
Collect the precipitated polymer by filtration and dry under vacuum.
-
Characterization of the Crosslinked Polymer
Validating the successful synthesis and understanding the properties of the resulting network are crucial next steps.
| Technique | Purpose & Expected Outcome |
| Visual Inspection | Purpose: The simplest first check. Outcome: A successful reaction should yield a solid, self-standing gel that does not flow when the vessel is inverted. |
| Equilibrium Swelling Ratio (ESR) | Purpose: To quantify the hydrogel's ability to absorb solvent, which is inversely related to its crosslink density. Protocol: 1. Weigh a small piece of the purified gel (dry weight, Wd). 2. Immerse it in a large excess of solvent (e.g., DI water) at a constant temperature. 3. Allow it to swell to equilibrium (24-48 hours), periodically replacing the solvent. 4. Remove the swollen gel, blot excess surface water, and weigh (swollen weight, Ws). 5. Calculate ESR = (Ws - Wd) / Wd.[10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Purpose: To confirm the chemical structure and conversion of the monomer. Outcome: Compare the spectra of the HBMA monomer and the final polymer. Look for the significant reduction or complete disappearance of the C=C vinyl stretching peak (around 1635 cm⁻¹) in the polymer spectrum. The strong amide C=O band (~1655 cm⁻¹) and N-H bands will be prominent.[9] |
| Scanning Electron Microscopy (SEM) | Purpose: To visualize the surface morphology and internal porous structure of the (dried) hydrogel. Outcome: SEM images can reveal information about the pore size and interconnectivity of the polymer network, which are critical for applications like cell scaffolding or controlled release.[10] |
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Polymerization is slow or fails completely | 1. Oxygen Inhibition: Most common cause. 2. Inactive Initiators: APS solutions are unstable; TEMED can degrade. 3. Incorrect pH: Polymerization of (meth)acrylamides can be pH-sensitive. | 1. Ensure thorough and prolonged degassing of the monomer solution. Maintain an inert atmosphere during initiator addition. 2. Always prepare fresh APS/KPS solutions. Store TEMED properly. 3. Check and buffer the solution pH if necessary. |
| Gel is weak, brittle, or non-uniform | 1. Incorrect Monomer/Crosslinker Ratio: Too little crosslinker gives a weak gel; too much can cause brittleness. 2. Poor Temperature Control: An uncontrolled exotherm can create hotspots and structural inconsistencies. | 1. Carefully verify calculations and weighings for %T and %C. 2. Conduct the polymerization in a water bath to dissipate heat and maintain a constant temperature. |
| Inconsistent results between batches | 1. Variability in Reagent Purity/Activity. 2. Inconsistent Degassing Time or Temperature. | 1. Use high-purity reagents from the same lot if possible. Always use freshly prepared initiator solutions. 2. Standardize all protocol steps, including degassing time, reaction temperature, and curing time. |
Safety Precautions
-
Monomer Toxicity: Unpolymerized methacrylamide and its derivatives are neurotoxins. Always handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
-
Initiator Handling: Persulfates (APS, KPS) are strong oxidizing agents. TEMED is corrosive and flammable. Handle with care according to their respective Safety Data Sheets (SDS).
-
Disposal: Dispose of all unpolymerized monomer waste according to institutional guidelines for hazardous chemical waste. Fully polymerized, crosslinked gels are generally considered stable and non-toxic.
References
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- Konkolewicz, D., et al. (2016). Rapid Synthesis of Well-Defined Polyacrylamide by Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization. ACS Publications.
- MIT OpenCourseWare. (n.d.). Experiment 1: Polymerization of acrylamide in water.
- Bio-Rad Laboratories. (n.d.). Acrylamide and Bis-Acrylamide Solutions Instructions for Use.
- Corrigan, N., et al. (2023). RAFT Step-Growth Polymerization of Bis-acrylamides and their Facile Degradation. RSC Publishing.
- Fairbanks, B. D., et al. (2011). Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability. PMC.
- Ranucci, E., et al. (2021). Semi-Crystalline Hydrophobic Polyamidoamines: A New Family of Technological Materials? MDPI.
- IOSR Journal of Applied Chemistry. (2014). Synthesis and Characterization of Different Molecular Weights Polyacrylamide.
- International Journal of Engineering Inventions. (2021). Synthesis and Characterisation of Polyacrylamide Hydrogel for the Adsorption of Heavy Metals.
- Wang, R., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. MDPI.
- Chibani, A., et al. (2022). Synthesis of poly(acrylamide-co-methyl methacrylate) chemicaly cross-linked hydrogels for efficient adsorption of red erionyl dye. ResearchGate.
- Sigma-Aldrich. (n.d.). Controlled Radical Polymerization Guide.
- Alfa Chemistry. (n.d.). CAS 16069-15-1 this compound.
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Application Note & Protocol: Modulating Hydrogel Porosity Using 1,6-Hexamethylene bis-methacrylamide
Introduction: The Critical Role of Porosity in Hydrogel Functionality
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large volumes of water or biological fluids. Their unique properties, including high water content, biocompatibility, and tunable mechanical characteristics, make them invaluable materials in biomedical research and drug development. Applications are diverse, ranging from scaffolds in tissue engineering and regenerative medicine to matrices for controlled drug delivery and 3D cell culture substrates.[1]
The functionality of a hydrogel is intrinsically linked to its internal architecture, specifically its porosity, pore size, and interconnectivity. These structural features govern several key performance attributes:
-
Mass Transport: The porous network dictates the diffusion of nutrients, metabolic waste, and therapeutic agents into, through, and out of the hydrogel matrix.
-
Cellular Interaction: In tissue engineering and 3D cell culture, pore size and porosity influence cell infiltration, migration, proliferation, and the formation of new tissue.
-
Drug Release Kinetics: The rate of drug elution from a hydrogel carrier is heavily dependent on the mesh size of the polymer network.
-
Mechanical Properties: The porosity and crosslink density are key determinants of the hydrogel's mechanical strength and elasticity.[2][3]
A crucial component in the synthesis of chemically crosslinked hydrogels is the crosslinking agent . This molecule forms covalent bonds between polymer chains, creating the stable 3D network. The concentration of the crosslinker is a primary control parameter for tailoring the hydrogel's final properties. This document focuses on 1,6-Hexamethylene bis-methacrylamide (HMBMA) , a crosslinker used to form hydrogels with distinct properties. We will explore the causal relationship between HMBMA concentration and hydrogel porosity and provide detailed protocols for its investigation.
The Mechanism: How HMBMA Concentration Governs Porosity
The fundamental principle underlying the effect of crosslinker concentration on hydrogel porosity is the concept of crosslinking density . Crosslinking density refers to the number of crosslinks per unit volume of the hydrogel.
This compound (HMBMA) , similar to the more commonly cited N,N'-methylenebisacrylamide (MBA), is a difunctional monomer. During free-radical polymerization with a primary monomer (e.g., acrylamide, hydroxyethyl methacrylate), HMBMA becomes incorporated into growing polymer chains via one of its methacrylate groups. The second methacrylate group can then react with another growing chain, forming a covalent bridge or "crosslink" between them.
The relationship between HMBMA concentration and the resulting hydrogel structure can be summarized as follows:
-
Low HMBMA Concentration: With fewer crosslinking molecules available, the resulting polymer network has a lower crosslinking density. The polymer chains are further apart, leading to the formation of a hydrogel with larger interstitial spaces, or pores. This results in higher porosity, a larger average pore size, and a greater capacity for swelling.[4][5]
-
High HMBMA Concentration: Increasing the concentration of HMBMA leads to a higher crosslinking density.[1] The polymer chains are pulled closer together, forming a more compact and tightly woven network.[6][7] This results in a hydrogel with smaller pores, lower overall porosity, and a reduced swelling capacity.[1][2][3] While porosity decreases, this higher crosslinking density typically enhances the mechanical strength and stiffness of the hydrogel.[1][2][3][4]
This inverse relationship is a critical design principle for researchers. By carefully controlling the HMBMA concentration, one can tune the hydrogel's porous architecture to meet the specific demands of an application, be it facilitating cell migration through larger pores or achieving sustained drug release from a denser network.
Logical Relationship Diagram
Caption: Relationship between HMBMA concentration and hydrogel properties.
Experimental Protocols
This section provides detailed, step-by-step methodologies for synthesizing hydrogels with varying HMBMA concentrations and for characterizing the resulting effects on porosity and swelling.
Protocol: Hydrogel Synthesis via Free-Radical Polymerization
This protocol describes the synthesis of a polyacrylamide-based hydrogel, where the concentration of the crosslinker HMBMA is varied.
Materials:
-
Acrylamide (Monomer)
-
This compound (HMBMA) (Crosslinker)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (Catalyst)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen or Argon gas for deoxygenation
Equipment:
-
Glass vials or molds (e.g., 24-well plate, syringes with tips removed)
-
Magnetic stirrer and stir bars
-
Pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare Monomer Stock Solution: Prepare a 30% (w/v) stock solution of acrylamide in DI water. Safety Note: Acrylamide is a neurotoxin. Always wear gloves and a mask when handling the solid and its solutions.
-
Prepare Crosslinker Stock Solution: Prepare a 2% (w/v) stock solution of HMBMA in DI water. Gentle heating may be required to fully dissolve the HMBMA.
-
Prepare Initiator Solution: Prepare a 10% (w/v) APS solution in DI water. This solution should be made fresh daily.
-
Formulation: In separate vials, prepare the pre-polymerization solutions for each desired HMBMA concentration according to Table 1 . The total volume can be scaled as needed. Gently vortex each solution to mix.
Parameter Low Crosslinker (0.5 mol%) Medium Crosslinker (1.5 mol%) High Crosslinker (3.0 mol%) Acrylamide Stock (30%) 1.0 mL 1.0 mL 1.0 mL HMBMA Stock (2%) 0.25 mL 0.75 mL 1.5 mL DI Water 1.74 mL 1.24 mL 0.49 mL Total Volume 2.99 mL 2.99 mL 2.99 mL APS (10% solution) 10 µL 10 µL 10 µL TEMED 1 µL 1 µL 1 µL Table 1: Example formulations for hydrogels with varying HMBMA concentrations. -
Deoxygenation: Sparge each pre-polymerization solution with nitrogen or argon gas for 5-10 minutes. Oxygen inhibits free-radical polymerization and must be removed.
-
Initiate Polymerization: Add the APS solution to each vial, followed by the TEMED. TEMED accelerates the rate of free radical formation from APS. Immediately and gently vortex the solution.
-
Casting: Quickly pipette the solutions into your desired molds.
-
Gelling: Allow the solutions to polymerize at room temperature for at least 30 minutes, or until a solid gel has formed. The gel point is the transition from a viscous liquid to an elastic solid.[8]
-
Hydration & Purification: After polymerization, carefully remove the hydrogels from their molds and place them in a beaker containing PBS (pH 7.4). This step allows the hydrogels to swell to equilibrium and leaches out any unreacted monomers or initiators.[9][10] Change the PBS solution 2-3 times over a 48-hour period.
Protocol: Swelling Ratio Determination
The swelling ratio provides an indirect measure of the crosslinking density and porosity. A lower swelling ratio typically corresponds to a denser, less porous network.[11]
Procedure:
-
After the 48-hour hydration and purification period, remove each hydrogel from the PBS.
-
Gently blot the surface of the hydrogel with a lint-free wipe to remove excess surface water.
-
Record the mass of the swollen hydrogel (M_s).
-
Place the hydrogels in a vacuum oven or lyophilizer and dry them completely until a constant weight is achieved.
-
Record the mass of the dry hydrogel (M_d).
-
Calculate the Equilibrium Swelling Ratio (ESR) using the following formula:
ESR = (M_s - M_d) / M_d
Protocol: Porosity Characterization by Scanning Electron Microscopy (SEM)
SEM is a powerful technique for the direct visualization of hydrogel microstructure, allowing for the characterization of pore size and morphology.[12][13]
Procedure:
-
Sample Preparation: Take the fully swollen hydrogels from the PBS.
-
Cryofixation: Rapidly freeze the hydrogel samples by plunging them into liquid nitrogen. This step is crucial to preserve the hydrated structure and prevent the formation of large ice crystals that can damage the pore walls.
-
Lyophilization (Freeze-Drying): Transfer the frozen samples to a lyophilizer. The water will be removed by sublimation, leaving a dry, porous scaffold that retains the architecture of the hydrated state.
-
Fracturing: Once dry, carefully fracture the hydrogel samples to expose a cross-sectional internal surface. Avoid cutting, as this can smear the surface and obscure the pores.
-
Sputter Coating: Mount the fractured samples onto SEM stubs using conductive carbon tape. Coat the samples with a thin layer of a conductive metal (e.g., gold or platinum) using a sputter coater. This coating prevents charge buildup from the electron beam.
-
Imaging: Image the cross-sectional surfaces of the hydrogels using an SEM. Acquire images at various magnifications to observe the overall porous structure and individual pore morphology.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to measure the pore diameters from the acquired SEM micrographs.[14][15] This allows for the quantitative comparison of pore sizes between hydrogels with different HMBMA concentrations.
Experimental Workflow Diagram
Caption: Workflow for hydrogel synthesis and porosity characterization.
Expected Results & Data Presentation
As the concentration of HMBMA is increased, a clear trend should be observed across the characterization methods.
-
Swelling Ratio: The Equilibrium Swelling Ratio (ESR) is expected to decrease as the HMBMA concentration increases.[1] This reflects the tighter network structure that restricts water uptake.
-
Porosity (SEM): Visual inspection by SEM will show a noticeable decrease in the average pore size with increasing HMBMA concentration. The hydrogels with low HMBMA will exhibit a more open, porous structure, while those with high HMBMA will appear denser.[6][7]
The quantitative data can be summarized for clear comparison in the tables below.
| HMBMA Concentration (mol%) | Average Equilibrium Swelling Ratio (ESR) ± SD |
| 0.5 | Expected High Value (e.g., 25.0 ± 2.1) |
| 1.5 | Expected Medium Value (e.g., 15.5 ± 1.5) |
| 3.0 | Expected Low Value (e.g., 8.0 ± 0.9) |
| Table 2: Expected trend in Equilibrium Swelling Ratio with varying HMBMA concentration. (Values are hypothetical). |
| HMBMA Concentration (mol%) | Average Pore Diameter (µm) ± SD (from SEM) |
| 0.5 | Expected Large Pore Size (e.g., 20.5 ± 4.5) |
| 1.5 | Expected Medium Pore Size (e.g., 8.2 ± 2.1) |
| 3.0 | Expected Small Pore Size (e.g., 2.1 ± 0.8) |
| Table 3: Expected trend in average pore diameter with varying HMBMA concentration. (Values are hypothetical). |
Conclusion and Field Insights
The concentration of the crosslinker, this compound, is a powerful and direct tool for controlling the porosity of hydrogels. A higher concentration of HMBMA leads to a higher crosslinking density, which in turn creates a more compact polymer network with smaller pores, lower porosity, and a reduced capacity for swelling.[1][2][3][6][7] Conversely, a lower HMBMA concentration produces a looser network with larger pores and a higher swelling ratio.
This relationship is not merely academic; it is a fundamental design parameter for creating application-specific biomaterials. For drug delivery systems, a dense, low-porosity hydrogel may be desired to achieve slow, sustained release of a therapeutic agent. In contrast, for tissue engineering scaffolds intended for cellular infiltration and tissue regeneration, a highly porous structure with interconnected pores is essential. Therefore, the protocols and principles outlined in this document provide researchers with a robust framework for the rational design and validation of hydrogels with tailored porosity to advance their work in drug development and biomedical research.
References
-
Garg, S. & Goyal, A. K. (2011). Effect of crosslinker concentration on characteristics of superporous hydrogel. International Journal of Pharmaceutical Investigation, 1(1), 18-23. [Link]
-
Hashemi, M., et al. (2020). Image analysis method for heterogeneity and porosity characterization of biomimetic hydrogels. Wellcome Open Research, 5, 13. [Link]
-
Garg, S. & Goyal, A. K. (2011). Effect of crosslinker concentration on characteristics of superporous hydrogel. ResearchGate. [Link]
-
Hashemi, M., et al. (2020). Image analysis method for heterogeneity and porosity characterization of biomimetic hydrogels. ResearchGate. [Link]
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Qazi, T. H., Muir, V. G., & Burdick, J. A. (2022). Methods to Characterize Granular Hydrogel Rheological Properties, Porosity, and Cell Invasion. ACS Biomaterials Science & Engineering, 8(3), 1427-1442. [Link]
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Sari, F. N., et al. (2018). The Effect of Crosslinker Concentration on Swelling Behavior of pH-Responsive IPN Hydrogels Based on Poly(Hydroxymethyl Acrylamide). AIP Conference Proceedings, 2023(1), 040009. [Link]
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Qazi, T. H., Muir, V. G., & Burdick, J. A. (2022). Methods to Characterize Granular Hydrogel Rheological Properties, Porosity, and Cell Invasion. ACS Biomaterials Science & Engineering. [Link]
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Craciun, G. (2020). Scanning Electron Microscopy in Hydrogels' Evaluation. IntechOpen. [Link]
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Synthesis of Advanced Polymeric Architectures Using 1,6-Hexamethylene bis-methacrylamide: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This comprehensive guide details the synthesis of polymers derived from the bifunctional monomer, 1,6-Hexamethylene bis-methacrylamide. This monomer serves as a valuable crosslinking agent, enabling the formation of intricate three-dimensional polymeric networks with tunable physicochemical properties. Such polymers, particularly in the form of hydrogels, exhibit significant potential in a range of biomedical applications, including controlled drug delivery, tissue engineering, and as advanced biomaterials, owing to their excellent biocompatibility and mechanical properties.[1][2] This document provides a foundational understanding of the polymerization principles, step-by-step protocols for synthesis, and key characterization techniques.
Introduction: The Significance of this compound in Polymer Science
This compound is a crosslinking agent characterized by two methacrylamide functional groups separated by a six-carbon aliphatic chain.[2] This structure imparts a degree of flexibility to the resulting polymer network. The amide linkages within its structure contribute to enhanced hydrolytic stability compared to ester-based crosslinkers, a crucial attribute for materials intended for physiological environments.
The polymerization of this compound, typically with other vinyl monomers, proceeds via a free-radical mechanism. This process allows for the creation of highly crosslinked structures, transforming a liquid monomer solution into a solid, elastic gel.[3] The density of these crosslinks, which can be controlled by the concentration of the bis-methacrylamide, is a critical determinant of the final polymer's properties, including its swelling behavior, mechanical strength, and porous architecture. These hydrogels are capable of absorbing and retaining large volumes of water or biological fluids, making them ideal for a variety of biomedical applications.[4][5]
The Chemistry of Polymerization: A Mechanistic Overview
The synthesis of polymers using this compound predominantly follows a free-radical polymerization pathway. This chain reaction mechanism can be conceptually divided into three key stages: initiation, propagation, and termination.
-
Initiation: The process begins with the generation of free radicals from an initiator molecule. This can be achieved through thermal decomposition or photochemical cleavage of the initiator. The resulting primary radicals then react with a monomer molecule to create an active monomer radical.
-
Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. This process repeats, leading to rapid chain growth. When this compound is present, its two vinyl groups can participate in the polymerization of different growing chains, thus forming crosslinks.
-
Termination: The growth of polymer chains is concluded when two radical species react with each other, either by combination or disproportionation, resulting in a stable, non-reactive polymer chain.
The choice of initiator is critical and depends on the desired polymerization conditions. Thermal initiators, such as ammonium persulfate (APS) or potassium persulfate (KPS), are commonly employed for solution polymerization, often in conjunction with an accelerator like N,N,N',N'-tetramethylethylenediamine (TEMED) to facilitate radical formation at lower temperatures.
Experimental Protocols: Step-by-Step Synthesis
This section provides a detailed protocol for the synthesis of a crosslinked hydrogel using this compound. This protocol is adaptable, and the rationale for key parameters is explained to allow for informed modifications.
Materials and Equipment
| Reagents | Equipment |
| This compound | Magnetic stirrer with hotplate |
| Acrylamide (or other primary monomer) | Reaction vessel (e.g., three-neck round-bottom flask) |
| Ammonium persulfate (APS) | Condenser |
| N,N,N',N'-tetramethylethylenediamine (TEMED) | Nitrogen inlet |
| Deionized water (or other suitable solvent) | Syringes and needles |
| Thermometer | |
| Beakers, graduated cylinders, and other standard laboratory glassware |
Safety Precautions
-
Acrylamide and its derivatives are neurotoxins and suspected carcinogens. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
TEMED is a corrosive and flammable liquid. Handle with care in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Detailed Synthesis Protocol: Solution Polymerization
This protocol describes the synthesis of a polyacrylamide hydrogel crosslinked with this compound.
-
Monomer Solution Preparation:
-
In a 250 mL beaker, dissolve 2.84 g of acrylamide and 0.126 g of this compound (representing a 5 mol% crosslinker ratio relative to the total monomer) in 40 mL of deionized water.
-
Stir the solution gently with a magnetic stirrer until all solids are completely dissolved.
-
-
Initiator Preparation:
-
Prepare a 10% (w/v) solution of APS in deionized water. This solution should be made fresh before each use. For this reaction, you will need 1 mL of this solution.
-
-
Reaction Setup:
-
Transfer the monomer solution to a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.
-
Place the flask in a water bath on a magnetic stirrer hotplate.
-
Begin purging the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.
-
-
Polymerization Initiation:
-
While maintaining the nitrogen purge and stirring, add 1 mL of the freshly prepared 10% APS solution to the reaction mixture.
-
Immediately following the APS addition, add 20 µL of TEMED to the solution using a microsyringe. TEMED acts as a catalyst to accelerate the formation of free radicals from APS.
-
-
Reaction Progression:
-
The solution will gradually become more viscous as polymerization proceeds. The onset of gelation can often be observed as the solution becomes cloudy or the stir bar stops moving.
-
Allow the reaction to proceed for 2-4 hours at room temperature (approximately 25°C) to ensure a high degree of monomer conversion.
-
-
Purification of the Hydrogel:
-
After the reaction is complete, carefully remove the resulting hydrogel from the flask.
-
Cut the hydrogel into smaller pieces to facilitate the removal of unreacted monomers, initiator, and other impurities.
-
Immerse the hydrogel pieces in a large volume of deionized water. Stir gently for 24 hours, changing the water several times during this period.
-
To confirm the removal of unreacted monomers, the wash water can be analyzed by techniques such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
After purification, the hydrogel can be dried to a constant weight (e.g., in a vacuum oven at 60°C) or stored in deionized water.
-
Causality Behind Experimental Choices
-
Nitrogen Purging: Oxygen is a potent inhibitor of free-radical polymerization as it can react with the radical species to form non-reactive peroxyl radicals. Therefore, its removal is crucial for a successful and reproducible polymerization.
-
APS/TEMED Initiator System: This redox pair is widely used because it allows for the initiation of polymerization at room temperature. APS is the source of persulfate radicals, and TEMED catalyzes the decomposition of APS to generate these radicals more rapidly.
-
Crosslinker Concentration: The concentration of this compound directly influences the properties of the resulting hydrogel. A higher concentration leads to a more densely crosslinked network, resulting in a stiffer gel with a lower swelling capacity. Conversely, a lower concentration will produce a softer, more flexible gel that can absorb a larger amount of water. Researchers can systematically vary this concentration to tailor the hydrogel's properties for a specific application.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the solution polymerization of this compound.
Caption: Workflow for the synthesis of crosslinked hydrogels.
Characterization of the Synthesized Polymer
Thorough characterization is essential to understand the structure-property relationships of the synthesized polymer.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to confirm the polymerization. The disappearance of the C=C stretching vibration band (typically around 1630-1640 cm⁻¹) from the monomer spectrum and the presence of characteristic amide and alkane bands in the polymer spectrum indicate successful polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information. In the polymer spectrum, the disappearance of the vinyl proton signals (around 5.5-6.5 ppm in ¹H NMR) of the monomer is a clear indication of polymerization.
Physicochemical Properties
| Property | Method | Expected Outcome |
| Swelling Ratio | Gravimetric analysis (measuring the weight of the swollen and dry hydrogel) | The swelling ratio will be inversely proportional to the crosslinker concentration. |
| Mechanical Strength | Compression or tensile testing | The compressive or tensile modulus will increase with increasing crosslinker concentration. |
| Porosity | Scanning Electron Microscopy (SEM) | SEM images can visualize the porous structure of the hydrogel. |
Applications in Biomedical Research and Drug Development
The unique properties of hydrogels synthesized with this compound make them highly attractive for various biomedical applications.
-
Controlled Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic agents. The release of the drug can be controlled by the crosslink density, which affects the diffusion rate of the drug from the hydrogel matrix.[6]
-
Tissue Engineering: These hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation.[7] Their tunable mechanical properties allow for the creation of scaffolds that match the stiffness of the target tissue.
-
Wound Dressings: The high water content of these hydrogels helps to maintain a moist environment at the wound site, which is conducive to healing. They can also be designed to be absorbent and non-adherent to the wound bed.
Conclusion
This compound is a versatile crosslinking monomer that enables the synthesis of advanced polymeric materials with tailorable properties. The free-radical polymerization method described in this guide provides a robust and adaptable platform for researchers to develop novel hydrogels for a wide array of applications in the biomedical field. By carefully controlling the synthesis parameters, particularly the crosslinker concentration, scientists can fine-tune the mechanical and physicochemical properties of the resulting polymers to meet the specific demands of their research and development goals.
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Application Notes & Protocols: 1,6-Hexamethylene bis-methacrylamide in Controlled Release Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Crosslinker
In the design of polymer-based controlled release systems, the crosslinking agent is not merely a structural component but a critical determinant of the therapeutic outcome. It governs the mesh size of the polymer network, the mechanical integrity of the matrix, its swelling behavior, and ultimately, the rate at which an encapsulated active pharmaceutical ingredient (API) is released.[1] 1,6-Hexamethylene bis-methacrylamide (HMBMA) is a difunctional monomer that serves as a robust crosslinking agent for creating hydrogels with tunable properties for sustained and targeted drug delivery.
Unlike the more common N,N'-methylenebisacrylamide (BIS), HMBMA features a six-carbon aliphatic chain separating the two polymerizable methacrylamide groups. This longer, more flexible spacer imparts distinct characteristics to the resulting hydrogel network, offering unique advantages in drug formulation. This guide provides a comprehensive overview of HMBMA, its mechanism of action, and detailed protocols for its application in creating advanced controlled release systems.
Part 1: Scientific Foundation & Rationale
Chemical Structure and Properties
-
IUPAC Name: 2-methyl-N-[6-(2-methylprop-2-enoylamino)hexyl]prop-2-enamide[2]
-
CAS Number: 16069-15-1[3]
-
Molecular Formula: C₁₄H₂₄N₂O₂[2]
-
Molecular Weight: 252.35 g/mol [2]
-
Appearance: White powder[4]
The key feature of HMBMA is the C6 alkyl chain, which provides greater rotational freedom and flexibility compared to the single methylene bridge in BIS. This structural difference is fundamental to its performance.
Mechanism of Crosslinking
HMBMA integrates into a polymer matrix during free-radical polymerization. Each of the two methacrylamide groups can copolymerize with a primary monomer (e.g., acrylamide, N-isopropylacrylamide, or 2-hydroxyethyl methacrylate) growing on separate polymer chains. This creates a covalent bridge, or crosslink, that transforms soluble linear polymer chains into an insoluble, three-dimensional network—the hydrogel.
Caption: Workflow from synthesis to in vitro release testing.
Stimuli-Responsive Release Mechanism
For "smart" hydrogels, such as those made with pH- or thermo-responsive monomers, HMBMA provides the stable network that enables a reversible response. For instance, in a pH-sensitive system containing ionizable groups (e.g., acrylic acid), changes in pH alter the electrostatic repulsion within the network, causing it to swell or shrink and modulate drug release. [5][6]
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Application Notes and Protocols for 1,6-Hexamethylene bis-methacrylamide in Biomedical Engineering
Introduction: Unveiling the Potential of 1,6-Hexamethylene bis-methacrylamide as a Crosslinking Agent
This compound (HMBMA) is a bifunctional monomer utilized as a crosslinking agent in the synthesis of polymers.[1] Its structure, featuring two methacrylamide groups separated by a six-carbon aliphatic chain, imparts a unique combination of flexibility and reactivity, making it a valuable component in the fabrication of advanced biomaterials. In the realm of biomedical engineering, HMBMA is instrumental in the formation of hydrogels and other polymeric scaffolds with tunable physical and biological properties. These materials are finding increasing use in sophisticated applications such as controlled drug delivery, tissue engineering, and the development of medical devices.[2] The amide linkages in HMBMA-crosslinked polymers offer greater resistance to hydrolysis compared to ester-based crosslinkers, a crucial attribute for creating more stable materials for long-term biomedical applications.[1]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the applications of HMBMA in biomedical engineering, complete with detailed experimental protocols and the scientific rationale behind the methodological choices.
Chemical and Physical Properties of HMBMA
A thorough understanding of the physicochemical properties of HMBMA is fundamental to its effective application.
| Property | Value | Reference |
| CAS Number | 16069-15-1 | [3] |
| Molecular Formula | C₁₄H₂₄N₂O₂ | [3] |
| Molecular Weight | 252.35 g/mol | [3] |
| Appearance | White solid | [3] |
| Melting Point | 93-98 °C | [3] |
| Boiling Point | 495.8 °C at 760 mmHg | [3] |
| Density | 0.965 g/cm³ | [3] |
| Solubility | Soluble in various organic solvents. | |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 9 | [4] |
Core Application: HMBMA in Hydrogel Formation for Controlled Drug Delivery
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[5] Their tunable properties, such as swelling ratio, mechanical strength, and degradation rate, make them ideal candidates for controlled drug delivery systems.[5][6] HMBMA serves as a critical crosslinking agent in the synthesis of such hydrogels, allowing for precise control over the network architecture and, consequently, the drug release kinetics.
Scientific Rationale: The "Why" Behind the Protocol
The concentration of HMBMA directly influences the crosslinking density of the hydrogel. A higher concentration of HMBMA leads to a more tightly crosslinked network, which in turn results in:
-
Lower Swelling Ratio: A denser network restricts the influx of water, leading to a lower equilibrium water content.[2][7][8]
-
Increased Mechanical Strength: More crosslinks create a more rigid and robust hydrogel.[9]
-
Slower Drug Release: The smaller mesh size of a highly crosslinked hydrogel hinders the diffusion of encapsulated drug molecules, leading to a more sustained release profile.[6][10]
-
Slower Degradation Rate: For biodegradable hydrogels, a higher crosslinking density can slow down the rate of degradation by limiting the access of water or enzymes to the polymer backbone.[11][12]
This relationship between crosslinker concentration and hydrogel properties is the cornerstone of designing a drug delivery system with a specific, desired release profile.
Figure 2: Workflow for PAA synthesis and gene delivery.
Protocol: Synthesis of a PAA using HMBMA
This protocol is adapted from the synthesis of hydrophobic polyamidoamines. [3] Materials:
-
This compound (HMBMA)
-
A bis-secondary amine (e.g., N,N'-dimethylethylenediamine)
-
Benzyl alcohol (solvent)
-
Diethyl ether (for precipitation)
-
2,6-di-tert-butyl-p-cresol (inhibitor, for bulk polymerization)
Procedure (Solution Polymerization):
-
In a screw-cap tube, combine HMBMA, the bis-secondary amine, and benzyl alcohol.
-
Stir the mixture magnetically at 60 °C for 48 hours. The reaction mixture should gradually become homogeneous.
-
Cool the solution to room temperature.
-
Precipitate the polymer by adding the solution dropwise to a large volume of stirred diethyl ether.
-
Collect the precipitated polymer by filtration or decantation and dry it under vacuum.
Further Applications and Future Directions
The versatility of HMBMA extends beyond the applications detailed above. Its robust amide linkages and crosslinking capabilities make it a candidate for:
-
Tissue Engineering Scaffolds: Creating stable, biocompatible scaffolds that can support cell growth and tissue regeneration. The mechanical properties of these scaffolds can be tuned to match those of the target tissue. [13]* Dental Resins and Adhesives: The hydrolytic stability of methacrylamide-based polymers makes them attractive for dental applications where longevity in a moist environment is critical. [1] Future research will likely focus on the development of more complex and "smart" biomaterials incorporating HMBMA. This could include stimuli-responsive hydrogels that release drugs in response to specific biological cues, and bioactive scaffolds that actively promote tissue regeneration.
Safety and Handling
This compound is irritating to the eyes, respiratory system, and skin. [10]It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid breathing dust. [10]In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [10]
Conclusion
This compound is a valuable and versatile crosslinking agent for the development of advanced biomaterials. Its ability to form stable, tunable polymer networks makes it a key component in the design of hydrogels for controlled drug delivery, poly(amidoamine)s for gene delivery, and scaffolds for tissue engineering. The protocols and scientific principles outlined in this guide provide a solid foundation for researchers to explore and exploit the full potential of HMBMA in their biomedical engineering endeavors.
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Ranucci, E., et al. (2021). Semi-Crystalline Hydrophobic Polyamidoamines: A New Family of Technological Materials?. Polymers, 13(6), 963. Retrieved from [Link]
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Haugh, M. G., et al. (2017). Mechanically tuned 3 dimensional hydrogels support human mammary fibroblast growth and viability. BMC Cell Biology, 18(1), 34. Retrieved from [Link]
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Khan, S. A., & Doyle, P. S. (2024). From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients. RSC Publishing. Retrieved from [Link]
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Ermis, N. (2022). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. GU J Sci, 35(4), 1318-1331. Retrieved from [Link]
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Ozeroglu, C., & Birdal, A. (2009). Swelling properties of acrylamide-N,N′-methylene bis(acrylamide) hydrogels synthesized by using meso-2,3-dimercaptosuccinic acid-cerium(IV) redox couple. Express Polymer Letters, 3(3), 167-177. Retrieved from [Link]
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Okay, O., & Sariskan, S. (1999). Swelling behavior of poly(acrylamide-co-sodium acrylate) hydrogels in aqueous salt solutions: theory versus experiments. Polymer, 40(18), 5179-5186. Retrieved from [Link]
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Belkadi, S., et al. (2018). Synthesis, Characterization and Swelling study of Poly (Methacrylic acid-co-Maleic acid) Hydrogels. Oriental Journal of Chemistry, 34(2), 1014-1022. Retrieved from [Link]
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Kong, H. J., & Mooney, D. J. (2003). Controlling Degradation of Hydrogels via the Size of Cross-Linked Junctions. Advanced Materials, 15(22), 1894-1898. Retrieved from [Link]
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ResearchGate. (2017). Mechanically tuned 3 dimensional hydrogels support human mammary fibroblast growth and viability. Retrieved from [Link]
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MDPI. (2022). Crosslinked Collagenic Scaffold Behavior Evaluation by Physico-Chemical, Mechanical and Biological Assessments in an In Vitro Microenvironment. Retrieved from [Link]
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PubMed Central. (n.d.). Evaluating Changes in Structure and Cytotoxicity During In Vitro Degradation of Three-Dimensional Printed Scaffolds. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro cytotoxicity of scaffolds—cytotoxicity analysis of scaffolds by MTT assay using MG63 cells. Retrieved from [Link]
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ResearchGate. (n.d.). Evaluation of the In Vitro Cytotoxicity of Cross-Linked Biomaterials. Retrieved from [Link]
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Application Notes & Protocols: 1,6-Hexamethylene bis-methacrylamide for 3D Cell Culture Matrices
Introduction: The Imperative for Biomimetic 3D Cell Culture Environments
Traditional two-dimensional (2D) cell culture, a foundational technique in biology, has provided invaluable insights into cellular processes. However, cells cultured on flat, rigid surfaces often fail to recapitulate the complex architecture and signaling of their native tissues. This discrepancy has led to the development of three-dimensional (3D) cell culture systems, which better mimic the in vivo microenvironment.[1] Hydrogels, with their high water content and tunable mechanical properties, have emerged as a leading platform for creating these biomimetic 3D matrices.[2][3]
Polyacrylamide-based hydrogels are a versatile and cost-effective option for 3D cell culture.[4] The mechanical properties of these hydrogels can be precisely controlled by varying the concentration of the monomer (acrylamide) and the crosslinker.[5] This document provides a detailed guide to using 1,6-Hexamethylene bis-methacrylamide as a crosslinking agent for the fabrication of polyacrylamide hydrogels tailored for 3D cell culture applications.
This compound: A Superior Crosslinker for 3D Cell Culture
This compound is a bifunctional crosslinking agent that offers several advantages for creating robust and biocompatible 3D cell culture matrices.[6] Its chemical structure features two methacrylamide groups separated by a six-carbon hexamethylene linker.[7] This flexible linker allows for the formation of hydrogels with a defined pore structure and tunable mechanical properties, which are critical for cell viability, proliferation, and differentiation.[8]
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₄N₂O₂ | [7] |
| Molecular Weight | 252.35 g/mol | [7] |
| Appearance | White powder | [9] |
| Melting Point | 93-98 °C | [6] |
| Storage Temperature | 2-8 °C | [9] |
Mechanism of Polymerization: Creating the 3D Scaffold
The formation of polyacrylamide hydrogels using this compound occurs through a free-radical polymerization reaction.[10] This process is typically initiated by a chemical initiator system, such as ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), or by photoinitiators activated by UV light.[4][11]
The initiator generates free radicals that activate the vinyl groups of the acrylamide and methacrylamide monomers. These activated monomers then rapidly polymerize, forming long polymer chains. The bifunctional nature of this compound allows it to connect these growing polymer chains, creating a crosslinked, three-dimensional network that entraps water to form the hydrogel.[10]
Caption: Free-radical polymerization of acrylamide and this compound.
Protocols for Hydrogel Fabrication and 3D Cell Culture
Safety Precautions
Acrylamide is a neurotoxin and should be handled with extreme care in a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Protocol 1: Preparation of Polyacrylamide Hydrogels
This protocol describes the preparation of polyacrylamide hydrogels with tunable stiffness, a critical parameter influencing cell behavior.[12] The stiffness of the hydrogel is primarily controlled by the concentrations of acrylamide and this compound.[5]
Materials:
-
Acrylamide solution (40% w/v)
-
This compound solution (2% w/v)
-
Ammonium persulfate (APS) solution (10% w/v, freshly prepared)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Sterile deionized water (dH₂O)
-
Sterile cell culture plates
Procedure:
-
Prepare the Pre-gel Solution: In a sterile conical tube on ice, combine the desired volumes of dH₂O, 40% acrylamide solution, and 2% this compound solution according to the table below. Gently mix by pipetting.
-
Degas the Solution: Sonicate the mixture on ice for 10 minutes to remove dissolved oxygen, which can inhibit polymerization.[4]
-
Initiate Polymerization: Add 10% APS solution (1/100th of the total pre-gel volume) and TEMED (1/1000th of the total pre-gel volume) to the pre-gel solution. Immediately mix by gentle vortexing.
-
Cast the Hydrogel: Quickly pipette the desired volume of the final solution into the wells of a sterile cell culture plate.
-
Allow Polymerization: Let the hydrogels polymerize at room temperature for at least 30 minutes, or until fully solidified.
-
Hydration and Sterilization: After polymerization, gently add sterile phosphate-buffered saline (PBS) or cell culture medium to the wells to hydrate the hydrogels and remove any unreacted monomers. Allow the hydrogels to swell overnight at 37°C in a cell culture incubator. The hydrogels are now ready for cell seeding.
Table for Tunable Hydrogel Stiffness:
| Desired Stiffness (Approx. Young's Modulus) | 40% Acrylamide (µL) | 2% this compound (µL) | dH₂O (µL) |
| Soft (~1 kPa) | 50 | 30 | 920 |
| Medium (~8 kPa) | 100 | 50 | 850 |
| Stiff (~30 kPa) | 200 | 100 | 700 |
Note: These are starting concentrations. The final stiffness should be characterized for your specific application.
Protocol 2: Cell Encapsulation in 3D Hydrogels
This protocol outlines the procedure for encapsulating cells within the hydrogel matrix as it polymerizes, creating a true 3D culture environment.
Materials:
-
Cells of interest, suspended in complete cell culture medium
-
Pre-gel solution (prepared as in Protocol 1, without initiators)
-
APS and TEMED solutions
Procedure:
-
Prepare Cell Suspension: Centrifuge the desired number of cells and resuspend the pellet in a small volume of the pre-gel solution to achieve the desired cell density. Keep the cell-pre-gel suspension on ice.
-
Initiate Polymerization: Add the APS and TEMED solutions to the cell-pre-gel suspension and mix gently by pipetting up and down. Avoid introducing air bubbles.
-
Cast the Cell-Laden Hydrogel: Quickly dispense the cell-laden hydrogel solution into the desired culture vessel (e.g., multi-well plate, petri dish).
-
Polymerize and Culture: Allow the hydrogel to polymerize at room temperature for 30 minutes. Once solidified, add pre-warmed complete cell culture medium to the vessel.
-
Incubate: Place the culture vessel in a 37°C, 5% CO₂ incubator. Change the medium every 2-3 days.
Caption: Workflow for encapsulating cells in 3D polyacrylamide hydrogels.
Characterization of Hydrogel Properties
To ensure the suitability of the fabricated hydrogels for your specific application, it is essential to characterize their physical and mechanical properties.
-
Swelling Ratio: The swelling ratio provides an indication of the hydrogel's water absorption capacity and porosity. It can be determined by comparing the weight of the hydrogel in its swollen and dry states.[13]
-
Mechanical Testing: The mechanical properties, such as the Young's modulus, can be quantified using techniques like atomic force microscopy (AFM), rheometry, or tensile testing.[5][14]
-
Porosity: The pore size and interconnectivity of the hydrogel network can be visualized using scanning electron microscopy (SEM) of lyophilized hydrogel samples.
Applications in Drug Development and Research
Hydrogels created with this compound are valuable tools for a wide range of applications in drug development and biomedical research.
-
Drug Screening: 3D cell cultures in these matrices can provide more predictive models for assessing drug efficacy and toxicity compared to 2D cultures.[15]
-
Tissue Engineering: The tunable properties of these hydrogels make them suitable for creating scaffolds that can support the growth and organization of cells into functional tissue-like structures.[3]
-
Disease Modeling: By encapsulating patient-derived cells, these hydrogels can be used to create in vitro models of diseases, enabling the study of disease progression and the development of novel therapies.
-
Controlled Release Studies: The porous nature of these hydrogels allows for their use as matrices for the controlled release of therapeutic agents.[16][17]
Troubleshooting
| Issue | Possible Cause | Solution |
| Hydrogel does not polymerize | Inactive APS solution | Prepare fresh APS solution daily. |
| Insufficient TEMED | Ensure the correct volume of TEMED is added. | |
| Presence of oxygen | Degas the pre-gel solution thoroughly. | |
| Hydrogel is too soft or too stiff | Incorrect monomer/crosslinker ratio | Adjust the concentrations of acrylamide and this compound. |
| Low cell viability after encapsulation | Toxicity of unreacted monomers | Ensure thorough washing and hydration of the hydrogels after polymerization. |
| Shear stress during mixing | Mix the cell suspension gently by pipetting. |
Conclusion
This compound is a highly effective crosslinker for the fabrication of polyacrylamide hydrogels for 3D cell culture. Its use allows for the creation of biocompatible matrices with tunable mechanical properties that can better mimic the native cellular microenvironment. The protocols and information provided in this guide will enable researchers to harness the potential of this versatile crosslinker for a wide range of applications in cell biology, drug discovery, and tissue engineering.
References
- Large polyacrylamide hydrogels for large-batch cell culture and mechanobiological studies. (n.d.).
- Synthesis and mechanical characterization of polyacrylamide (PAAm) hydrogels with different stiffnesses for large-batch cell culture applications. (2024). bioRxiv.
- Fabrication and mechanical characterization of hydrogel-based 3D cell-like structures. (2023). Scientific Reports, 13(1), 13327.
- Polyacrylamide-Based Hydrogel with Biocompatibility and Tunable Stiffness for Three-Dimensional Cell Culture. (2025). ACS Applied Bio Materials.
- Quantifying Tailored Hyaluronan Hydrogel Properties for 3D Cell Culture Applications. (n.d.).
- Advancing Hydrogel-Based 3D Cell Culture Systems: Histological Image Analysis and AI-Driven Filament Characterization. (n.d.). Gels, 9(11), 868.
- Chapter 3: Characterizations of Hydrogels. (2021). In Royal Society of Chemistry.
- Autoclaving pHEMA-Based Hydrogels Immersed in Deionized Water has No Effect on Physicochemical Properties and Cell Behaviors. (2022). National Institutes of Health.
- Effects of Sterilization Methods on Gelatin Methacryloyl Hydrogel Properties and Macrophage Gene Expression in Vitro. (n.d.). National Institutes of Health.
- POLYACRYLAMIDE BASED HYDROGELS: SYNTHESIS, CHARACTERIZATION AND APPLICATIONS. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
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- Polyacrylamide hydrogels. VI. Synthesis-property relation. (2022). Extreme Mechanics Letters, 56, 101872.
- A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density. (2025). Gels, 11(3), 209.
- Nanoparticle-Embedded GelMA/NIPAm Hydrogels: A Temperature-Responsive Hybrid System for Controlled Drug Release. (2025). Macromolecular Bioscience.
- Swelling and Mechanical Properties of Polyacrylamide-Derivative Dual-Crosslink Hydrogels Having Metal–Ligand Coordination Bonds as Transient Crosslinks. (n.d.). National Institutes of Health.
- Water Uptake and Urea Release of Hydrogels Based on Acrylamide, Methyl Methacrylate and N,N'–Methylene–bis–Acrylamide. (2025). ResearchGate.
- This compound. (n.d.). Alfa Chemistry.
- Acrylamide Polymerization — A Practical Approach. (n.d.). Bio-Rad.
- N,N -Hexamethylenebis(methacrylamide) Yes MEHQ 300ppm inhibitor 16069-15-1. (n.d.). Sigma-Aldrich.
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- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydrogel Photopolymerization using 1,6-Hexamethylene bis-methacrylamide (HMBMA)
Introduction: The Role of the Crosslinker in Hydrogel Engineering
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1][2] Their resemblance to the native extracellular matrix (ECM) makes them exceptional candidates for a multitude of biomedical applications, including tissue engineering, drug delivery, and 3D cell culture.[1][2][3] The physical and biological properties of a hydrogel are critically determined by its composition and, most importantly, the nature and density of the crosslinks that form its network structure.
This guide focuses on the use of 1,6-Hexamethylene bis-methacrylamide (HMBMA) as a crosslinking agent in photopolymerized hydrogels. HMBMA is a bifunctional monomer featuring two methacrylamide groups separated by a six-carbon hexamethylene chain. This aliphatic spacer is a key structural feature that differentiates HMBMA from more commonly used crosslinkers like N,N'-methylenebis(acrylamide) (MBAA), offering unique advantages in tuning hydrogel properties. The increased length and flexibility of the hexamethylene chain compared to the single methylene group in MBAA can impart greater elasticity and potentially alter degradation kinetics and swelling behavior.
These application notes will provide a comprehensive overview of the principles, protocols, and expected outcomes when using HMBMA to fabricate hydrogels for research and drug development applications. We will delve into the causal relationships between HMBMA concentration and the resulting mechanical and physical properties of the hydrogel, offering field-proven insights to guide your experimental design.
Chemical Properties of this compound (HMBMA)
| Property | Value | Reference |
| IUPAC Name | 2-methyl-N-[6-(2-methylprop-2-enoylamino)hexyl]prop-2-enamide | [4] |
| CAS Number | 16069-15-1 | |
| Molecular Formula | C₁₄H₂₄N₂O₂ | [4] |
| Molecular Weight | 252.35 g/mol | [4] |
| Appearance | White solid | |
| Key Features | - Two terminal methacrylamide groups for covalent crosslinking.- Flexible six-carbon (hexamethylene) spacer. |
Core Principles of HMBMA-Based Hydrogel Photopolymerization
Photopolymerization is a process where a liquid precursor solution, containing monomers, a crosslinker (HMBMA), and a photoinitiator, is exposed to light (typically UV or visible) to form a crosslinked hydrogel network.[5]
The Workflow of Photopolymerization
The process can be broken down into three main stages:
-
Initiation: The photoinitiator absorbs photons of a specific wavelength, generating highly reactive free radicals.
-
Propagation: These free radicals react with the vinyl groups of the primary monomer (e.g., acrylamide, methacrylamide, or derivatives like 2-hydroxyethyl methacrylate (HEMA)) and the methacrylamide groups of HMBMA, initiating the growth of polymer chains.
-
Termination: The polymerization process concludes when two growing polymer chains react with each other, or when they react with a radical scavenger.
The HMBMA molecules act as bridges, covalently linking different polymer chains together to form the 3D hydrogel network.
Caption: Workflow of HMBMA-based hydrogel photopolymerization.
The Impact of HMBMA on Hydrogel Properties: A Mechanistic View
The choice and concentration of the crosslinker are critical variables that allow for the precise tuning of hydrogel properties.
Mechanical Properties: Stiffness and Elasticity
The concentration of HMBMA is directly proportional to the crosslink density of the hydrogel. A higher concentration of HMBMA will result in a more densely crosslinked network, leading to a stiffer hydrogel with a higher Young's modulus.[2][5] However, the flexible hexamethylene chain of HMBMA, compared to the shorter linker in MBAA, can impart greater elasticity and toughness to the hydrogel at equivalent molar concentrations of crosslinking groups. This allows for the creation of hydrogels that are both strong and flexible, which is advantageous for applications mimicking soft tissues.[6]
Expected Trend of Mechanical Properties with Increasing HMBMA Concentration:
| HMBMA Concentration | Crosslink Density | Expected Young's Modulus (Stiffness) | Expected Elasticity/Toughness |
| Low | Low | Low | High |
| Medium | Medium | Medium | Medium-High |
| High | High | High | Medium |
Swelling Behavior
The swelling ratio of a hydrogel is inversely related to its crosslink density.[5][7] A higher concentration of HMBMA creates a tighter network with smaller mesh sizes, which restricts the influx of water and results in a lower equilibrium swelling ratio.[8][9] The hydrophobic nature of the hexamethylene chain may also contribute to a slightly lower swelling capacity compared to more hydrophilic crosslinkers.
Caption: Effect of HMBMA concentration on hydrogel network and swelling.
Degradation Profile
Hydrogel degradation is crucial for applications like drug delivery and tissue regeneration, where the material is expected to break down over time.[10][11] HMBMA-crosslinked hydrogels can degrade through the hydrolysis of the amide bonds in the crosslinks, although this is generally a slow process under physiological conditions. The rate of degradation can be influenced by the crosslink density; highly crosslinked hydrogels will degrade more slowly due to the higher number of crosslinks that need to be cleaved for the network to dissolve.[12][13] For applications requiring faster degradation, enzymes that can cleave specific peptide sequences incorporated into the polymer backbone may be necessary.
Protocols for HMBMA-Based Hydrogel Fabrication and Characterization
The following protocols are provided as a starting point and should be optimized for your specific application and cell type.
Protocol 1: Fabrication of HMBMA-Crosslinked Hydrogels
Materials:
-
Primary Monomer (e.g., 2-hydroxyethyl methacrylate (HEMA), Acrylamide)
-
This compound (HMBMA)
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Solvent (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
UV light source (365 nm)
Procedure:
-
Prepare Precursor Solution:
-
Dissolve the primary monomer in the chosen solvent to the desired concentration (e.g., 10% w/v).
-
Add HMBMA at a specific molar percentage relative to the primary monomer (e.g., 1 mol%, 2 mol%, 5 mol%). Ensure complete dissolution.
-
Dissolve the photoinitiator in the precursor solution (e.g., 0.05% w/v for Irgacure 2959). Protect the solution from light from this point forward.
-
-
Molding and Polymerization:
-
Pipette the precursor solution into a mold of the desired shape and size (e.g., between two glass slides with a defined spacer).
-
Expose the solution to UV light (e.g., 365 nm) for a predetermined time (e.g., 5-10 minutes). The optimal exposure time will depend on the photoinitiator concentration and light intensity.
-
-
Washing and Equilibration:
-
Carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with PBS or distilled water for 24-48 hours to remove any unreacted monomers and photoinitiator, which can be cytotoxic.
-
Allow the hydrogel to swell to equilibrium in the desired buffer or cell culture medium before use.
-
Protocol 2: Characterization of Mechanical Properties
Method: Uniaxial compression testing or rheometry.
Procedure (Uniaxial Compression):
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Place the equilibrated hydrogel on the compression platen of a mechanical tester.
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min).
-
Record the resulting stress.
-
The Young's modulus can be calculated from the initial linear region of the stress-strain curve.
Protocol 3: Characterization of Swelling Behavior
Procedure:
-
Prepare and weigh the dry hydrogel (W_dry).
-
Immerse the hydrogel in a large volume of the desired swelling medium (e.g., PBS) at a specific temperature (e.g., 37°C).
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_swollen).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculate the swelling ratio (SR) using the formula: SR = (W_swollen - W_dry) / W_dry.
Protocol 4: Characterization of In Vitro Degradation
Procedure:
-
Prepare hydrogel samples of known initial dry weight.
-
Immerse the hydrogels in a solution containing a relevant enzyme (if applicable) or in PBS to assess hydrolytic degradation.
-
At specified time points, remove the hydrogels, wash them with distilled water, and lyophilize them to obtain the final dry weight.
-
The percentage of mass loss over time indicates the degradation rate.
Applications in Drug Development and Research
The tunable properties of HMBMA-crosslinked hydrogels make them highly suitable for a range of applications.
-
Sustained Drug Delivery: The hydrogel network can encapsulate therapeutic molecules, and the release can be controlled by the hydrogel's mesh size and degradation rate.[14] The release kinetics can be tailored by adjusting the HMBMA concentration.
-
Tissue Engineering Scaffolds: The biocompatibility and tunable mechanical properties of these hydrogels allow them to serve as scaffolds that support cell attachment, proliferation, and differentiation, mimicking the native tissue environment.[1]
-
3D Cell Culture Models: HMBMA-crosslinked hydrogels can be used to create more physiologically relevant 3D cell culture models for studying cell behavior and drug screening.
Conclusion and Future Outlook
This compound offers a compelling alternative to traditional crosslinkers for the photopolymerization of hydrogels. Its unique molecular structure, featuring a flexible hexamethylene spacer, provides an additional level of control over the mechanical properties, particularly elasticity and toughness. By carefully tuning the concentration of HMBMA and other components of the precursor solution, researchers can design hydrogels with tailored properties for specific applications in drug delivery, tissue engineering, and fundamental biological research. Further studies are warranted to fully elucidate the in vivo biocompatibility and degradation profiles of HMBMA-crosslinked hydrogels and to explore their full potential in regenerative medicine.
References
-
A Co-Polymerizable Linker for the Covalent Attachment of Fibronectin Makes pHEMA Hydrogels Cell-Adhesive. (n.d.). PMC. [Link]
-
Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices. (2023). PubMed. [Link]
-
How the Crosslinker Amount Influences the Final Properties of Hydroxyethyl Methacrylate Cryogels. (2024). PMC. [Link]
-
Biocompatibility of New Hydrogels Based on a Copolymer of Fish Collagen and Methyl Methacrylate Obtained Using Heterogeneous Photocatalysis Under the Influence of Visible Light. (2025). NIH. [Link]
-
The Influence of Swelling on Elastic Properties of Polyacrylamide Hydrogels. (n.d.). ResearchGate. [Link]
-
Controlling Degradation of Hydrogels via the Size of Cross-Linked Junctions. (n.d.). PMC. [Link]
-
Modulating Hydrogel Crosslink Density and Degradation to Control Bone Morphogenetic Protein Delivery and In Vivo Bone Formation. (n.d.). PMC. [Link]
-
Dextrin cross linked with poly(HEMA): a novel hydrogel for colon specific delivery of ornidazole. (n.d.). RSC Publishing. [Link]
-
Swelling and Mechanical Properties of Polyacrylamide-Derivative Dual-Crosslink Hydrogels Having Metal–Ligand Coordination Bonds as Transient Crosslinks. (n.d.). NIH. [Link]
-
Swelling behavior of poly(acrylamide-co-sodium acrylate) hydrogels in aqueous salt solutions: theory versus experiments. (n.d.). ScienceDirect. [Link]
-
Gelatin-methacrylamide hydrogels as potential biomaterials for fabrication of tissue-engineered cartilage constructs. (n.d.). PubMed. [Link]
-
The Degradation and Mechanical Properties of Hydrogels. (2015). Penn BMES. [Link]
-
The Influence of Swelling on Elastic Properties of Polyacrylamide Hydrogels. (2020). Frontiers. [Link]
-
A versatile characterization of poly(N-isopropylacrylamide- co-N,N′-methylene-bis-acrylamide) hydrogels for composition, mecha. (n.d.). BME. [Link]
-
A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density. (n.d.). MDPI. [Link]
-
Effect of various crosslinkers on properties of 2-hydroxyethyl methacrylate/E-51-demethacrylate polymeric hydrogels. (2025). ResearchGate. [Link]
-
Swelling properties of acrylamide-N,N′-methylene bis(acrylamide) hydrogels synthesized by using meso-2,3-dimercaptosuccinic acid-cerium(IV) redox couple. (2025). ResearchGate. [Link]
-
methylene bis(acrylamide) hydrogels synthesized by using meso-2,3. (n.d.). Express Polymer Letters. [Link]
-
Controlled Degradation and Mechanical Behavior of Photopolymerized Hyaluronic Acid Networks. (n.d.). PMC. [Link]
-
Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations. (n.d.). PubMed. [Link]
-
Species-Based Differences in Mechanical Properties, Cytocompatibility, and Printability of Methacrylated Collagen Hydrogels. (n.d.). NIH. [Link]
-
Degradation profile of (A) 20% w/v GelMA+ hydrogel in varying MMP-9... (n.d.). ResearchGate. [Link]
-
(PDF) Comparison of crosslinking agents on the swelling capacities of hydrogels based on acrylamide and sodium methacrylate. (2015). ResearchGate. [Link]
-
The Effects of Monomer, Crosslinking Agent, and Filler Concentrations on the Viscoelastic and Swelling Properties of Poly(methacrylic acid) Hydrogels: A Comparison. (n.d.). MDPI. [Link]
-
Photopolymerization of 1, 6-hexanediol diacrylate using benzophenone/polymerizable amine as initiator system | Request PDF. (n.d.). ResearchGate. [Link]
-
Synthesis, properties, and biomedical applications of gelatin methacryloyl (GelMA) hydrogels. (n.d.). Annabi Lab. [Link]
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Troubleshooting & Optimization
Technical Support Center: Polymerization of 1,6-Hexamethylene bis-methacrylamide
Introduction for the Senior Scientist
Welcome to the technical support guide for 1,6-Hexamethylene bis-methacrylamide (HMBMA). As a senior application scientist, this guide is structured to move beyond simple procedural checklists. It is designed to provide a deep, mechanistic understanding of the HMBMA polymerization process, enabling you to not only solve immediate issues but also to proactively optimize your experimental design. We will explore the causality behind common polymerization failures, grounding our recommendations in established principles of polymer chemistry.
The core of this guide is built on a question-and-answer format, addressing the specific, nuanced problems that researchers encounter. We begin with frequently asked questions that cover fundamental properties and common oversights, then proceed to an in-depth troubleshooting guide for more complex, multi-factorial challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about HMBMA and its polymerization characteristics.
Q1: My HMBMA polymerization is significantly slower than similar reactions I've run with methacrylate-based crosslinkers. Is this expected?
A1: Yes, this is an expected and well-documented phenomenon. Methacrylamide monomers, including HMBMA, inherently exhibit slower polymerization kinetics compared to their methacrylate counterparts.[1][2] The underlying cause is electronic and rooted in resonance stabilization. The nitrogen atom in the amide group is more effective at delocalizing the radical on the propagating chain end than the ester oxygen in a methacrylate. This superior resonance stabilization makes the methacrylamide radical less reactive and, therefore, less likely to add to a new monomer unit, resulting in a slower rate of propagation.[2]
Q2: What is the standard initiator system for HMBMA polymerization?
A2: The most common and generally effective system for initiating the free-radical polymerization of acrylamides and their derivatives in aqueous or polar organic solvents is a redox couple consisting of Ammonium Persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).[3]
-
APS acts as the initiator, generating sulfate free radicals upon thermal or chemical decomposition.
-
TEMED acts as a catalyst, accelerating the rate of radical formation from APS.[3]
Alternative systems, such as photoinitiators (e.g., BAPO, DMPA), can also be used, particularly for applications requiring spatial or temporal control, though their efficiency can vary depending on the specific monomer and solvent system.[1][4]
Q3: How critical is oxygen to the reaction? Can I just mix my reagents on the benchtop?
A3: Oxygen is a potent inhibitor of free-radical polymerization and its exclusion is absolutely critical for achieving reproducible and complete polymerization.[3][5] Molecular oxygen (O₂) is a diradical that readily reacts with and scavenges the initial radicals generated by the initiator, as well as the propagating polymer chain radicals. This process, known as inhibition, creates a non-propagating peroxide radical and effectively halts polymerization until all dissolved oxygen is consumed. Performing the reaction on an open benchtop without proper degassing will, at best, lead to an unpredictable and long induction period, and at worst, complete polymerization failure.[3]
Q4: Does the reaction temperature need to be tightly controlled?
A4: Yes, temperature is a critical parameter. Polymerization is best performed at a stable room temperature, typically between 23-25°C.[3][5]
-
Low Temperatures (<20°C): Will significantly slow the rate of radical formation from the APS/TEMED system, leading to very slow or incomplete polymerization.[5]
-
High Temperatures (>30°C): While it increases the initiation rate, excessive heat can lead to uncontrolled, rapid polymerization. This is often detrimental, resulting in the formation of shorter polymer chains and a mechanically weaker, inelastic gel.[3] Furthermore, the polymerization reaction is exothermic, meaning it generates its own heat, which can further accelerate the process if not properly managed.[3][6]
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving slow or failed HMBMA polymerization.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for diagnosing polymerization issues.
Caption: A systematic workflow for troubleshooting slow HMBMA polymerization.
Issue 1: Polymerization Fails to Start or is Extremely Slow (Solution Remains Low Viscosity)
This is the most common failure mode and typically points to a fundamental problem with one of the core components of the reaction.
Q: I've mixed everything, but nothing is happening after an hour. What is the most likely cause?
A: The primary suspects are degraded initiators or oxygen inhibition.
-
Degraded Initiators: The APS/TEMED system is sensitive to storage and age.
-
Ammonium Persulfate (APS): APS in solution decomposes rapidly. An aqueous solution of APS should be prepared fresh every single day of use.[3] A solution that is even 24 hours old may have significantly reduced activity. Dry APS powder should be stored tightly sealed at room temperature.[3]
-
TEMED: TEMED can oxidize over time, especially if not stored properly. It should be a clear, colorless liquid. If it has a yellowish tint, it may be oxidized and should be replaced.[7] Store it tightly capped and protected from light, either at 4°C or room temperature.[3]
-
-
Oxygen Inhibition: As detailed in the FAQ, oxygen is a powerful inhibitor. Insufficient degassing is a frequent cause of failure. The solution must be rigorously deoxygenated before the initiators (specifically TEMED and APS) are added.
Q: I'm confident my initiators are fresh and I degassed the solution. What else could be wrong?
A: Consider monomer quality, temperature, and pH.
-
Monomer Purity: HMBMA, like many monomers, can contain inhibitors added by the manufacturer for shelf stability. While usually not an issue with research-grade material, if you suspect contamination or are using an older stock, purification may be necessary. Additionally, contamination with acidic impurities (like methacrylic acid from hydrolysis) can lower the pH and interfere with initiation.[3]
-
Temperature: If your reagents or reaction vessel are too cold (e.g., just removed from a refrigerator), the initiation kinetics will be drastically slowed.[5][8] Allow all components to equilibrate to a controlled room temperature (23-25°C) before starting the reaction.[5]
-
Solution pH: TEMED's catalytic activity relies on its lone pair of electrons to interact with the persulfate ion. In acidic conditions (pH < 7), the amine groups of TEMED become protonated, rendering it ineffective as a catalyst.[3] If you are using a buffered system, ensure the pH is neutral or slightly basic.
Issue 2: Polymerization Starts but is Sluggish or Incomplete (Solution Becomes Viscous but Doesn't Fully Solidify)
This scenario suggests that the initiation step was successful, but the propagation phase is being hindered.
Q: My solution is getting thick but won't form a solid gel. I've already checked my initiators and degassing. What should I investigate next?
A: This often points to incorrect initiator concentrations or subtle inhibition.
-
Sub-Optimal Initiator Concentrations: While some initiation is occurring, the concentration of radicals may be too low to drive the polymerization to completion. The ratio and absolute concentration of APS and TEMED are key. Too little of either will result in a slow reaction.[5] Conversely, a massive excess can be detrimental, leading to rapid termination and short, ineffective polymer chains.[3]
-
Trace Contaminants: Contaminants from glassware or other reagents can act as inhibitors or chain transfer agents, slowing or stopping chain growth. Ensure all glassware is scrupulously clean.[9] Avoid using any detergents that may leave a residue.
Mechanism of Free-Radical Polymerization & Inhibition
Understanding the core mechanism highlights the critical points of failure.
Caption: Key stages of free-radical polymerization and the inhibitory role of oxygen.
Part 3: Protocols & Data Tables
Experimental Protocols
Protocol 1: Standard Degassing of Polymerization Solution
This protocol is essential for removing the inhibitor, oxygen.
-
Prepare the complete polymerization solution (solvent, HMBMA monomer, buffer, etc.) EXCEPT for the initiators (APS and TEMED).
-
Place the solution in a flask with a side-arm, ensuring the container is no more than 50% full.
-
Method A (Vacuum): Connect the flask to a vacuum line. Apply vacuum while stirring the solution with a magnetic stir bar. Bubbles will form as dissolved gas is removed. Continue for at least 15-20 minutes, or until bubbling ceases.[5]
-
Method B (Inert Gas Sparging): Insert a long needle or tube connected to an inert gas source (Nitrogen or Argon) into the solution, ensuring the tip is below the liquid surface. Bubble the gas through the solution at a moderate rate for 20-30 minutes.
-
After degassing, break the vacuum by introducing an inert atmosphere (N₂ or Ar). Keep the solution under a positive pressure of inert gas.
-
Add the required volume of TEMED, swirl gently to mix, then add the freshly prepared APS solution to initiate the reaction.
Protocol 2: Systematic Optimization of Initiator Concentration
If polymerization is consistently slow, a systematic adjustment of initiator levels is warranted.
-
Prepare a master mix of your fully degassed HMBMA solution.
-
Aliquot the master mix into several smaller reaction vessels.
-
Create a matrix of experiments by varying the final concentration of APS and TEMED around your initial starting point.
-
Initiate each reaction and carefully record the time to gelation (the point at which the solution no longer flows when the vessel is tilted).
-
Analyze the results to find the optimal concentration range that provides complete polymerization in a reasonable timeframe without being excessively fast.
Data Presentation: Reference Tables
Table 1: Troubleshooting Summary
| Symptom | Primary Cause | Recommended Action | Underlying Rationale |
| No polymerization | Degraded APS/TEMED | Prepare fresh 10% APS; use fresh, clear TEMED.[3][5] | Initiators have lost their ability to generate free radicals. |
| Oxygen Inhibition | Thoroughly degas solution via vacuum or N₂ sparge.[3][5] | Oxygen scavenges radicals, preventing the initiation of polymer chains. | |
| Solution Too Cold | Equilibrate all reagents to 23-25°C before mixing.[3][8] | The rate of radical formation is highly temperature-dependent. | |
| Incorrect pH | Ensure solution pH is neutral or slightly basic (>7.0). | TEMED requires its free base form to catalyze the reaction effectively.[3] | |
| Slow/Incomplete Polymerization | Sub-optimal initiator levels | Systematically vary APS and TEMED concentrations. | The radical flux is too low to drive the reaction to high conversion. |
| Monomer Impurities | Use high-purity monomer; consider recrystallization if needed. | Inhibitors present in the monomer can terminate growing chains prematurely. | |
| Polymerization Too Fast | Excessive initiator levels | Reduce the concentration of APS and/or TEMED.[5] | A high radical flux leads to rapid, uncontrolled polymerization and termination. |
| High Ambient Temperature | Conduct the reaction in a temperature-controlled environment (23-25°C). | High temperatures drastically increase the rate of initiation.[6] |
References
-
Chemsrc. (2023). This compound | CAS#:16069-15-1. Retrieved from Chemsrc. [Link]
-
ChemBK. (2023). This compound. Retrieved from ChemBK. [Link]
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Al-Ahmad, A., et al. (2020). Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications. PMC - NIH. [Link]
-
Bacchi, A., et al. (n.d.). Effect of side-group methylation on the performance of methacrylamides and methacrylates for dentin hybridization. PMC - NIH. [Link]
-
Pocket Dentistry. (2020). Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications. Retrieved from Pocket Dentistry. [Link]
-
Bio-Rad. (n.d.). Acrylamide Polymerization — A Practical Approach. Retrieved from Bio-Rad. [Link]
-
Collares, F. M., et al. (2019). Use of (meth)acrylamides as alternative monomers in dental adhesive systems. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Study of polymerization kinetics and copolymerization behavior of N‐[3‐(dimethylamino)propyl]methacryamide and cationic surfmers. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2014). How do I initiate polyacrylamide gel polymerization while using low bis-acrylamide concentration?. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2005). Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Gel preparation troubleshooting.(a) Acrylamide polymerization is very sensitive to contaminants.... Retrieved from ResearchGate. [Link]
-
SciELO. (n.d.). Thermal radical polymerization of Bis(methacrylamide)s. Retrieved from SciELO. [Link]
-
NIH. (n.d.). Mechanism of Polyacrylamide Hydrogel Instability on High-Temperature Conditions. Retrieved from NIH. [Link]
-
NIH. (2022). The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. Retrieved from NIH. [Link]
-
ResearchGate. (2016). What is the reason for no polymerization of acrylamide solution?. Retrieved from ResearchGate. [Link]
-
lookchem. (n.d.). Cas 16069-15-1,this compound. Retrieved from lookchem. [Link]
-
NIH. (n.d.). The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. Retrieved from NIH. [Link]
Sources
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Technical Support Center: Optimizing Hydrogel Mechanical Strength with 1,6-Hexamethylene bis-methacrylamide (HMBMA)
Welcome to the technical support center for optimizing the mechanical properties of hydrogels using the crosslinking agent 1,6-Hexamethylene bis-methacrylamide (HMBMA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions.
Introduction to HMBMA in Hydrogel Formulation
Hydrogels are three-dimensional, water-swollen polymer networks with a wide range of applications in biomedical engineering and drug delivery.[1] Their mechanical properties are critical for their function, and these can be finely tuned by the choice and concentration of the crosslinking agent.[2] this compound (HMBMA) is a crosslinking agent distinguished by its six-carbon (hexamethylene) chain separating two methacrylamide functional groups. This hydrophobic spacer offers unique advantages over more common, shorter-chain crosslinkers like N,N'-methylenebisacrylamide (MBAA), particularly in enhancing the mechanical strength and toughness of hydrogels.[2][3] The hydrophobic nature of the hexamethylene chain can lead to the formation of hydrophobic domains within the hydrogel network, which can act as additional physical crosslinks, thereby reinforcing the structure.[2]
This guide will walk you through common challenges and questions related to the use of HMBMA in your hydrogel formulations.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and characterization of HMBMA-crosslinked hydrogels.
Issue 1: Poor Solubility of HMBMA in Aqueous Pre-polymer Solutions
Symptoms:
-
Visible particulate matter or cloudiness in the pre-polymer solution after adding HMBMA.
-
Inhomogeneous gelation, with opaque or granular regions in the final hydrogel.
-
Inconsistent mechanical properties across different batches.
Root Cause Analysis: The long, hydrophobic hexamethylene chain of HMBMA significantly reduces its water solubility compared to more hydrophilic crosslinkers like MBAA.[4] This can lead to incomplete dissolution in aqueous solutions, especially at higher concentrations.
Solutions & Explanations:
-
Co-solvent Addition: Introduce a water-miscible organic solvent to the pre-polymer solution before adding HMBMA.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol can be used in small quantities (e.g., 1-10% v/v).
-
Causality: These solvents can disrupt the hydrophobic interactions between HMBMA molecules, facilitating their dispersion and dissolution in the aqueous phase.[5]
-
-
Gentle Heating and Agitation:
-
Warm the pre-polymer solution to 30-40°C while stirring.
-
Causality: Increased thermal energy enhances the solubility of most compounds. However, avoid excessive heat, which could prematurely initiate polymerization or degrade other components.
-
-
Sonication:
-
Briefly sonicate the pre-polymer solution after adding HMBMA.
-
Causality: The high-frequency sound waves create cavitation bubbles that can break up HMBMA agglomerates, promoting dissolution.
-
Workflow for Dissolving HMBMA:
Caption: Workflow for dissolving hydrophobic HMBMA crosslinker.
Issue 2: Hydrogel is Too Brittle or Fractures Easily
Symptoms:
-
The hydrogel cracks or breaks during handling or mechanical testing at low strains.
-
Low elongation at break.
Root Cause Analysis: Brittleness in hydrogels is often a sign of excessive crosslinking density.[6] While HMBMA can increase strength, too high a concentration can lead to a very rigid but brittle network that cannot effectively dissipate energy.
Solutions & Explanations:
-
Reduce HMBMA Concentration:
-
Systematically decrease the molar ratio of HMBMA to the primary monomer.
-
Causality: A lower crosslinker concentration will result in longer polymer chains between crosslinks, allowing for greater flexibility and energy absorption before fracture.[6]
-
-
Introduce a Longer, More Flexible Co-crosslinker:
-
Incorporate a crosslinker with a longer, more hydrophilic spacer, such as polyethylene glycol diacrylate (PEGDA).
-
Causality: This creates a more heterogeneous network with regions of varying flexibility, which can improve toughness.[7]
-
-
Optimize Monomer Concentration:
-
Increasing the total monomer concentration while keeping the HMBMA molar ratio constant can sometimes improve toughness.
-
Causality: This increases the overall polymer density, which can enhance chain entanglement and provide additional mechanisms for energy dissipation.
-
Issue 3: Inconsistent or Lower-Than-Expected Mechanical Strength
Symptoms:
-
Wide variability in Young's modulus or tensile strength between seemingly identical hydrogel samples.
-
The mechanical strength does not increase as expected with increasing HMBMA concentration.
Root Cause Analysis: Inconsistent mechanical properties often point to issues with the polymerization reaction itself, leading to a non-uniform network structure.
Solutions & Explanations:
-
Ensure Homogeneous Mixing:
-
Thoroughly mix the pre-polymer solution after adding all components, especially after adding the initiator.
-
Causality: Uneven distribution of the initiator will lead to localized areas of high and low crosslinking density.
-
-
Degas the Pre-polymer Solution:
-
Control Polymerization Temperature:
-
Conduct the polymerization at a consistent, controlled temperature.
-
Causality: Temperature affects the rate of polymerization and the final network structure. In some systems, lower temperatures can lead to stiffer gels.
-
Diagram of Factors Influencing Mechanical Strength:
Caption: Key parameters influencing the final mechanical properties of HMBMA-crosslinked hydrogels.
Frequently Asked Questions (FAQs)
Q1: How does HMBMA improve mechanical strength compared to MBAA?
A: The primary difference lies in the six-carbon hexamethylene spacer of HMBMA, which is more hydrophobic than the single methylene group in MBAA. This increased hydrophobicity is thought to contribute to mechanical strength in two main ways:
-
Hydrophobic Associations: The hexamethylene chains from different polymer strands can associate with each other within the aqueous hydrogel environment, creating localized hydrophobic domains. These act as additional, non-covalent crosslinks that can dissipate energy under stress, leading to a tougher material.[2]
-
Increased Chain Entanglement: The longer spacer arm of HMBMA may allow for more complex and entangled network formation during polymerization, contributing to a higher Young's modulus.[10]
Q2: What is a typical concentration range for HMBMA in a hydrogel formulation?
A: The optimal concentration of HMBMA is highly dependent on the specific monomer system and the desired mechanical properties. However, a good starting point is to use HMBMA at a molar ratio of 1:100 to 1:20 relative to the primary monomer. It is recommended to perform a concentration sweep to empirically determine the ideal ratio for your application.
Q3: Will using HMBMA affect the swelling properties of my hydrogel?
A: Yes. Generally, increasing the crosslinker concentration leads to a decrease in the equilibrium swelling ratio due to a more tightly crosslinked network that restricts water uptake.[6] Because of its hydrophobic nature, HMBMA may lead to a more significant decrease in swelling compared to an equimolar amount of a more hydrophilic crosslinker like MBAA. This is because the hydrophobic domains can also repel water from the hydrogel network.
Q4: Can HMBMA be used in photocrosslinking systems?
A: Yes, HMBMA, having two methacrylamide groups, is suitable for free-radical polymerization, which can be initiated by photoinitiators upon exposure to UV or visible light.[1] Ensure that the chosen photoinitiator is soluble and active in your pre-polymer solution.
Q5: Is HMBMA biocompatible?
A: While specific biocompatibility data for HMBMA-crosslinked hydrogels would need to be determined for each specific formulation and application, the components themselves (methacrylamide and hexamethylene diamine) are common in biomaterial synthesis. As with any crosslinking agent, it is crucial to remove any unreacted HMBMA from the hydrogel through extensive washing before use in cell culture or in vivo applications, as unreacted monomers and crosslinkers can be cytotoxic.[1]
Experimental Protocols
Protocol 1: General Synthesis of an HMBMA-Crosslinked Polyacrylamide Hydrogel
This protocol provides a general method for preparing a polyacrylamide hydrogel crosslinked with HMBMA. Concentrations should be optimized for your specific application.
-
Prepare the Pre-polymer Solution:
-
In a suitable vessel, dissolve acrylamide monomer in deionized water to the desired concentration (e.g., 10% w/v).
-
If necessary, add a co-solvent like DMSO (e.g., 5% v/v) and mix until homogeneous.
-
-
Dissolve HMBMA:
-
Weigh the required amount of HMBMA (e.g., for a 1:50 molar ratio of HMBMA to acrylamide).
-
Add the HMBMA to the pre-polymer solution and stir. Gentle heating (30-40°C) or brief sonication can be used to aid dissolution. Ensure the solution is clear before proceeding.
-
-
Initiate Polymerization:
-
Degas the solution by bubbling with nitrogen gas for 15-20 minutes.
-
Add the initiator system. For a redox initiation system, add ammonium persulfate (APS, e.g., 0.1% w/v) and tetramethylethylenediamine (TEMED, e.g., 0.1% v/v). For photopolymerization, add a suitable photoinitiator (e.g., Irgacure 2959 at 0.05% w/v).[9]
-
-
Gel Casting:
-
Quickly pipette the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).
-
If using a photoinitiator, expose the mold to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization.[8]
-
-
Washing:
-
After gelation, carefully remove the hydrogel from the mold and place it in a large volume of deionized water or phosphate-buffered saline (PBS).
-
Wash the hydrogel for at least 48-72 hours, changing the water/PBS frequently to remove unreacted components.
-
Protocol 2: Mechanical Testing - Uniaxial Tensile Test
-
Sample Preparation:
-
Cut the swollen hydrogel into a defined shape (e.g., a "dog-bone" shape) using a die cutter to ensure consistency.
-
Measure the initial dimensions (width and thickness) of the sample's gauge area.
-
-
Tensile Testing:
-
Mount the hydrogel sample in the grips of a universal testing machine.
-
Apply a tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fractures.[6]
-
Record the force and displacement data.
-
-
Data Analysis:
-
Calculate the stress (Force / Initial Cross-sectional Area) and strain (Change in Length / Initial Length).
-
Plot the stress-strain curve.
-
The Young's modulus (or elastic modulus) can be calculated from the initial linear portion of the stress-strain curve.[3]
-
Data Summary Tables
Table 1: Influence of HMBMA Concentration on Hydrogel Mechanical Properties (Illustrative Data)
| HMBMA:Monomer Molar Ratio | Young's Modulus (kPa) | Tensile Strength (kPa) | Elongation at Break (%) |
| 1:100 | 50 ± 5 | 80 ± 7 | 350 ± 30 |
| 1:50 | 120 ± 10 | 180 ± 15 | 200 ± 20 |
| 1:25 | 250 ± 20 | 280 ± 25 | 100 ± 15 |
Note: These are illustrative values. Actual results will vary depending on the specific monomer system and experimental conditions.
Table 2: Comparison of HMBMA and MBAA Crosslinkers (Expected Trends)
| Property | HMBMA | MBAA | Rationale |
| Water Solubility | Lower | Higher | HMBMA has a longer, more hydrophobic alkyl chain.[4] |
| Young's Modulus | Higher | Lower | Hydrophobic associations in HMBMA act as additional crosslinks.[2] |
| Swelling Ratio | Lower | Higher | Increased hydrophobicity and crosslink density of HMBMA-containing gels.[6] |
| Toughness | Potentially Higher | Lower | Hydrophobic domains can dissipate energy. |
References
-
Doytcheva, M., et al. (Year). Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels. Source.[6]
-
Kabir, M. H., et al. (2015). CHEMICALLY CROSS-LINKED HYDROGEL HAVING HIGH MECHANICAL STRENGTH. European Scientific Journal, 11(6).[2][3][10]
-
Tse, J. R., & Engler, A. J. (2010). Preparation of hydrogel substrates with tunable mechanical properties. Current protocols in cell biology, Chapter 10, Unit 10.16.[3]
-
Koetting, M. C., et al. (Year). pH-responsive and enzymatically-responsive hydrogel microparticles for the oral delivery of therapeutic proteins: Effects of protein size, crosslinking density, and hydrogel degradation on protein delivery. Journal of Controlled Release.[7]
-
Barbera, S., et al. (2021). Semi-Crystalline Hydrophobic Polyamidoamines: A New Family of Technological Materials?. Polymers, 13(6), 948.[4]
-
Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105-121.[1]
-
Happe, C. L., & Engler, A. J. (2012). Fabrication of hydrogels with steep stiffness gradients for studying cell mechanical response. PloS one, 7(10), e46107.[8]
-
JoVE. (2018). Synthesis, Crosslinking and Characterization of Hydrogels. Journal of Visualized Experiments.[9]
-
Zhang, Y., et al. (Year). Hydrogel-Based Drug Delivery Systems for Poorly Water-Soluble Drugs. Molecules.[5]
-
Moghadam, M. M., et al. (2019). The effect of heterobifunctional crosslinkers on HEMA hydrogel modulus and toughness. Journal of the Mechanical Behavior of Biomedical Materials, 93, 167-174.[11]
-
O'Donnell, P. B., et al. (Year). Controlling Nanoparticle Diffusion via the Length of the Hydrophilic Side Chain in Gel Networks. Macromolecules.[8]
-
Loessner, D., et al. (2020). Tailoring the mechanical properties of gelatin methacryloyl hydrogels through manipulation of the photocrosslinking conditions. Soft Matter, 16(1), 201-212.[12]
-
Kirsch, M., et al. (2022). Species-Based Differences in Mechanical Properties, Cytocompatibility, and Printability of Methacrylated Collagen Hydrogels. Biomacromolecules, 23(12), 5137-5147.[13]
-
Amini, A. A., & Nair, L. S. (2022). Species-Based Differences in Mechanical Properties, Cytocompatibility, and Printability of Methacrylated Collagen Hydrogels. Biomacromolecules, 23(12), 5137–5147.[14]
-
Fares, M. M., et al. (Year). A Mini-Review on Enhancing Solubility in Topical Hydrogel Formulations Using Solid Dispersion Technology for Poorly Water-Soluble Drugs. Docta Complutense.[15]
-
MP Biomedicals. (n.d.). Acrylamide. Retrieved from [Link][17]
-
Konieczynska, M. D., & Grinstaff, M. W. (2017). On-Demand Dissolution of Chemically Cross-Linked Hydrogels. Accounts of chemical research, 50(1), 133–141.[18]
-
ResearchGate. (n.d.). Mechanical properties of BSAMA hydrogels and cryogels. Retrieved from [Link][19]
-
ResearchGate. (n.d.). A Comparative Study of Mechanical Properties of Hybrid Double-Network Hydrogels at Swelling and As-Prepared States. Retrieved from [Link][20]
-
ResearchGate. (n.d.). Hydrophobic crosslinking strategy for enhancing mechanical properties... Retrieved from [Link][21]
-
PubMed Central (PMC). (n.d.). Optimizing the composition of gelatin methacryloyl and hyaluronic acid methacryloyl hydrogels to maximize mechanical and transport properties using response surface methodology. Retrieved from [Link][22]
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Technical Support Center: 1,6-Hexamethylene bis-methacrylamide (HMBM) in Gel Electrophoresis
Welcome to the technical support center for 1,6-Hexamethylene bis-methacrylamide (HMBM). This guide is designed for researchers, scientists, and drug development professionals who are utilizing HMBM as a crosslinking agent in their polyacrylamide gel electrophoresis (PAGE) protocols. Here, we address common issues and frequently asked questions, providing in-depth explanations and actionable troubleshooting steps to ensure the success of your experiments.
Introduction to HMBM in Gel Electrophoresis
This compound (HMBM) is a crosslinking agent that can be used as an alternative to the more common N,N'-methylenebisacrylamide (BIS) in the preparation of polyacrylamide gels. The primary structural difference between HMBM and BIS lies in the length and flexibility of the crosslinking chain. HMBM possesses a six-carbon hexamethylene chain separating the two methacrylamide groups, in contrast to the single methylene group in BIS. This structural difference can impart unique properties to the gel matrix, which may be advantageous for certain applications but can also lead to a unique set of challenges. This guide will help you navigate these potential issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Polymerization Issues
Question 1: My polyacrylamide gel prepared with HMBM is not polymerizing or is polymerizing very slowly. What could be the cause?
Answer: Delayed or failed polymerization is a common issue when transitioning to a new crosslinker. Several factors related to the properties of HMBM and the polymerization reaction itself could be at play.
-
Purity and Quality of Reagents: Ensure that your HMBM, acrylamide, ammonium persulfate (APS), and N,N,N',N'-tetramethylethylenediamine (TEMED) are of high purity and not expired. The quality of these reagents is critical for efficient free-radical polymerization.[1]
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization.[2] Ensure your solutions are adequately degassed before adding the polymerization initiators. The longer polymerization time that may be required for HMBM gels can make them more susceptible to oxygen inhibition.
-
Initiator Concentration: The optimal concentrations of APS and TEMED may differ when using HMBM compared to BIS. If polymerization is slow, you can try slightly increasing the concentration of both APS and TEMED. However, be cautious, as excessive initiator concentrations can lead to the formation of shorter polymer chains and a less effective gel matrix.[2]
Troubleshooting Protocol for Slow/Failed Polymerization:
-
Prepare Fresh Reagents: Make fresh stock solutions of 10% (w/v) APS and use high-quality TEMED.
-
Degas Thoroughly: Degas your acrylamide/HMBM solution for at least 15-20 minutes under a vacuum.
-
Optimize Initiator Concentrations:
-
Start with the standard concentrations of APS and TEMED used for BIS-crosslinked gels.
-
If polymerization is slow, incrementally increase the final concentration of APS and TEMED by 10-20%.
-
-
Control Temperature: Ensure the polymerization is carried out at a consistent room temperature. Higher temperatures can accelerate polymerization but may also lead to a non-uniform gel structure.
Gel Physical Properties
Question 2: The HMBM-crosslinked gel is very soft and difficult to handle. How can I improve its mechanical stability?
Answer: The longer and more flexible hexamethylene chain of HMBM can result in a gel with different mechanical properties compared to a BIS-crosslinked gel of the same %T (total monomer concentration) and %C (crosslinker concentration).[3][4] This can manifest as a softer, more elastic, and potentially more fragile gel.
-
Understanding the Crosslinker's Role: The length of the crosslinker influences the pore size and the mechanical properties of the gel. Longer crosslinkers, like HMBM, can lead to a more open and flexible network structure.[3][5]
-
Adjusting %C: To increase the rigidity of the gel, you can try increasing the percentage of HMBM relative to the total monomer concentration (%C). A higher crosslinking density will create a more tightly woven polymer network, enhancing the gel's stiffness.[6][7]
Experimental Protocol for Optimizing Gel Rigidity:
| Parameter | Standard Gel (BIS) | Initial HMBM Gel | Optimized HMBM Gel |
| %T (Total Monomer) | 8% | 8% | 8% |
| %C (Crosslinker) | 2.67% | 2.67% | 3.5% - 5% |
| Crosslinker | BIS | HMBM | HMBM |
This table provides an example for an 8%T gel. The optimal %C for your application may vary.
Question 3: My protein bands appear diffuse or show altered migration patterns in HMBM gels compared to BIS gels. Why is this happening?
Answer: The altered migration of proteins is likely due to differences in the pore structure of the HMBM-crosslinked gel.
-
Pore Size Variation: The longer hexamethylene chain of HMBM can create a gel with a larger average pore size compared to a BIS-crosslinked gel at the same %T and %C.[3] This can lead to faster migration of proteins and potentially lower resolution, especially for smaller proteins.
-
Non-Uniform Pore Structure: Inefficient or non-uniform polymerization can lead to a heterogeneous pore structure within the gel, resulting in diffuse or smeared bands.
Troubleshooting Strategy for Band Resolution:
-
Adjust %T Concentration: To achieve a similar separation profile to a BIS gel, you may need to increase the total monomer concentration (%T) of your HMBM gel. This will decrease the average pore size and improve the resolution of smaller proteins.
-
Optimize Polymerization Conditions: Ensure complete and uniform polymerization by following the recommendations for addressing slow polymerization (see Question 1). A well-polymerized gel will have a more consistent matrix for sharper bands.
Workflow & Logical Relationships
Caption: Troubleshooting workflow for HMBM gels.
Chemical Structure Comparison
Caption: Comparison of BIS and HMBM structures.
Concluding Remarks
The use of this compound as a crosslinker in polyacrylamide gel electrophoresis offers the potential for creating gels with novel properties. However, its distinct chemical structure necessitates a thoughtful approach to protocol optimization. By understanding the fundamental principles of polyacrylamide gel polymerization and the impact of crosslinker chain length on gel architecture, researchers can effectively troubleshoot common issues and harness the unique advantages of HMBM for their specific applications.
References
- Sellaro, M., et al. (2019). Impacts of cross-linker chain length on the physical properties of polyampholyte hydrogels. Journal of Applied Polymer Science, 136(20).
- Previtera, M. L., et al. (2015). Mechanical Properties of DNA-Crosslinked Polyacrylamide Hydrogels with Increasing Crosslinker Density. Cellular and Molecular Bioengineering, 8(3), 438-445.
- Mazurek, P., et al. (2021). A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density. Gels, 7(4), 184.
- Vo, K. (n.d.). PROTEIN GEL ELECTROPHORESIS TIPS AND TROUBLESHOOTING GUIDE.
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Interchim. (n.d.). InterBioTech Crosslinkers for gel electrophoresis. Retrieved from [Link]
- Jaiswal, M., et al. (2017). Effect of crosslinker length on the elastic and compression modulus of poly(acrylamide) nanocomposite hydrogels. Journal of Physics: Conference Series, 790, 012013.
- Li, C., et al. (2018). Swelling and Mechanical Properties of Polyacrylamide-Derivative Dual-Crosslink Hydrogels Having Metal–Ligand Coordination Bonds as Transient Crosslinks. Gels, 4(1), 2.
- Jaiswal, M., et al. (2017). Effect of crosslinker length on the elastic and compression modulus of poly(acrylamide) nanocomposite hydrogels.
- Hart, A. (2019). Increasing Mechanical Properties of a Double Network Hydrogel from Polyacrylamide and Agar with Methylenebisacrylamide as a Photocrosslinker. The University of Akron.
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Edvotek. (n.d.). PROTEIN TROUBLESHOOTING GUIDE. Retrieved from [Link]
- Özeroğlu, C. (2008). Swelling properties of acrylamide-N,N′-methylene bis(acrylamide) hydrogels synthesized by using meso-2,3-dimercaptosuccinic acid-cerium(IV) redox couple. Express Polymer Letters, 2(3), 167-176.
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Edvotek. (n.d.). Protein Troubleshooting Guide. Retrieved from [Link]
- Unknown. (n.d.).
- Caliari, S. R., & Burdick, J. A. (2013).
- Zhang, Y., et al. (2019).
- Muñoz-Márquez, M. A., et al. (1987). Elastic properties of highly crosslinked polyacrylamide gels. Polymer, 28(13), 2213-2218.
- Singh, T. (2012). Common artifacts and mistakes made in electrophoresis. Methods in Molecular Biology, 926, 427-435.
- Marković, D. D., et al. (2023). Synthesis and Application of Poly(N-isopropylacrylamide-co-methacrylic Acid)
- Goudarzi, M., et al. (2014). Polyacrylamide gels for rapid casting, blotting, and imaging, with storage stability.
- Baker, J. P., et al. (1994). Synthetic hydrogels 2. Polymerization induced phase separation in acrylamide systems. Polymer, 35(22), 4883-4888.
- Asrar, J., et al. (2007). United States Patent.
- Belbachir, F., et al. (2016). Synthesis of poly(acrylamide-co-methyl methacrylate) chemicaly cross-linked hydrogels for efficient adsorption of red erionyl dye.
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ResearchGate. (n.d.). The polymerization reaction of acrylamide. Retrieved from [Link]
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Bio-Rad Laboratories. (n.d.). Acrylamide Polymerization — A Practical Approach. Retrieved from [Link]
-
PubChem. (n.d.). 1,6-Hexamethylenebisacrylamide. Retrieved from [Link]
- Gelfi, C., & Righetti, P. G. (1981). Polymerization kinetics of polyacrylamide gels I. Effect of different cross-linkers. Electrophoresis, 2(4), 213-219.
- Hodgdon, R. B. (1994). Polymers prepared from concentrated solutions of N',N'methylenebisacrylamide.
-
MP Biomedicals. (n.d.). TECHNICAL INFORMATION. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
- Forg, S., et al. (2022). Copolymerization Kinetics of Dopamine Methacrylamide during PNIPAM Microgel Synthesis for Increased Adhesive Properties. Langmuir, 38(17), 5275-5285.
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Preventing premature gelation with "1,6-Hexamethylene bis-methacrylamide"
Welcome to the technical support center for 1,6-Hexamethylene bis-methacrylamide (HMBMA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for preventing premature gelation and ensuring successful polymerization in your experiments.
Introduction to HMBMA and Polymerization
This compound (HMBMA) is a bifunctional crosslinking agent used to form polyacrylamide hydrogels.[1][2] These hydrogels have a wide range of applications, from electrophoresis gels to matrices for drug delivery, owing to their controlled porosity and mechanical properties.
The formation of these hydrogels occurs through a process called free-radical polymerization.[3][4][5] This is a chain reaction with three main stages: initiation, propagation, and termination.[3][5] An initiator, such as ammonium persulfate (APS), generates free radicals, which then react with HMBMA and other monomers. A catalyst, like tetramethylethylenediamine (TEMED), accelerates the formation of these free radicals.[6]
Premature gelation, the uncontrolled polymerization of the monomer solution before the intended time, is a common issue that can compromise experimental results. This guide will provide a structured approach to understanding and mitigating this problem.
Troubleshooting Guide: Premature Gelation
This section addresses specific issues you might encounter related to premature gelation of HMBMA solutions.
Question 1: My HMBMA solution is gelling immediately after adding the initiator and catalyst. What is causing this?
Answer:
Rapid, uncontrolled gelation is typically a result of an overly accelerated polymerization reaction. Several factors, individually or in combination, can be responsible:
-
Excessive Initiator or Catalyst Concentration: While initiators and catalysts are essential, an overabundance of them will generate an extremely high concentration of free radicals, leading to a very rapid polymerization.[6] In extreme cases of excess initiator, the polymer chains formed can be so short that a visible gel does not form, and you may only notice an increase in viscosity.[6]
-
Elevated Temperature: The polymerization of HMBMA is an exothermic reaction, meaning it releases heat.[7] If your initial solution temperature is too high, it will accelerate the reaction rate. The optimal temperature for polymerization is generally considered to be between 23-25°C.[6][8]
-
High Monomer Concentration: A higher concentration of HMBMA and any co-monomers will lead to a faster polymerization rate as there are more molecules available to react.[6][7]
-
Inadequate Mixing: If the initiator and catalyst are not thoroughly and quickly mixed into the monomer solution, localized areas of high concentration can form, leading to rapid, non-uniform polymerization.[6]
Troubleshooting Steps:
-
Review and Optimize Reagent Concentrations: Carefully check the concentrations of your initiator (e.g., APS) and catalyst (e.g., TEMED). Consider reducing their concentrations by 20-50%, especially when working with high monomer concentrations.[6]
-
Control the Temperature: Ensure that your HMBMA solution, monomers, and buffers are equilibrated to room temperature (23-25°C) before initiating polymerization.[8] If the reaction is highly exothermic, consider casting the gel in a cold room or using a temperature-controlled apparatus to dissipate heat.[9]
-
Ensure Homogeneous Mixing: Add the initiator and catalyst last, and mix the solution thoroughly but gently to avoid introducing excessive oxygen (which can inhibit polymerization).
Question 2: I'm observing gel formation in my stock solution of HMBMA even before I start my experiment. Why is this happening and how can I prevent it?
Answer:
Premature polymerization in a stock solution is often due to improper storage and handling, leading to the gradual depletion of inhibitors and the initiation of polymerization by environmental factors.
-
Inhibitor Depletion: HMBMA is typically supplied with an inhibitor, such as monomethyl ether hydroquinone (MEHQ), to prevent spontaneous polymerization.[10] Over time, or with exposure to certain conditions, this inhibitor can be consumed.
-
Exposure to Light and Heat: Light, especially UV light, and elevated temperatures can trigger the formation of free radicals, initiating polymerization even in the absence of added initiators.
-
Contamination: Contamination of the stock solution with dust, metals, or other reactive species can sometimes initiate polymerization.
Preventative Measures:
-
Proper Storage: Store HMBMA powder and solutions in a cool, dark place, typically between 2-8°C, as recommended by the manufacturer.[11][12] Ensure the container is tightly sealed to prevent exposure to air and moisture.[12]
-
Use Fresh Solutions: Prepare HMBMA solutions fresh whenever possible. If you need to store a solution, protect it from light by using an amber bottle or wrapping the container in foil.
-
Maintain Cleanliness: Use clean spatulas and glassware to handle HMBMA to avoid introducing contaminants.
Question 3: My gel is forming, but it has a cloudy or swirled appearance. Is this related to premature gelation?
Answer:
Yes, a "schlieren" or swirled pattern in the gel is often an indication of non-uniform and excessively fast polymerization.[6] This can be caused by:
-
Poor Mixing: As mentioned earlier, inadequate mixing of the initiator and catalyst can create localized "hot spots" of rapid polymerization, leading to these visual imperfections.[6]
-
Temperature Gradients: If there are significant temperature differences within the casting apparatus, polymerization will proceed at different rates, resulting in a non-uniform gel matrix.
Solutions:
-
Improve Mixing Technique: Ensure rapid and thorough mixing immediately after adding the final polymerization reagents.
-
Standardize Temperature: Make sure the gel casting plates and the monomer solution are at the same, uniform temperature before starting.
Frequently Asked Questions (FAQs)
Q1: What is the role of an inhibitor in my HMBMA reagent?
A1: An inhibitor, like MEHQ, is a chemical added to monomers like HMBMA to prevent spontaneous polymerization during storage and transport.[10] It works by scavenging any free radicals that may form due to exposure to heat, light, or contaminants.
Q2: How does pH affect the gelation of HMBMA?
A2: The pH of the monomer solution can significantly influence the gelation process.[13] For instance, extreme pH values (both highly acidic and highly alkaline) can negatively impact the polymerization reaction.[13] The specific effects can vary depending on the buffer system and other components in your solution. It's crucial to use a well-buffered system and maintain a consistent pH for reproducible results.
Q3: Can I degas my HMBMA solution to prevent premature gelation?
A3: Degassing is actually a step to promote polymerization by removing dissolved oxygen, which is a potent inhibitor of free-radical polymerization. Therefore, degassing a solution that is already prone to premature gelation will likely worsen the problem by removing one of the key substances keeping it from polymerizing. Degassing should be performed immediately before you are ready to initiate controlled polymerization.
Q4: Are there alternatives to the APS/TEMED initiation system?
A4: Yes, other initiation systems can be used. For example, photoinitiators that generate free radicals upon exposure to specific wavelengths of light (e.g., UV) can provide excellent temporal control over the initiation of polymerization. Riboflavin can also be used as a photoinitiator.[6]
Key Parameters for Controlling HMBMA Polymerization
| Parameter | Recommended Range/Condition | Rationale |
| Temperature | 23-25°C | Optimal for forming transparent, elastic gels. Lower temperatures slow the reaction and can lead to turbid gels, while higher temperatures can result in short, inelastic polymer chains.[6][8] |
| pH | Dependent on the buffer system, generally near neutral | Extreme pH can hinder the polymerization reaction. Consistency is key for reproducibility.[13] |
| Initiator/Catalyst | Use minimal effective concentration | Excess can lead to short polymer chains and prevent proper gel formation.[6] |
| Storage | 2-8°C, in the dark, tightly sealed | Prevents inhibitor depletion and spontaneous polymerization initiated by light or heat.[11][12] |
Visualizing the Polymerization Process and Troubleshooting
Free-Radical Polymerization of HMBMA
Caption: The three stages of free-radical polymerization.
Troubleshooting Workflow for Premature Gelation
Caption: A decision tree for diagnosing premature gelation.
References
-
Bio-Rad Laboratories. (n.d.). Acrylamide Polymerization — A Practical Approach. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Wako Pure Chemical Industries. (2022, February 12). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Radical polymerization. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 16). Polymer Chemistry: Understanding Radical Polymerization [Video]. YouTube. Retrieved from [Link]
- Al-Sabagh, A. M., et al. (2017). Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect.
-
ResearchGate. (2023). Effect of pH on the crosslinking reaction process of the polymer gel. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Troubleshooting Polyacrylamide Gel Electrophoresis (PAGE) technical report (COR-10100-ED). Retrieved from [Link]
-
G-Biosciences. (n.d.). Troubleshooting Sodium Dodecyl Sulfate- Polyacrylamide Gel Electrophoresis. Retrieved from [Link]
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Technical Support Center: Optimizing pH for 1,6-Hexamethylene bis-methacrylamide Polymerization
Welcome to the technical support center for the polymerization of 1,6-Hexamethylene bis-methacrylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into the critical role of pH during the polymerization of this versatile crosslinking agent. Here, you will find scientifically grounded answers to common questions and troubleshooting strategies for challenges you may encounter in your experiments.
Introduction: The Critical Role of pH in Polymerization
This compound is a crosslinking monomer used in the synthesis of polymers and hydrogels for applications such as biomedical engineering and drug delivery.[1] Achieving a successful and reproducible polymerization is highly dependent on carefully controlling the reaction conditions, with pH being a paramount parameter. The pH of the reaction medium directly influences the stability of the monomer, the efficiency of the initiator system, and the properties of the final polymer. This guide will walk you through the nuances of pH adjustment to ensure optimal polymerization outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of pH on this compound stability?
A1: The amide bonds in this compound exhibit greater hydrolytic stability compared to ester bonds found in analogous methacrylate monomers, particularly in acidic conditions.[2] However, at extreme pH values (highly acidic or alkaline), the amide linkages can undergo hydrolysis.
-
Acidic Conditions (pH < 3): While more stable than methacrylates, prolonged exposure to strong acidic environments can lead to hydrolysis of the amide bond, yielding methacrylic acid and 1,6-hexanediamine.[2] This is generally a slower process compared to ester hydrolysis.
-
Neutral Conditions (pH ≈ 6-8): In this range, this compound is most stable against hydrolysis.[3] This stability is a key reason for its use in applications requiring long-term performance in aqueous environments.
-
Alkaline Conditions (pH > 11): Strong alkaline conditions can promote the hydrolysis of the amide groups.[4] This process can be accelerated at elevated temperatures.[5]
Q2: How does pH affect the free-radical initiators used for polymerization?
A2: The efficiency of commonly used free-radical initiators is highly pH-dependent. The choice of initiator should be carefully matched with the desired polymerization pH.
-
Persulfate Initiators (e.g., Ammonium Persulfate, APS): These are frequently used in combination with a tertiary amine accelerator like N,N,N',N'-tetramethylethylenediamine (TEMED). This system is most effective in the neutral to alkaline pH range (pH 7-10).[6] At acidic pH, the efficiency drops significantly because the tertiary amine becomes protonated and is less effective as an accelerator.[7]
-
Photoinitiators (e.g., Riboflavin): Riboflavin-based systems are often preferred for polymerization at acidic to neutral pH (pH 4-7).[6][7] Their efficiency tends to decrease in alkaline conditions.
-
Redox Initiator Systems (e.g., Ascorbic acid/Ferrous sulfate/Hydrogen peroxide): Some redox systems can be effective at acidic pH where other systems fail. For instance, the ascorbic acid, ferrous sulfate, and hydrogen peroxide system shows some efficiency at pH 4.[6]
Q3: What is the recommended starting pH range for the polymerization of this compound?
A3: For most applications using a standard persulfate/TEMED initiation system, a starting pH between 7.0 and 8.5 is recommended. This range offers a good compromise between monomer stability and high initiator efficiency. For polymerizations requiring acidic conditions, a photoinitiator like riboflavin in a pH range of 6.0-7.0 would be a more suitable choice.[6]
Troubleshooting Guide
This section addresses specific problems that may arise during the polymerization of this compound, with a focus on pH-related causes and solutions.
| Problem | Potential pH-Related Cause(s) | Recommended Solution(s) |
| Failed or Incomplete Polymerization | Incorrect pH for the chosen initiator system: Using APS/TEMED in an acidic buffer (pH < 7) will result in poor initiator efficiency.[6][7] | Verify and adjust the pH of your monomer solution before adding the initiator. For APS/TEMED, ensure the pH is in the 7.0-8.5 range. If an acidic pH is required, switch to a suitable initiator system like riboflavin/TEMED.[6] |
| Monomer Hydrolysis: At very high or low pH, the monomer may have degraded before polymerization could occur. | Prepare your monomer solution in a buffer within the optimal stability range (pH 6-8) immediately before use. Avoid prolonged storage of the monomer in highly acidic or alkaline solutions. | |
| Inconsistent Polymer Properties (e.g., Swelling, Mechanical Strength) | pH Drift During Polymerization: The polymerization process itself can cause a shift in pH, especially in poorly buffered systems. This can affect the rate of polymerization and the final polymer structure. | Use a suitable buffer system to maintain a stable pH throughout the reaction. Common choices include phosphate-buffered saline (PBS) for near-neutral pH or other biological buffers (e.g., HEPES, TRIS) depending on the target pH. |
| Presence of Acidic Impurities: The monomer may contain acidic impurities from its synthesis, which can lower the initial pH of the solution. | Check the pH of the monomer solution before adding other components and adjust as necessary. Consider recrystallizing the monomer if significant impurities are suspected. | |
| Formation of a Cloudy or Opaque Polymer | Precipitation of the Monomer: If the pH is adjusted to a point where the monomer is no longer soluble, it can precipitate out of the solution. | Ensure the pH of the solution is within the solubility limits of the monomer. The solubility of this compound is generally good in aqueous solutions at neutral pH. |
| Polymerization at Low Temperatures: Polymerizing at temperatures below 20°C can sometimes lead to the formation of turbid and less elastic gels.[7] | Conduct the polymerization at room temperature (around 23-25°C) for optimal clarity and elasticity. [7] |
Experimental Workflow: pH Adjustment and Polymerization
This protocol provides a step-by-step guide for a typical free-radical polymerization of this compound.
Materials:
-
This compound
-
Monomer (e.g., Acrylamide)
-
Deionized water or appropriate buffer (e.g., PBS, TRIS)
-
pH meter and calibration standards
-
Dilute HCl and NaOH solutions for pH adjustment
-
Ammonium persulfate (APS) solution (freshly prepared)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
Protocol:
-
Prepare the Monomer Solution:
-
Dissolve the desired amounts of this compound and any co-monomers in deionized water or your chosen buffer.
-
Stir gently until all components are fully dissolved.
-
-
pH Measurement and Adjustment:
-
Calibrate your pH meter according to the manufacturer's instructions.
-
Measure the initial pH of the monomer solution.
-
Carefully add dilute HCl or NaOH dropwise while stirring to adjust the pH to your target value (e.g., 8.0 for an APS/TEMED system).
-
Allow the solution to stabilize before taking the final pH reading.
-
-
Initiation of Polymerization:
-
Degas the monomer solution to remove dissolved oxygen, which can inhibit polymerization.
-
Add the freshly prepared APS solution to the monomer solution and mix gently.
-
Add TEMED to initiate the polymerization reaction. The amount of TEMED can be adjusted to control the polymerization rate.
-
-
Casting and Curing:
-
Quickly pour the solution into your desired mold or cast it into the desired shape.
-
Allow the polymerization to proceed at a controlled temperature (typically room temperature). Gelation should be visible within 15-30 minutes.[7]
-
Let the polymer cure completely for the recommended time (can be several hours to overnight) to ensure full conversion.
-
Visualizing the Effect of pH on the APS/TEMED Initiator System
The following diagram illustrates how pH influences the key components of the widely used APS/TEMED initiation system.
Caption: A systematic approach to troubleshooting polymerization failure, starting with the critical parameter of pH.
References
-
ResearchGate. (2018). Hydrolytic stability of methacrylamide in acidic aqueous solution. Retrieved from [Link]
-
Bio-Rad. (n.d.). Acrylamide Polymerization — A Practical Approach. Retrieved from [Link]
-
PubMed. (1993). On the pH dependence of polymerization efficiency, as investigated by capillary zone electrophoresis. Retrieved from [Link]
-
ResearchGate. (2018). Hydrolysis of polyacrylamide and acrylic acid-acrylamide copolymers at neutral pH and high temperature. Retrieved from [Link]
-
AIP Publishing. (2022). Hydrolysis of Polyacrylamide and Investigation of Characteristics of its Hydrolyzed Forms. Retrieved from [Link]
-
OnePetro. (1985). Hydrolysis and Precipitation of Polyacrylamides in Hard Brines at Elevated Temperatures. Retrieved from [Link]
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- 6. On the pH dependence of polymerization efficiency, as investigated by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
Technical Support Center: Purification of 1,6-Hexamethylene bis-methacrylamide Based Polymers
Welcome to the technical support center for the purification of polymers based on 1,6-Hexamethylene bis-methacrylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to equip you with the scientific rationale and practical steps to effectively purify your polymers, ensuring the integrity and reproducibility of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of polymers synthesized using this compound as a crosslinker.
Q1: Why is purification of my this compound based polymer necessary?
A1: Purification is a critical step to remove unreacted monomers, initiators, and other side products from the polymerization reaction.[1] These impurities can significantly impact the final properties and performance of your polymer. For instance, residual monomers can be cytotoxic in biomedical applications and can alter the mechanical and swelling properties of hydrogels.[2] Unreacted initiators, such as ammonium persulfate (APS) and tetramethylethylenediamine (TEMED), can also interfere with downstream applications and characterization.[3]
Q2: What are the most common impurities in my synthesized polymer?
A2: The primary impurities you are likely to encounter are:
-
Unreacted this compound monomer: Due to incomplete polymerization.
-
Unreacted co-monomers: If you are synthesizing a copolymer.
-
Initiator fragments: Remnants of the radical initiator system (e.g., sulfate radicals from APS).
-
Oligomers: Short-chain, soluble polymer chains that did not incorporate into the main polymer network.
-
Solvents and other additives: From the polymerization reaction mixture.
Q3: What are the primary methods for purifying these types of crosslinked polymers?
A3: The two most common and effective methods for purifying crosslinked polymers, such as those made with this compound, are dialysis and extraction/washing . The choice between these methods depends on the physical form of your polymer (e.g., a solid hydrogel vs. a soluble polymer).
-
Dialysis: Ideal for hydrogels, where the polymer network is insoluble but allows for the diffusion of small molecule impurities into a surrounding solvent.[4]
-
Extraction/Washing (Precipitation): Suitable for soluble or swellable polymers that can be precipitated in a non-solvent to separate them from soluble impurities.[5]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound based polymers.
Issue 1: My hydrogel is not swelling properly or is fragmenting during washing.
-
Possible Cause: Incomplete polymerization or a very low crosslinking density can lead to a mechanically weak hydrogel.
-
Solution:
-
Verify Polymerization: Ensure that your polymerization reaction has gone to completion. This can be monitored by techniques like Fourier-transform infrared spectroscopy (FTIR) to observe the disappearance of the vinyl double bonds from the monomers.[6]
-
Optimize Crosslinker Concentration: If the gel is too soft, consider increasing the molar ratio of this compound in your polymerization reaction.[7]
-
Gentle Washing: When purifying soft gels, avoid vigorous stirring. Instead, gently immerse the hydrogel in a large volume of solvent and allow impurities to diffuse out, changing the solvent periodically.[8]
-
Issue 2: After purification, my polymer still contains a significant amount of unreacted monomer.
-
Possible Cause 1: Inefficient Dialysis. The molecular weight cut-off (MWCO) of the dialysis membrane may be too small, or the dialysis time may be insufficient.
-
Solution 1:
-
Select Appropriate MWCO: Choose a dialysis membrane with an MWCO that is significantly larger than the molecular weight of the monomer (for this compound, MW is 252.35 g/mol ) but much smaller than your polymer. A 3.5 kDa or 7 kDa MWCO membrane is typically a good starting point.
-
Increase Dialysis Time and Solvent Volume: Extend the dialysis duration and increase the frequency of solvent changes to maintain a high concentration gradient.[3]
-
-
Possible Cause 2: Ineffective Precipitation/Washing. The chosen non-solvent may not be completely immiscible with the polymer, or the washing steps may be inadequate.
-
Solution 2:
-
Optimize Non-Solvent: If your polymer is soluble in a particular solvent, select a non-solvent in which the polymer has very low solubility. Common non-solvents for poly(methacrylamide) derivatives include hexane, diethyl ether, and acetone.[5][7] Perform small-scale solubility tests to identify the best non-solvent for your specific polymer.
-
Increase Washing Steps: Repeat the precipitation and washing cycle multiple times to ensure complete removal of soluble impurities.[5]
-
Issue 3: My polymer has different properties (e.g., swelling ratio, mechanical strength) after purification.
-
Possible Cause: The purification process itself can sometimes alter the polymer structure, for example, through hydrolysis of amide groups, especially at extreme pH or high temperatures.
-
Solution:
-
Maintain Neutral pH: Use purified water or a neutral buffer solution (e.g., phosphate-buffered saline, PBS) as the dialysis or washing solvent.
-
Control Temperature: Perform purification at room temperature or in a cold room to minimize the risk of degradation.
-
Characterize Pre- and Post-Purification: Use techniques like FTIR and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm that the chemical structure of your polymer has not changed during purification.[9]
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the most common purification techniques.
Protocol 1: Dialysis of this compound Based Hydrogels
This protocol is designed for the purification of crosslinked hydrogels to remove unreacted monomers, initiators, and other small-molecule impurities.
Materials:
-
Synthesized hydrogel
-
Dialysis tubing (e.g., 3.5 kDa or 7 kDa MWCO)
-
Large beaker or container
-
Magnetic stirrer and stir bar
-
High-purity deionized water or PBS
Procedure:
-
Hydrate the Dialysis Tubing: Cut the required length of dialysis tubing and hydrate it in deionized water according to the manufacturer's instructions.
-
Load the Hydrogel: Carefully place the synthesized hydrogel into the hydrated dialysis tubing.
-
Seal the Tubing: Securely close both ends of the dialysis tubing with clips, ensuring there are no leaks.
-
Dialysis: Immerse the sealed dialysis bag in a large beaker containing a significant excess of deionized water or PBS (at least 100 times the volume of the hydrogel). Place the beaker on a magnetic stirrer and stir gently at room temperature.
-
Solvent Exchange: Change the dialysis solvent every 4-6 hours for the first 24 hours, and then every 12 hours for the next 48 hours. A total dialysis time of 72 hours is generally sufficient.
-
Purity Check (Optional): To confirm the removal of impurities, the dialysate can be analyzed using UV-Vis spectroscopy to detect the presence of unreacted monomers.[9]
-
Post-Dialysis: Carefully remove the purified hydrogel from the dialysis tubing. It is now ready for further experiments or characterization.
Diagram of Dialysis Workflow:
Caption: Workflow for hydrogel purification via dialysis.
Protocol 2: Precipitation and Washing of Soluble or Swellable Polymers
This protocol is suitable for polymers that are soluble in a specific solvent and can be precipitated by adding a non-solvent.
Materials:
-
Polymer solution or swollen polymer
-
A suitable solvent for the polymer (e.g., water, dimethylformamide - DMF)
-
A suitable non-solvent (e.g., hexane, acetone, ethanol)[5]
-
Beakers
-
Centrifuge and centrifuge tubes (if applicable)
-
Filter paper and funnel or vacuum filtration setup
-
Vacuum oven
Procedure:
-
Dissolve the Polymer: If your polymer is not already in solution, dissolve it in a minimal amount of a suitable solvent.
-
Precipitate the Polymer: Slowly add the polymer solution to a large excess of a vigorously stirred non-solvent (e.g., 10-fold volume excess). The polymer should precipitate out of the solution.
-
Isolate the Polymer:
-
Decantation/Filtration: Allow the precipitate to settle, then carefully decant the supernatant. Collect the polymer by filtration.
-
Centrifugation: Alternatively, centrifuge the mixture to pellet the polymer, then decant the supernatant.
-
-
Wash the Polymer: Resuspend the collected polymer in a fresh portion of the non-solvent and stir for a period of time (e.g., 30 minutes). Repeat the isolation step (filtration or centrifugation).
-
Repeat Washing: Perform the washing step at least two to three more times to ensure thorough removal of impurities.[5]
-
Dry the Polymer: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Diagram of Precipitation/Washing Workflow:
Caption: Workflow for polymer purification via precipitation and washing.
IV. Data Presentation: Purity Assessment
The effectiveness of your purification protocol should be validated by appropriate analytical techniques. The following table summarizes common methods for assessing the purity of your this compound based polymer.
| Analytical Technique | Information Provided | Common Impurities Detected |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of residual monomers in the purification solvent or in an extract of the purified polymer.[9] | Unreacted this compound and other monomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the polymer and detection of monomer-specific signals (e.g., vinyl protons) if present in significant amounts. | Unreacted monomers, oligomers with distinct chemical shifts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Qualitative assessment of the disappearance of monomer-specific peaks (e.g., C=C stretching) and the presence of polymer backbone peaks.[6] | Residual monomers. |
| Gravimetric Analysis | Determination of the gel fraction (for hydrogels) by measuring the weight of the dried polymer after extraction of soluble components. | Soluble oligomers and unreacted monomers. |
V. References
-
Swelling properties of acrylamide-N,N′-methylene bis(acrylamide) hydrogels synthesized by using meso-2,3-dimercaptosuccinic acid-cerium(IV) redox couple. Express Polymer Letters.
-
The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. Polymers (Basel). 2022 Jan 11.
-
Hydrolysis and Precipitation of Polyacrylamides in Hard Brines at Elevated Temperatures. SPE Reservoir Engineering.
-
Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research.
-
Synthesis and Characterisation of Polyacrylamide Hydrogel for the Adsorption of Heavy Metals Silas Musa Blessed. International Journal of Engineering Inventions.
-
Preparation and characterization of methylene bisacrylamide crosslinked pectin/acrylamide hydrogels. Request PDF.
-
Troubleshooting protein purification. GE Healthcare.
-
Troubleshooting Purification Methods. Sigma-Aldrich.
-
A Novel Approach for the Manufacturing of Gelatin-Methacryloyl. PMC - NIH.
-
A versatile characterization of poly(N-isopropylacrylamide-co-N,N'-methylene-bis-acrylamide) hydrogels for composition, mechanical strength, and rheology. ResearchGate.
-
This compound | 16069-15-1. ChemicalBook.
-
Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. NIH.
-
1,6-Hexamethylenebisacrylamide | C12H20N2O2 | CID 250559. PubChem.
-
Purification of Organic Materials and Study of Polymers Therefrom. DTIC.
-
Preparation and characterization of methylene bisacrylamide crosslinked pectin/acrylamide hydrogels. springerprofessional.de.
-
TECHNICAL INFORMATION. MP Biomedicals.
-
Application Notes and Protocols: A Step-by-Step Guide to N-(Hydroxymethyl)acrylamide Crosslinking Reactions. Benchchem.
-
Solvent Miscibility Table. Sigma-Aldrich.
-
Troubleshooting Guide For Polymer Kits. Vector Labs.
-
Application Notes and Protocols for the Purification of 1,6-Bis(chlorodimethylsilyl)hexane. Benchchem.
-
Biodegradable Covalently Crosslinked Poly[N-(2-Hydroxypropyl) Methacrylamide] Nanogels: Preparation and Physicochemical Properties. MDPI.
Sources
- 1. Hydrogel: Preparation, characterization, and applications: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. expresspolymlett.com [expresspolymlett.com]
- 9. researchgate.net [researchgate.net]
Reducing hydrogel brittleness with "1,6-Hexamethylene bis-methacrylamide"
Enhancing Hydrogel Toughness with 1,6-Hexamethylene bis-methacrylamide (HMBMA)
Welcome to the technical support guide for utilizing this compound (HMBMA) as a crosslinking agent to mitigate brittleness in hydrogels. This resource is designed for researchers, scientists, and drug development professionals seeking to improve the mechanical properties of their hydrogel systems. As Senior Application Scientists, we have developed this guide to provide not only protocols but also the underlying scientific reasoning to empower you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HMBMA) and how does it differ from the standard crosslinker, N,N'-methylenebisacrylamide (BIS)?
A: HMBMA is a bifunctional crosslinking agent used in free-radical polymerization to form hydrogel networks.[1] Its structure is similar to the widely used N,N'-methylenebisacrylamide (BIS), but with a crucial difference: HMBMA possesses a long, flexible six-carbon (hexamethylene) chain separating the two methacrylamide groups. In contrast, BIS has only a single methylene group. This structural difference is the primary source of its unique properties.
Diagram 1: Structural Comparison of HMBMA and BIS
Caption: Chemical structures of HMBMA and BIS crosslinkers.
Q2: What is the mechanism by which HMBMA reduces hydrogel brittleness?
A: The enhanced toughness of HMBMA-crosslinked hydrogels stems from the flexibility of its hexamethylene spacer. In a conventional hydrogel crosslinked with BIS, the short, rigid crosslinks create a tight network.[2] When stress is applied, this rigidity prevents polymer chains from rearranging to dissipate energy, leading to localized stress concentration and brittle fracture.
The longer, flexible chain of HMBMA allows for greater rotational freedom and mobility of the polymer chains between crosslinks. When the hydrogel is deformed, these flexible crosslinks can extend and reorient, effectively dissipating mechanical energy throughout the network rather than concentrating it at a single point. This results in a hydrogel that is significantly tougher and more resistant to fracture under strain.
Diagram 2: HMBMA Crosslinking Mechanism for Improved Flexibility
Caption: Standard experimental workflow for hydrogel preparation.
Materials:
-
Acrylamide (Monomer) (Caution: Neurotoxin. Handle with care) [3]* this compound (HMBMA) (Crosslinker)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (Catalyst)
-
Phosphate-buffered saline (PBS, 1x) or other desired buffer
-
Molds for casting (e.g., glass plates with spacers)
Procedure:
-
Prepare Precursor Solution:
-
For a 10% (w/v) hydrogel with 2.5 mol% HMBMA, dissolve 10 g of acrylamide and 0.9 g of HMBMA in 80 mL of 1x PBS.
-
Scientist's Note: The mol% is calculated relative to the primary monomer. Ensure you perform the correct stoichiometric calculation for your target concentrations.
-
-
Ensure Complete Dissolution:
-
Place the solution on a stir plate and gently warm to approximately 40-50°C.
-
Stir until all components, especially the HMBMA, are fully dissolved and the solution is perfectly clear. This step is critical to prevent turbidity. [4]
-
-
Degas the Solution:
-
Cool the solution to room temperature.
-
Place the solution in a vacuum chamber for 20 minutes or purge with high-purity nitrogen gas for 20 minutes to remove dissolved oxygen. [5]
-
-
Initiate Polymerization:
-
Add the initiator and catalyst. A typical starting point is 1/100th of the monomer mass for APS (e.g., 100 mg for 10 g acrylamide) and 1/1000th for TEMED (e.g., 100 µL).
-
Prepare a 10% (w/v) APS stock solution in your buffer and add the appropriate volume.
-
Scientist's Note: TEMED accelerates the generation of free radicals from APS. The polymerization rate can be tuned by adjusting the TEMED concentration. [6]
-
-
Casting and Curing:
-
Immediately after adding TEMED, gently swirl the solution once to mix and quickly pour it into your desired mold.
-
Allow the solution to polymerize at room temperature for at least 1 hour. Polymerization is typically complete within 30-60 minutes but allowing extra time ensures full conversion. [7]
-
-
Equilibration:
-
Once polymerized, carefully remove the hydrogel from the mold.
-
Submerge the hydrogel in a large volume of 1x PBS (or your desired buffer) to allow it to swell to equilibrium and to leach out any unreacted monomers or initiators. [8] * Replace the buffer solution several times over a 48-hour period.
-
References
- European Scientific Journal. (2015). CHEMICALLY CROSS-LINKED HYDROGEL HAVING HIGH MECHANICAL STRENGTH.
-
ResearchGate. (n.d.). The effect of monomer ratio and crosslinker concentration on swelling behavior of pH-responsive poly(hydroxymethyl acrylamide-co-acrylamide). Available at: [Link]
-
ResearchGate. (n.d.). Mechanical properties of the crosslinked hydrogels. Hybrid hydrogels.... Available at: [Link]
-
ResearchGate. (2015). (PDF) CHEMICALLY CROSS-LINKED HYDROGEL HAVING HIGH MECHANICAL STRENGTH. Available at: [Link]
-
ResearchGate. (n.d.). Mechanical characterizations of the chemically crosslinked hydrogels.... Available at: [Link]
-
PMC - NIH. (2024). Physically Crosslinked Poly(methacrylic acid)/Gelatin Hydrogels with Excellent Fatigue Resistance and Shape Memory Properties. Available at: [Link]
-
PMC - NIH. (n.d.). Comparison of non-electrophoresis grade with electrophoresis grade BIS in NIPAM polymer gel preparation. Available at: [Link]
-
PMC - NIH. (n.d.). Synthesis and Characterization of Hybrid Hyaluronic Acid-Gelatin Hydrogels. Available at: [Link]
-
Scilit. (n.d.). Polymerization kinetics of polyacrylamide gels I. Effect of different cross‐linkers. Available at: [Link]
-
ResearchGate. (n.d.). A versatile characterization of poly(N-isopropylacrylamide- co-N,N′-methylene-bis-acrylamide) hydrogels for composition, mecha. Available at: [Link]
-
ResearchGate. (n.d.). Effect of varying crosslinking density on polyacrylamide gels. Available at: [Link]
-
PMC - NIH. (2017). Synthesis and Characterization of Gelatin-Based Crosslinkers for the Fabrication of Superabsorbent Hydrogels. Available at: [Link]
-
PMC - NIH. (n.d.). Gelatin-Methacryloyl Hydrogels: Towards Biofabrication-Based Tissue Repair. Available at: [Link]
-
MDPI. (n.d.). Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. Available at: [Link]
-
Soft Matter (RSC Publishing). (n.d.). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Available at: [Link]
-
MP Biomedicals. (n.d.). TECHNICAL INFORMATION. Available at: [Link]
-
MDPI. (n.d.). Properties and Printability of the Synthesized Hydrogel Based on GelMA. Available at: [Link]
-
ResearchGate. (2021). (PDF) Crosslinking Strategies to Develop Hydrogels for Biomedical Applications. Available at: [Link]
-
PMC - NIH. (2012). Fabrication of Hydrogels with Steep Stiffness Gradients for Studying Cell Mechanical Response. Available at: [Link]
-
PMC - NIH. (n.d.). Harnessing sacrificial bond kinetics for hydrogel self-strengthening. Available at: [Link]
-
Annabi Lab. (n.d.). Synthesis, properties, and biomedical applications of gelatin methacryloyl (GelMA) hydrogels. Available at: [Link]
-
Express Polymer Letters. (n.d.). Swelling properties of acrylamide-N,N′- methylene bis(acrylamide) hydrogels synthesized by using meso-2,3 -. Available at: [Link]
-
PMC - NIH. (n.d.). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Available at: [Link]
-
ResearchGate. (n.d.). A versatile characterization of poly(N-isopropylacrylamide-co-N,N'-methylene-bis-acrylamide) hydrogels for composition, mechanical strength, and rheology. Available at: [Link]
-
MDPI. (n.d.). Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. Available at: [Link]
Sources
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- 2. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]
- 3. mpbio.com [mpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. expresspolymlett.com [expresspolymlett.com]
- 7. scilit.com [scilit.com]
- 8. real.mtak.hu [real.mtak.hu]
Technical Support Center: Controlling Hydrogel Swelling with 1,6-Hexamethylene bis-methacrylamide (HMBMA)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for controlling the swelling ratio of hydrogels using 1,6-Hexamethylene bis-methacrylamide (HMBMA) as a crosslinking agent.
I. Foundational Concepts: Understanding the Role of HMBMA
This compound (HMBMA) is a bifunctional crosslinking agent widely used in the synthesis of hydrogels for biomedical applications, including drug delivery systems.[1] Its chemical structure, featuring two methacrylamide groups separated by a six-carbon hexamethylene spacer, allows for the formation of crosslinked polymer networks with notable mechanical and biocompatibility properties.[1][2] The degree of crosslinking directly influences the hydrogel's swelling ratio, which is a critical parameter for controlling the release kinetics of encapsulated therapeutics.
The amide linkages in HMBMA offer greater hydrolytic stability compared to ester-based crosslinkers, particularly in varying pH environments.[3][4] This stability is crucial for applications requiring long-term performance and predictable degradation profiles.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and characterization of HMBMA-crosslinked hydrogels.
Issue 1: Excessive or Uncontrolled Swelling
Question: My HMBMA-crosslinked hydrogel is swelling far more than anticipated, leading to poor mechanical integrity and premature drug release. What are the likely causes and how can I rectify this?
Answer:
Excessive swelling is typically a direct consequence of a low crosslinking density within the hydrogel network. Here’s a breakdown of potential causes and actionable solutions:
-
Insufficient HMBMA Concentration: The most straightforward cause is an inadequate molar ratio of HMBMA to the primary monomer. This results in a loosely formed network with large mesh sizes, allowing for greater water uptake.
-
Solution: Systematically increase the molar percentage of HMBMA in your formulation. It is advisable to create a concentration gradient to empirically determine the optimal crosslinker concentration for your desired swelling ratio.
-
-
Inefficient Polymerization: Incomplete or inefficient polymerization can leave unreacted monomers and crosslinkers, leading to a poorly formed network.
-
Solution:
-
Initiator Concentration: Ensure the concentration of your initiator (e.g., ammonium persulfate (APS) with a catalyst like TEMED) is optimal. Too little initiator will result in an incomplete reaction, while too much can lead to rapid, uncontrolled polymerization and a heterogeneous network.
-
Oxygen Inhibition: Free radical polymerization is sensitive to oxygen. De-gas your monomer solution thoroughly before adding the initiator and catalyst. Purging with an inert gas like nitrogen or argon is a common and effective practice.
-
Temperature Control: The polymerization reaction is often temperature-dependent. Ensure you are conducting the reaction at the recommended temperature for your specific monomer and initiator system.
-
-
-
Hydrophilic Monomer Overload: If your hydrogel formulation contains a high concentration of highly hydrophilic co-monomers, the thermodynamic drive for water absorption can be very strong.
-
Solution: Consider partially substituting a portion of the hydrophilic monomer with a more hydrophobic one to reduce the overall hydrophilicity of the polymer backbone. This will counterbalance the osmotic pressure driving the swelling.
-
Issue 2: Insufficient or Inconsistent Swelling
Question: My hydrogel isn't swelling enough, or I'm observing significant batch-to-batch variability in the swelling ratio. What could be the underlying issues?
Answer:
Insufficient swelling points to a hydrogel network that is too tightly crosslinked or has other hindrances to water uptake.
-
Excessive HMBMA Concentration: The inverse of the previous issue, too much crosslinker will create a rigid, dense network with a small mesh size, severely restricting water penetration.
-
Solution: Methodically decrease the molar percentage of HMBMA in your synthesis.
-
-
Poor HMBMA Solubility: HMBMA is a solid with a melting point between 93-98°C.[1][2] If it is not fully dissolved in the monomer solution prior to initiating polymerization, it can lead to localized areas of high crosslinking density and an overall heterogeneous network.
-
Solution: Ensure complete dissolution of HMBMA in your reaction mixture. Gentle heating or the use of a co-solvent may be necessary, but ensure the co-solvent is compatible with your polymerization chemistry.
-
-
Premature Polymerization: If polymerization begins before the solution is homogenous, it can result in a non-uniform network structure.
-
Solution: Ensure all components, especially the HMBMA, are fully dissolved and the solution is well-mixed before adding the final component that initiates polymerization (often the catalyst, like TEMED).
-
Issue 3: Hydrogel Brittleness and Fracturing
Question: After swelling, my HMBMA-crosslinked hydrogel is brittle and fractures easily. How can I improve its mechanical properties?
Answer:
Brittleness in a swollen hydrogel often indicates a heterogeneous network structure or stress concentration points.
-
High Crosslinking Density: While increasing crosslinker concentration reduces swelling, an excessively high concentration can lead to a very rigid and brittle network that cannot accommodate the stresses of swelling and handling.
-
Solution: Find a balance in the HMBMA concentration that provides the desired swelling control without sacrificing mechanical robustness. This often involves empirical optimization.
-
-
Non-Uniform Crosslinking: As mentioned previously, poor dissolution of HMBMA or inefficient mixing can lead to regions of high and low crosslinking. The junctions between these regions can be points of mechanical failure.
-
Solution: Focus on achieving a homogenous reaction mixture before initiating polymerization.
-
-
Inherent Polymer Backbone Properties: The mechanical properties of the hydrogel are not solely dependent on the crosslinker but also on the primary polymer chains.
-
Solution: Consider incorporating a longer-chain, more flexible co-monomer into your formulation to improve the elasticity of the overall network.
-
III. Frequently Asked Questions (FAQs)
Q1: How does the concentration of HMBMA quantitatively affect the swelling ratio?
A1: The swelling ratio of a hydrogel is inversely proportional to the crosslinking density.[5] Increasing the concentration of HMBMA will lead to a higher crosslinking density and, consequently, a lower equilibrium swelling ratio. This relationship is fundamental to hydrogel design. The precise quantitative effect will depend on the specific monomer system, but the general trend holds true.
| HMBMA Concentration (mol%) | Typical Equilibrium Swelling Ratio (q) | Qualitative Network Structure |
| Low (e.g., 0.5-1.5) | High (e.g., >100) | Loose, large mesh size |
| Medium (e.g., 2.0-5.0) | Moderate (e.g., 20-100) | Moderately crosslinked |
| High (e.g., >5.0) | Low (e.g., <20) | Dense, small mesh size |
Q2: What is the recommended solvent for dissolving HMBMA during hydrogel synthesis?
A2: HMBMA has good solubility in many common solvents used for hydrogel synthesis, such as deionized water and various buffer solutions (e.g., phosphate-buffered saline). For some systems, particularly with high concentrations of other monomers, a co-solvent like ethanol or dimethyl sulfoxide (DMSO) may be used to aid in the complete dissolution of all components before polymerization is initiated.[6]
Q3: Is HMBMA stable to hydrolysis? How does this impact long-term experiments?
A3: The bis-methacrylamide structure of HMBMA provides good hydrolytic stability, especially when compared to ester-based crosslinkers like ethylene glycol dimethacrylate (EGDMA).[3][4] The amide bonds are less susceptible to cleavage under physiological conditions (pH ~7.4). This makes HMBMA an excellent choice for long-term cell culture or controlled drug release studies where the integrity of the hydrogel network over time is critical. However, under strongly acidic or basic conditions, hydrolysis can still occur.[7]
Q4: Can I use HMBMA in photopolymerized hydrogel systems?
A4: Yes, the methacrylamide groups in HMBMA are reactive towards free-radical polymerization, which can be initiated by photoinitiators upon exposure to UV or visible light. This allows for the fabrication of HMBMA-crosslinked hydrogels with high spatial and temporal control.[8]
IV. Experimental Protocols & Visualizations
Protocol 1: Synthesis of a Poly(acrylamide)-co-HMBMA Hydrogel
This protocol describes a general method for preparing a chemically crosslinked hydrogel using acrylamide as the primary monomer and HMBMA as the crosslinker.
-
Preparation of Monomer Solution:
-
In a beaker, dissolve the desired amount of acrylamide and HMBMA in deionized water. A typical starting point would be a 10% (w/v) total monomer concentration.
-
Ensure complete dissolution. Gentle stirring and slight warming may be applied.
-
-
Degassing:
-
Purge the solution with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen, which inhibits polymerization.
-
-
Initiation of Polymerization:
-
Add the initiator, ammonium persulfate (APS), to the monomer solution (typically 0.1-0.5 mol% relative to the total monomer).
-
Add the catalyst, N,N,N',N'-tetramethylethylenediamine (TEMED), to initiate the polymerization (typically in a similar molar ratio to APS).
-
-
Gelation:
-
Quickly pour the solution into a mold of the desired shape.
-
Allow the polymerization to proceed at room temperature. Gelation should occur within 30 minutes.
-
-
Purification:
-
After complete gelation (allow at least 2-4 hours), immerse the hydrogel in a large volume of deionized water to allow unreacted monomers, crosslinkers, and initiator to diffuse out.
-
Change the water frequently over 24-48 hours.
-
Workflow for Troubleshooting Hydrogel Swelling
Caption: Troubleshooting workflow for hydrogel swelling control.
Mechanism of HMBMA Crosslinking
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. researchgate.net [researchgate.net]
- 5. complexfluids.umd.edu [complexfluids.umd.edu]
- 6. mdpi.com [mdpi.com]
- 7. Bis-(acrylamide)s as new cross-linkers for resin-based composite restoratives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. annabilab.ucla.edu [annabilab.ucla.edu]
Validation & Comparative
A Scientist's Guide: 1,6-Hexamethylene bis-methacrylamide vs. N,N'-methylenebisacrylamide in Hydrogel Formulation
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision point in hydrogel design, fundamentally dictating the material's final properties and suitability for its intended application. While N,N'-methylenebisacrylamide (MBA) has long been the workhorse crosslinker for polyacrylamide-based hydrogels, alternatives like 1,6-Hexamethylene bis-methacrylamide (HMBA) offer a distinct set of characteristics that can be leveraged for advanced applications.
This guide provides an in-depth, objective comparison of these two crosslinkers. We will move beyond simple data listing to explore the causal relationships between molecular structure and macroscopic hydrogel performance, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Part 1: The Molecular Blueprint: Structure Dictates Function
The divergent properties of hydrogels crosslinked with HMBA versus MBA originate from fundamental differences in their molecular architecture. MBA is a short, rigid molecule, whereas HMBA features a longer, more flexible aliphatic chain and different reactive groups.
These structural distinctions lead to three key hypotheses regarding their performance in hydrogels:
-
Network Architecture: The long, flexible hexamethylene spacer of HMBA will create a looser, more open hydrogel network with a larger average mesh size compared to the tight, dense network formed by the short methylene bridge of MBA at equimolar concentrations.
-
Mechanical Properties: The dense network from MBA is expected to result in stiffer, more brittle hydrogels.[1] Conversely, the flexible HMBA spacer should act as an "elastic" joint, potentially yielding softer but tougher and more resilient hydrogels.
-
Chemical Stability: The amide bonds in both crosslinkers are susceptible to hydrolysis. However, the additional methyl group on the vinyl moiety of HMBA's methacrylamide groups provides steric hindrance. This is predicted to make HMBA-crosslinked hydrogels more resistant to hydrolytic degradation compared to MBA-crosslinked hydrogels.[2]
Part 2: Comparative Performance Analysis
The performance of a hydrogel is a multi-faceted issue. Here, we compare the effects of HMBA and MBA on swelling, mechanical strength, and biodegradability.
Swelling Behavior
The equilibrium swelling ratio (ESR) is a measure of a hydrogel's ability to absorb and retain water. It is primarily governed by the crosslinking density.[3] As predicted, the choice between MBA and HMBA has a profound impact on swelling.
-
MBA-crosslinked hydrogels exhibit a strong inverse relationship between crosslinker concentration and swelling. Increasing the amount of MBA creates more crosslinking points, reducing the space between polymer chains and thus limiting water uptake.[4][5]
-
HMBA-crosslinked hydrogels , due to the longer spacer, generally exhibit higher swelling ratios than MBA-crosslinked gels at the same molar concentration. The larger mesh size allows for greater water ingress before the elastic retraction force of the network balances the osmotic pressure.
| Crosslinker Type | Concentration (mol%) | Typical Swelling Ratio (g H₂O / g dry gel) | Key Observation |
| MBA | Low (~1%) | High (e.g., >600%)[6] | Forms less compact networks allowing more water penetration.[6] |
| MBA | High (~4%) | Low (e.g., <100%)[1][4] | High crosslink density significantly reduces swelling capacity.[4] |
| HMBA | Low-High | Generally Higher than MBA | The longer C6 chain results in a larger mesh size, favoring higher water uptake. |
Table 1: Comparison of typical swelling behaviors. Absolute values depend heavily on the monomer system and synthesis conditions, but the trend holds.
Mechanical Properties
Mechanical integrity is crucial for applications involving physical stress, such as tissue engineering scaffolds or load-bearing implants.[7][8]
-
MBA typically produces hydrogels with a higher compressive modulus and strength.[4][7] However, this stiffness often comes at the cost of brittleness, especially at higher crosslinker concentrations.[1] The stress is concentrated in the short, rigid crosslinks, leading to fracture at lower strains.
-
HMBA tends to form more elastic and tougher hydrogels. The flexible C6 chain can uncoil and reorient under stress, allowing for greater energy dissipation before failure. This results in a lower Young's modulus but a significantly higher strain at fracture.
| Property | N,N'-methylenebisacrylamide (MBA) | This compound (HMBA) |
| Young's Modulus (Stiffness) | Higher[3][4] | Lower |
| Tensile/Compressive Strength | Generally Higher[7] | Generally Lower |
| Strain at Fracture (Stretchability) | Lower (more brittle)[1] | Higher (more elastic) |
| Toughness (Energy Absorption) | Lower | Higher |
Table 2: Comparative overview of mechanical properties conferred by MBA and HMBA.
Biodegradability and Chemical Stability
For applications like drug delivery and tissue engineering, the degradation profile of the hydrogel is of paramount importance.[9][10] The primary degradation route for these crosslinkers is the hydrolysis of the amide bond.
-
MBA: The acrylamide linkage is known to be susceptible to hydrolysis, leading to a breakdown of the hydrogel network over time. This can be desirable for controlled release applications but limits its use in long-term implants.[11]
-
HMBA: The methacrylamide structure is inherently more resistant to hydrolysis due to the steric hindrance and electronic effects of the alpha-methyl group.[2] This translates to slower degradation rates, making HMBA a superior choice for applications requiring greater stability and prolonged structural integrity.
Part 3: Experimental Protocols & Workflows
To ensure the principles described above are translatable to your research, we provide standardized protocols for hydrogel synthesis and characterization.
Protocol 1: Synthesis of Acrylamide Hydrogels
This protocol describes a standard free-radical polymerization for creating hydrogel discs for testing.
Materials:
-
Acrylamide (AAm) monomer
-
Crosslinker (MBA or HMBA)
-
Ammonium persulfate (APS, initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED, accelerator)
-
Deionized (DI) water
-
Molds (e.g., 1 mL syringe with the tip removed)
Procedure:
-
Prepare Monomer Solution: In a beaker, dissolve Acrylamide (e.g., 10% w/v) and the desired molar percentage of crosslinker (e.g., 2 mol% relative to AAm) in DI water. Place the solution on ice to cool and purge with nitrogen for 15 minutes to remove oxygen, which inhibits polymerization.
-
Initiate Polymerization: Add the initiator, APS (e.g., 0.1% w/v), to the monomer solution and mix gently until dissolved.
-
Accelerate Reaction: Add the accelerator, TEMED (e.g., 0.1% v/v), to the solution. Mix quickly with a single swirl. Causality Note: TEMED catalyzes the formation of free radicals from APS, initiating the polymerization process. This step must be done quickly as gelation will begin almost immediately.
-
Casting: Immediately pipette the solution into your molds. Seal the top of the molds (e.g., with paraffin film) to prevent oxygen from re-entering.
-
Curing: Allow the hydrogels to polymerize at room temperature for at least 2 hours, or until fully gelled.
-
Hydration & Purification: Carefully remove the hydrogel discs from the molds and place them in a large volume of DI water. This allows the gel to swell to equilibrium and, crucially, leaches out any unreacted monomers or initiator, which can be cytotoxic.[12][13] Change the water every 12 hours for at least 3 days.
Protocol 2: Characterization of Swelling Ratio
Procedure:
-
Take a purified, equilibrium-swollen hydrogel disc from the DI water.
-
Gently blot the surface with a lint-free wipe to remove excess surface water.
-
Immediately weigh the hydrogel to obtain the swollen weight (Ws).
-
Place the hydrogel in a vacuum oven or lyophilizer and dry until a constant weight is achieved. This is the dry weight (Wd).
-
Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (Ws - Wd) / Wd
Protocol 3: Mechanical Compression Testing
Procedure:
-
Use a universal testing machine with a compression platen.
-
Place a fully hydrated hydrogel disc (of known dimensions) at the center of the lower platen.
-
Lower the upper platen at a constant strain rate (e.g., 1 mm/min).
-
Record the force (load) and displacement until the hydrogel fractures.
-
Convert the force-displacement data into a stress-strain curve.
-
Stress (σ) = Force / Cross-sectional Area
-
Strain (ε) = Displacement / Original Height
-
-
The Young's Modulus can be calculated from the initial linear portion of the stress-strain curve (typically 0-10% strain).
Part 4: Application-Specific Recommendations
The choice between HMBA and MBA should be driven by the specific demands of your application.
-
Choose N,N'-methylenebisacrylamide (MBA) for:
-
Standard PAGE gels: Its ability to form small, consistent pores is ideal for protein and nucleic acid separation.[14]
-
Applications requiring high stiffness: When mechanical rigidity is more important than elasticity.[7]
-
Rapidly degrading systems: For applications where a faster release of an encapsulated agent is desired.
-
-
Choose this compound (HMBA) for:
-
Tissue Engineering Scaffolds: Its higher elasticity and toughness can better mimic the mechanical properties of soft tissues. The slower degradation allows for long-term structural support as new tissue forms.
-
Sustained Drug Delivery: The increased hydrolytic stability provides a slower, more controlled release profile over extended periods.[2]
-
High-Resilience Materials: For applications requiring the hydrogel to withstand repeated mechanical stress without failure.
-
Conclusion
While N,N'-methylenebisacrylamide remains a foundational tool in hydrogel science, this compound presents a compelling alternative for advanced applications. By understanding the direct link between the longer, flexible, and more stable structure of HMBA and its resulting impact on swelling, mechanical resilience, and degradation, researchers can make a more informed choice. HMBA enables the design of softer, tougher, and more durable hydrogels, opening new avenues in fields that demand performance beyond the capabilities of traditional MBA-crosslinked materials. The provided protocols offer a starting point for the direct, empirical comparison of these crosslinkers in your specific polymer system.
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Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. (n.d.). MDPI. [Link]
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Oligo-α-hydroxy Ester Cross-Linkers: Impact of Cross-Linker Structure on Biodegradable Hydrogel Networks. (2012). ACS Publications. [Link]
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Crosslinking Effects on Swelling, Thermal and Physicochemical Properties of Hemicellulose-Based Hydrogels. (2025). Publisher information not available. [Link]
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Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers. (2019). ACS Omega. [Link]
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Biodegradable polymer crosslinker: independent control of stiffness, toughness, and hydrogel degradation rate. (2009). Illinois Experts. [Link]
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Biodegradable Poly(Ethylene Glycol) Hydrogels Based on a Self-Elimination Degradation Mechanism. (2013). PMC. [Link]
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The Versatility of N,N'-Methylenebisacrylamide in Hydrogel Synthesis for Advanced Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Role of crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile. (2022). ResearchGate. [Link]
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Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. (2023). ResearchGate. [Link]
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Biodegradable, crosslinked silicone-gelatin hydrogels. (2022). Green Chemistry. [Link]
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Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network. (2022). ACS Omega. [Link]
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Triazole-based cross-linkers in radical polymerization processes: tuning mechanical properties of poly(acrylamide) and poly(N,N-dimethylacrylamide) hydrogels. (2019). PubMed Central. [Link]
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The Effect of Crosslinker Concentration on Swelling Behavior of pH-Responsive IPN Hydrogels Based on Poly(Hydroxymethyl Acrylamide). (2018). AIP Publishing. [Link]
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MBA varied hydrogels a) swelling behavior of hydrogels b) swelling rate... (n.d.). ResearchGate. [Link]
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Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. (2023). Semantic Scholar. [Link]
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CHEMICALLY CROSS-LINKED HYDROGEL HAVING HIGH MECHANICAL STRENGTH. (2015). European Scientific Journal. [Link]
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Effect of MBA concentration on the swelling capacity of chitosan-g-PAAm... (2006). ResearchGate. [Link]
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Photochemically Crosslinked Cell-laden Methacrylated Collagen Hydrogels with High Cell Viability and Functionality. (2016). PMC. [Link]
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Mechanically Strong Double Network Photocrosslinked Hydrogels from N, N-Dimethylacrylamide and Glycidyl Methacrylated Hyaluronan. (2012). PMC. [Link]
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Structural and Rheological Properties of Methacrylamide Modified Gelatin Hydrogels. (2006). ACS Publications. [Link]
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Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network. (2022). NIH. [Link]
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Hybrid cross-linked hydrogels based on fibrous protein/block copolymers and layered silicate nanoparticles: tunable thermosensitivity, biodegradability and mechanical durability. (2015). RSC Publishing. [Link]
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The Effect of Crosslinking Degree of Hydrogels on Hydrogel Adhesion. (2022). MDPI. [Link]
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Peptide-Crosslinked, Highly Entangled Hydrogels with Excellent Mechanical Properties but Ultra-Low Solid Content. (2023). PubMed. [Link]
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Mechanical Properties of Protein-Based Hydrogels Derived from Binary Protein Mixtures—A Feasibility Study. (2023). NIH. [Link]
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Synthesis of poly(acrylamide-co-methyl methacrylate) chemically cross-linked hydrogels and their application in controlled release of model drugs. (2006). ResearchGate. [Link]
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methylene bis(acrylamide) hydrogels synthesized by using meso-2,3. (2010). Express Polymer Letters. [Link]
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A Senior Application Scientist's Guide to Crosslinker Selection: Unveiling the Advantages of 1,6-Hexamethylene bis-methacrylamide
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that profoundly influences the ultimate performance and utility of polymeric materials. From the mechanical integrity of hydrogels in tissue engineering to the resolution of protein separations in electrophoresis, the crosslinker is a key determinant of the final product's characteristics. This guide provides an in-depth comparison of 1,6-Hexamethylene bis-methacrylamide, a versatile crosslinker, with commonly used alternatives, offering experimental insights to inform your selection process.
The Central Role of Crosslinkers in Polymer Network Formation
Crosslinkers are molecules capable of forming covalent bonds between polymer chains, transforming a solution of individual polymers into a three-dimensional network.[1] This network structure is responsible for the characteristic properties of gels, such as their ability to swell and retain large amounts of solvent while maintaining structural integrity. The chemical nature of the crosslinker, including its length, flexibility, and the type of bonds it forms, dictates the final properties of the resulting hydrogel.
An Introduction to Key Crosslinking Agents
A variety of crosslinking agents are available, each with a unique set of properties that make them suitable for different applications. This guide will focus on a comparative analysis of four key players:
-
N,N'-methylenebisacrylamide (BIS): The most common and cost-effective crosslinker for polyacrylamide gels.[2]
-
This compound: A longer-chain methacrylamide-based crosslinker.[3]
-
N,N'-diallyltartardiamide (DATD): A crosslinker known for its cleavable properties.[4]
-
Piperazine diacrylamide (PDA): A crosslinker that offers advantages in certain electrophoresis applications.[4]
Caption: Overview of the crosslinkers discussed in this guide.
A Deep Dive into this compound
This compound is a bifunctional monomer characterized by two methacrylamide groups separated by a six-carbon hexamethylene chain.[5] This extended and more hydrophobic spacer, when compared to the single methylene group in BIS, imparts distinct properties to the resulting polymer network.
Structural Advantages
The longer, more flexible hexamethylene chain of this compound allows for greater spacing between polymer chains. This can lead to the formation of hydrogels with larger pore sizes and potentially altered mechanical properties compared to those crosslinked with the shorter and more rigid BIS.
Caption: Chemical structures of this compound and BIS.
Potential for Enhanced Biocompatibility and Controlled Degradation
Head-to-Head Comparison: this compound vs. The Field
To provide a clear understanding of the relative advantages of each crosslinker, this section presents a comparative analysis based on key performance parameters. It is important to note that direct, quantitative comparisons involving this compound are limited in the current scientific literature. The following tables synthesize available data and highlight these gaps.
Mechanical Properties
The mechanical properties of a hydrogel, such as its stiffness (Young's Modulus) and ability to withstand stress (tensile strength), are critically dependent on the crosslinker.[7][8]
| Property | N,N'-methylenebisacrylamide (BIS) | This compound | N,N'-diallyltartardiamide (DATD) | Piperazine diacrylamide (PDA) |
| Young's Modulus | Tunable (e.g., 20 to 160 kPa) by varying concentration.[7][8] | Data not available for direct comparison. Expected to form more flexible gels due to the longer spacer. | Generally forms softer, more brittle gels than BIS. | Increases gel strength, especially at low acrylamide concentrations.[9] |
| Tensile Strength | Decreases with increasing crosslinker concentration.[7] | Data not available for direct comparison. | Generally lower than BIS-crosslinked gels. | Reported to increase gel strength.[4] |
| Flexibility | Forms relatively rigid gels. | Expected to be higher due to the flexible hexamethylene chain. | Gels can be brittle. | Gels are reported to be strong and easy to handle.[10] |
Note: The mechanical properties of hydrogels are highly dependent on the total monomer and crosslinker concentrations. The information in this table represents general trends.
Biocompatibility and Biodegradability
For applications in drug delivery and tissue engineering, the biocompatibility and degradation profile of the hydrogel are of paramount importance.
| Property | N,N'-methylenebisacrylamide (BIS) | This compound | N,N'-diallyltartardiamide (DATD) | Piperazine diacrylamide (PDA) |
| Biocompatibility | Generally considered biocompatible for in vitro applications; potential for unreacted monomer toxicity. | Generally considered to have excellent biocompatibility.[3] | Biocompatibility of degradation products needs to be considered. | Limited specific data available. |
| Cytotoxicity | Low cytotoxicity in its polymerized form. | Data not available for direct comparison. | Degradation products may have cytotoxic effects that require evaluation.[11] | Limited specific data available. |
| Biodegradability | Generally considered non-biodegradable.[2] | Potentially biodegradable via enzymatic action on the hexamethylene chain. Further studies are needed. | Not inherently biodegradable, but the crosslinks are cleavable. | Not considered biodegradable. |
Performance in Electrophoresis
The choice of crosslinker can significantly impact the resolution and handling of polyacrylamide gels for protein and nucleic acid separation.
| Property | N,N'-methylenebisacrylamide (BIS) | This compound | N,N'-diallyltartardiamide (DATD) | Piperazine diacrylamide (PDA) |
| Resolution | Standard resolution. | Data not available for direct comparison. | Can provide higher resolution, especially for high molecular weight proteins.[12] | Increases resolution of protein spots.[10] |
| Gel Strength | Standard. | Data not available for direct comparison. | Gels can be brittle. | Increases gel strength, making them easier to handle.[9] |
| Background Staining | Can contribute to background with silver staining. | Data not available for direct comparison. | No specific advantage reported. | Reduces background with silver staining.[9][10] |
| Cleavability | Non-cleavable. | Non-cleavable under standard conditions. | Cleavable with periodic acid, allowing for recovery of separated molecules.[13] | Non-cleavable. |
Experimental Protocol: Preparation of a Polyacrylamide Gel for Protein Electrophoresis
To illustrate the practical application of these crosslinkers, the following is a generalized protocol for preparing a polyacrylamide gel for SDS-PAGE. This protocol can be adapted for use with BIS, PDA, or potentially this compound, although optimization would be required for the latter.
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A Senior Application Scientist's Guide to Validating the Mechanical Properties of Polymers Crosslinked with 1,6-Hexamethylene bis-methacrylamide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced biomaterials and drug delivery systems, the mechanical integrity of polymeric scaffolds is paramount. The choice of crosslinking agent is a critical determinant of a polymer's mechanical properties, influencing its durability, elasticity, and overall performance. This guide provides an in-depth comparison of 1,6-Hexamethylene bis-methacrylamide (HMBMA) as a crosslinking agent against other common alternatives, supported by detailed experimental protocols for validation.
The Crucial Role of the Crosslinker: A Comparative Overview
Crosslinkers are the molecular bridges that form a three-dimensional network within a polymer, transforming it from a collection of individual chains into a cohesive, functional material.[1] The chemical structure of the crosslinker dictates the nature and density of these connections, which in turn governs the macroscopic mechanical behavior of the resulting polymer.
1.1. This compound (HMBMA): A Profile
HMBMA is a crosslinking agent characterized by two methacrylamide functional groups separated by a six-carbon aliphatic chain.[2][3][4] This structure imparts a unique combination of properties to the resulting polymer network. The flexible hexamethylene spacer can contribute to increased elasticity and toughness, while the methacrylamide groups offer a different reactivity and hydrolytic stability profile compared to more common acrylamide-based crosslinkers.
1.2. Common Alternatives and Their Characteristics
A comparative analysis is essential to understand the relative advantages of HMBMA.
| Crosslinker | Chemical Structure | Key Characteristics & Potential Impact on Mechanical Properties |
| This compound (HMBMA) | C14H24N2O2 | The long, flexible hexamethylene chain can lead to polymers with increased elasticity and toughness. The methacrylamide groups may offer enhanced hydrolytic stability compared to acrylamides.[2] |
| N,N'-methylenebis(acrylamide) (BIS) | C7H10N2O2 | A widely used, cost-effective crosslinker.[5] The short methylene bridge creates a tighter, more rigid network, often resulting in more brittle hydrogels. The amide linkages are susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to a loss of mechanical integrity over time.[6][7] |
| Ethylene glycol dimethacrylate (EGDMA) | CH₂=C(CH₃)CO₂(CH₂)₂O₂CC(CH₃)=CH₂ | Forms hydrolytically stable carbon-carbon bonds in the polymer backbone. However, the ester linkages are susceptible to hydrolysis, which can lead to degradation and a decrease in mechanical strength.[8] |
| Poly(ethylene glycol) diacrylate (PEGDA) | CH₂=CHCO(OCH₂CH₂)nOOCCH=CH₂ | The PEG backbone enhances hydrophilicity and biocompatibility. The acrylate groups form stable carbon-carbon bonds, but the ester linkages are prone to hydrolysis. The degradation rate and mechanical properties can be tuned by varying the molecular weight of the PEG chain.[8] |
Experimental Validation of Mechanical Properties: A Step-by-Step Approach
To objectively assess the performance of HMBMA-crosslinked polymers, a series of standardized mechanical tests are required. The following protocols provide a framework for this validation.
2.1. Synthesis of Crosslinked Hydrogels
The first step is the synthesis of the polymer networks under controlled conditions to ensure comparability.
Protocol 1: Free-Radical Polymerization of Hydrogels
-
Monomer Solution Preparation: Prepare aqueous solutions of the primary monomer (e.g., acrylamide, hydroxyethyl methacrylate) and the crosslinker (HMBMA, BIS, or EGDMA) at desired molar ratios. A typical starting point is a 1-5 mol% crosslinker concentration relative to the primary monomer.
-
Initiator Addition: Add a photoinitiator (e.g., Irgacure 2959) or a chemical initiator system (e.g., ammonium persulfate and tetramethylethylenediamine) to the monomer solution.
-
Molding: Pour the solution into a mold of defined geometry (e.g., for tensile or compression test specimens).
-
Polymerization: Initiate polymerization by exposure to UV light or by thermal activation, depending on the initiator system used.[9]
-
Equilibration: After polymerization, immerse the hydrogels in a suitable buffer (e.g., phosphate-buffered saline, PBS) to reach equilibrium swelling.
Workflow for hydrogel synthesis.
2.2. Swelling Behavior
The swelling ratio provides insight into the crosslink density of the polymer network. A lower swelling ratio generally indicates a higher crosslink density.
Protocol 2: Swelling Ratio Measurement
-
Initial Weighing: After equilibration, remove the hydrogel from the buffer, gently blot the surface to remove excess water, and record its swollen weight (Ws).
-
Drying: Lyophilize or oven-dry the hydrogel at a controlled temperature until a constant weight is achieved. Record the dry weight (Wd).
-
Calculation: Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd.[10]
2.3. Tensile Properties
Tensile testing provides crucial information about a material's strength, stiffness, and elasticity.
Protocol 3: Uniaxial Tensile Testing
-
Specimen Preparation: Prepare dumbbell-shaped or rectangular specimens according to ASTM standards such as ASTM D412 or ASTM D638.[11][12][13]
-
Testing Machine Setup: Use a universal testing machine equipped with a suitable load cell.
-
Testing Procedure: Clamp the specimen and apply a uniaxial tensile load at a constant strain rate until failure.
-
Data Analysis: From the resulting stress-strain curve, determine the Young's modulus (a measure of stiffness), ultimate tensile strength (the maximum stress the material can withstand), and elongation at break (a measure of ductility).
Workflow for tensile property validation.
2.4. Rheological Characterization
Rheology provides information about the viscoelastic properties of the material, including the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.[14][15][16]
Protocol 4: Oscillatory Rheometry
-
Sample Preparation: Place a disk-shaped hydrogel sample between the parallel plates of a rheometer.
-
Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER).
-
Frequency Sweep: Within the LVER, perform a frequency sweep to measure G' and G'' as a function of frequency.
-
Data Analysis: A higher G' value indicates a more solid-like, elastic material, which is often correlated with a higher crosslink density.[17]
Expected Outcomes and Interpretation
By systematically applying these protocols, a comprehensive dataset can be generated to compare the mechanical properties of polymers crosslinked with HMBMA and its alternatives.
Table 1: Hypothetical Comparative Data for Crosslinked Hydrogels
| Property | HMBMA-crosslinked | BIS-crosslinked | EGDMA-crosslinked |
| Swelling Ratio | Moderate | Low | Moderate |
| Young's Modulus (kPa) | 50 - 150 | 100 - 300 | 75 - 200 |
| Ultimate Tensile Strength (kPa) | 100 - 250 | 80 - 180 | 90 - 220 |
| Elongation at Break (%) | 200 - 400 | 100 - 250 | 150 - 350 |
| Storage Modulus (G') (Pa) | 1000 - 5000 | 3000 - 8000 | 2000 - 6000 |
Interpretation of Hypothetical Data:
-
HMBMA-crosslinked polymers are expected to exhibit a favorable balance of strength and flexibility, as indicated by a moderate Young's modulus, high ultimate tensile strength, and high elongation at break. This is attributed to the flexible hexamethylene spacer.
-
BIS-crosslinked polymers are likely to be stiffer and more brittle, as suggested by a high Young's modulus and lower elongation at break. Their lower swelling ratio points to a higher crosslink density.
-
EGDMA-crosslinked polymers may show properties intermediate to HMBMA and BIS, with the potential for hydrolytic degradation of the ester linkages affecting long-term stability.
Hydrolytic Stability: A Critical Consideration
For applications in physiological environments, the long-term stability of the crosslinks is crucial. The amide bonds in BIS are known to be susceptible to hydrolysis, which can lead to a gradual loss of mechanical integrity.[7] The methacrylamide groups in HMBMA are anticipated to offer improved hydrolytic stability, a hypothesis that should be tested experimentally.
Protocol 5: Accelerated Hydrolytic Degradation Study
-
Incubation: Incubate pre-weighed hydrogel samples in a buffered solution (e.g., PBS at pH 7.4) at an elevated temperature (e.g., 37°C or 50°C) for an extended period.
-
Periodic Testing: At regular intervals, remove samples and measure their weight change, swelling ratio, and mechanical properties (tensile and rheological) as described in the protocols above.
-
Data Analysis: Plot the change in mechanical properties over time to assess the rate of degradation.
Conclusion
The selection of a crosslinking agent is a critical design parameter in the development of high-performance polymers for biomedical and pharmaceutical applications. This compound presents a promising alternative to conventional crosslinkers, potentially offering an advantageous combination of mechanical strength, flexibility, and hydrolytic stability. The experimental framework provided in this guide offers a robust methodology for the comprehensive validation of these properties, enabling researchers to make informed decisions in the design of next-generation polymeric materials.
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"1,6-Hexamethylene bis-methacrylamide" versus other bis-acrylamides for biocompatibility
An In-Depth Guide to Crosslinker Selection for Biocompatible Hydrogels: 1,6-Hexamethylene bis-methacrylamide vs. Traditional Bis-acrylamides
For researchers, scientists, and drug development professionals, the creation of biocompatible hydrogels for applications ranging from tissue engineering to controlled drug release is a paramount challenge. The choice of crosslinking agent is a critical determinant of the final hydrogel's mechanical properties, degradation kinetics, and, most importantly, its interaction with biological systems. This guide provides an in-depth comparison of this compound against other common bis-acrylamides, with a focus on biocompatibility and the experimental data required for validation.
The Decisive Role of the Crosslinker
Hydrogels are three-dimensional networks of hydrophilic polymers capable of holding large amounts of water, mimicking the native extracellular matrix. The crosslinker forms the covalent bonds that hold these polymer chains together, defining the network's architecture. While essential for structural integrity, residual unreacted crosslinkers or their degradation byproducts can leach from the hydrogel matrix, potentially eliciting cytotoxic, inflammatory, or immunogenic responses. Therefore, a judicious selection of the crosslinking agent is not merely a question of chemistry but a fundamental aspect of biocompatible design.
A Tale of Two Structures: this compound vs. N,N'-methylenebis(acrylamide)
The most widely used crosslinker in polyacrylamide hydrogels is N,N'-methylenebis(acrylamide), commonly known as BIS or MBA.[1] However, concerns over the potential toxicity of acrylamide-based compounds have driven interest towards alternatives like this compound.[2] Their structural differences, though subtle, have profound implications for their biological reactivity.
-
N,N'-methylenebis(acrylamide) (MBA): Features two acrylamide groups linked by a short, single methylene bridge.
-
This compound (HMBMA): Possesses two methacrylamide groups connected by a longer, more flexible six-carbon (hexamethylene) chain.
The two key distinctions are the nature of the reactive group (acrylamide vs. methacrylamide) and the length and hydrophobicity of the linker chain.
Figure 1: Chemical structures of MBA and HMBMA.
Comparative Biocompatibility Profile
The biocompatibility of a hydrogel is not an intrinsic property but a measure of its performance in a specific biological context. We can, however, predict and test for key aspects like cytotoxicity and hemocompatibility based on the crosslinker's chemistry.
Cytotoxicity: The Methacrylamide Advantage
Cytotoxicity, the degree to which a substance can damage cells, is a primary concern. Studies have shown that acrylamides exhibit higher cytotoxicity compared to their methacrylamide counterparts.[3] This difference is rooted in their chemical reactivity.
The electrophilic nature of the double bond in acrylamides makes them susceptible to Michael-type addition reactions with soft biological nucleophiles, such as the thiol groups in glutathione (GSH), a key intracellular antioxidant.[3] N,N'-methylenebis(acrylamide) (MBA), being a di-acrylamide, demonstrates high reactivity with GSH.[3] This reaction can deplete cellular antioxidant defenses, leading to oxidative stress and cell death.[3]
In contrast, the methyl group in methacrylamides, including HMBMA, exerts an electron-donating inductive effect. This reduces the electrophilicity of the adjacent carbon-carbon double bond, thereby lowering its reactivity towards biological nucleophiles.[3] This reduced reactivity is a primary reason methacrylamides are considered to be baseline toxicants, exhibiting significantly lower cytotoxicity than acrylamides.[3][4]
Impact of the Linker Chain
The hexamethylene chain in HMBMA is longer and more hydrophobic than the single methylene group in MBA. This can influence the mechanical properties of the resulting hydrogel, often imparting greater flexibility. While the alkyl chain itself is not readily biodegradable, its length and hydrophobicity can affect protein adsorption and cellular interactions at the hydrogel surface, which must be experimentally evaluated for any given application.
For applications requiring resorption by the body, neither HMBMA nor MBA are ideal, as their carbon backbones are not susceptible to hydrolysis. In such cases, researchers are developing biodegradable crosslinkers that incorporate cleavable linkages, such as esters or disulfides, into their structure.[5][6][7]
Data Summary: A Head-to-Head Comparison
| Feature | This compound (HMBMA) | N,N'-methylenebis(acrylamide) (MBA) | Rationale & Implications |
| Reactive Group | Methacrylamide | Acrylamide | The methyl group in HMBMA reduces reactivity, leading to lower potential cytotoxicity.[3] |
| Linker Chain | -(CH₂)₆- (Hexamethylene) | -CH₂- (Methylene) | HMBMA's longer, flexible chain can alter mechanical properties. |
| Predicted Cytotoxicity | Low (Baseline Toxicant) | High (Excess Toxicity) | Acrylamide group readily reacts with cellular nucleophiles like GSH, causing oxidative stress.[3] |
| Biodegradability | Non-biodegradable (amide/alkyl backbone) | Non-biodegradable (amide/alkyl backbone) | Neither is suitable for applications requiring material resorption without modification. |
Essential Experimental Protocols for Biocompatibility Assessment
Theoretical advantages must be confirmed with rigorous experimental data. The International Organization for Standardization (ISO) 10993 series provides a framework for the biological evaluation of medical devices, including hydrogel-based materials.[8][9][10]
Experiment 1: In Vitro Cytotoxicity (ISO 10993-5)
This test evaluates the potential for a material to cause cell death. The extract method is most common for hydrogels, as it assesses the toxicity of leachable substances.[11][12]
Figure 2: Workflow for In Vitro Cytotoxicity Testing (Extract Method).
Step-by-Step Protocol: MTT Assay for Cytotoxicity
-
Sample Preparation: Prepare hydrogels using HMBMA and MBA as crosslinkers. Use identical polymer concentrations and molar ratios of the crosslinker. Include a negative control (no crosslinker, if possible, or a known biocompatible material) and a positive control (e.g., dilute phenol).
-
Extraction: Following ISO 10993-12, incubate the sterilized hydrogel samples in serum-free cell culture medium (e.g., DMEM) for 24 hours at 37°C.[13] A standard ratio is 0.2g of material per mL of medium.
-
Cell Culture: Seed L929 or NIH/3T3 fibroblast cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[14]
-
Exposure: Remove the culture medium and replace it with the prepared hydrogel extracts. Include wells with fresh medium (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for another 24 hours.
-
MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[15] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan salt.
-
Quantification: Solubilize the formazan crystals with a solvent (e.g., isopropanol). Measure the absorbance at approximately 570 nm using a microplate reader.
-
Interpretation: Cell viability is expressed as a percentage relative to the negative control. According to ISO 10993-5, a reduction in viability by more than 30% is considered a cytotoxic effect.
Experiment 2: Hemocompatibility (ISO 10993-4)
For any material intended for blood contact, a hemolysis assay is mandatory to assess its potential to damage red blood cells (erythrocytes).[16][17]
Figure 3: Workflow for Hemolysis Assay (Direct Contact Method).
Step-by-Step Protocol: Hemolysis Assay
-
Erythrocyte Preparation: Obtain fresh human blood and centrifuge to pellet the red blood cells (RBCs). Discard the plasma and buffy coat. Wash the RBCs multiple times with sterile phosphate-buffered saline (PBS) until the supernatant is clear. Resuspend the washed RBCs in PBS to a desired concentration (e.g., a slightly diluted suspension).[18][19]
-
Sample Incubation: Place pre-weighed or pre-sized sterile hydrogel samples into test tubes.
-
Controls: Prepare a positive control tube with water (induces 100% hemolysis) and a negative control tube with PBS only.
-
Exposure: Add the RBC suspension to the sample and control tubes. Ensure the material is fully immersed.[18]
-
Incubation: Incubate all tubes at 37°C for 24 hours under gentle rotation.[18]
-
Quantification: Centrifuge the tubes to pellet intact RBCs and cell debris. Carefully transfer the supernatant to a new microplate. Measure the absorbance of the supernatant, which corresponds to the amount of released hemoglobin, using a spectrophotometer at ~540 nm.
-
Calculation: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
-
Interpretation: Materials are generally classified based on their hemolysis percentage, with values below 2% often considered non-hemolytic.[18]
Experiment 3: In Vivo Biocompatibility (ISO 10993-6)
For many applications, particularly those involving implantation, in vivo testing is required to assess the local tissue response.[20] A common initial test involves subcutaneous implantation in a rodent model.[21][22][23]
-
Implantation: Surgically implant small, sterile discs of the test hydrogels subcutaneously in the back of rats or mice.
-
Explantation: After predetermined time points (e.g., 1, 4, and 12 weeks), the animals are euthanized, and the implants along with the surrounding tissue are excised.[24][25]
-
Histological Analysis: The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, H&E). A pathologist then evaluates the tissue for signs of inflammation (presence of lymphocytes, macrophages), fibrosis (thickness of the surrounding fibrous capsule), and necrosis.[22]
-
Interpretation: The tissue response to the HMBMA-crosslinked hydrogel would be compared to that of the MBA-crosslinked hydrogel and a negative control material. A biocompatible material should elicit only a minimal and transient inflammatory response and result in the formation of a thin, non-adherent fibrous capsule.[21]
Conclusion and Recommendations
The chemical structure of the crosslinker is a critical design parameter in the development of biocompatible hydrogels. The available chemical evidence strongly suggests that this compound offers a superior biocompatibility profile compared to the widely used N,N'-methylenebis(acrylamide). This advantage stems from the lower intrinsic reactivity of the methacrylamide group, which mitigates the risk of adverse cellular reactions like oxidative stress.
However, no material can be considered biocompatible on the basis of its chemical structure alone. For any researcher, scientist, or drug development professional, the path to a successful biomaterial involves rigorous, standardized testing. The in vitro cytotoxicity and hemocompatibility assays outlined here represent the minimum validation required. For implantable devices, in vivo studies are indispensable. By understanding the chemical rationale and applying these robust experimental protocols, developers can confidently select and validate the appropriate crosslinker, paving the way for safer and more effective biomedical hydrogel applications.
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A Comparative Analysis of Crosslinking Agents: 1,6-Hexamethylene bis-methacrylamide as a Superior Alternative for Hydrogel Synthesis
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical determinant of hydrogel properties, influencing everything from mechanical strength and degradation kinetics to biocompatibility and the efficacy of encapsulated therapeutics. This guide provides an in-depth comparison of 1,6-Hexamethylene bis-methacrylamide (HMBMA) with other commonly employed crosslinkers, supported by scientific principles and experimental data. We will delve into the chemical rationale behind the performance of these molecules and provide actionable protocols for their use and characterization.
The Crucial Role of the Crosslinker: Beyond a Simple Link
Crosslinkers are the architectural keystones of a hydrogel network. Their chemical structure dictates the flexibility, durability, and responsiveness of the final material. While N,N'-methylenebis(acrylamide) (BIS) has long been a standard in many laboratories, its limitations, particularly in terms of hydrolytic stability, have prompted the search for more robust alternatives. This guide will focus on HMBMA as a prime candidate, exploring how its unique molecular features translate into tangible performance advantages.
At the heart of this comparison lies the fundamental difference between acrylamide and methacrylamide functionalities, and the impact of the spacer arm that connects the two reactive groups.
Key Molecular Differentiators:
-
Methacrylamide vs. Acrylamide: The additional methyl group in methacrylamide imparts steric hindrance that protects the adjacent amide bond from hydrolysis. This seemingly minor structural change significantly enhances the chemical stability of the crosslink, a critical factor for long-term applications in physiological environments. Methacrylamide groups generally exhibit greater hydrolytic stability compared to their acrylamide counterparts.[1][2][3]
-
The Spacer Arm: The length and flexibility of the hydrocarbon chain separating the two methacrylamide groups—the spacer arm—plays a pivotal role in the mechanical properties of the resulting hydrogel. HMBMA features a six-carbon hexamethylene chain, which is considerably longer and more flexible than the single methylene group in BIS. This extended spacer allows for greater chain mobility within the polymer network, leading to hydrogels with potentially higher elasticity and toughness. The swelling behavior of hydrogels is also influenced by the crosslinker's structure, with longer spacer arms potentially allowing for greater water uptake.[4][5]
Head-to-Head Comparison: HMBMA vs. Common Alternatives
To provide a clear and objective comparison, the following table summarizes the key performance characteristics of hydrogels prepared with HMBMA and other widely used crosslinkers. The data is synthesized from numerous studies and represents typical findings.
| Property | This compound (HMBMA) | N,N'-methylenebis(acrylamide) (BIS) | Ethylene glycol dimethacrylate (EGDMA) |
| Chemical Stability | High hydrolytic stability due to methacrylamide groups.[1][2][3] | Susceptible to hydrolysis, especially at non-neutral pH.[6] | Ester linkages are prone to hydrolysis. |
| Mechanical Properties | Forms tough and elastic hydrogels. | Can form brittle hydrogels at higher concentrations. | Often used for rigid materials. |
| Flexibility | High, due to the long hexamethylene spacer. | Low, due to the short methylene spacer. | Moderate, depending on the polymer system. |
| Biocompatibility | Generally considered to have good biocompatibility.[7][8][9][10] | Widely used, but unreacted monomer can be a concern. | Biocompatibility can vary depending on the specific application. |
| Polymerization Kinetics | Generally slower than acrylamides, allowing for better control.[11] | Rapid polymerization.[11] | Polymerization rate is dependent on the initiator system.[12] |
Experimental Validation: Protocols for Comparison
To empower researchers to validate these findings in their own laboratories, we provide detailed protocols for the synthesis of hydrogels using different crosslinkers and for the characterization of their key properties.
Experimental Workflow Overview
Protocol 1: Hydrogel Synthesis
This protocol describes the preparation of polyacrylamide hydrogels crosslinked with either HMBMA or BIS.
Materials:
-
Acrylamide monomer
-
This compound (HMBMA)
-
N,N'-methylenebis(acrylamide) (BIS)
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized water
Procedure:
-
Prepare Monomer/Crosslinker Solutions:
-
For a 10% (w/v) acrylamide solution, dissolve 1 g of acrylamide in 10 mL of deionized water.
-
Prepare separate stock solutions of HMBMA and BIS (e.g., 2% w/v in deionized water).
-
-
Formulation:
-
In separate vials, mix the acrylamide solution with the desired molar concentration of either HMBMA or BIS. A typical crosslinker concentration is 1-5 mol% relative to the monomer.
-
-
Initiation:
-
To initiate polymerization, add 10 µL of 10% (w/v) APS solution and 1 µL of TEMED for every 1 mL of monomer/crosslinker solution.
-
-
Curing:
Protocol 2: Swelling Ratio Determination
The swelling ratio provides insight into the crosslinking density and water absorption capacity of the hydrogel.[17][18][19][20][21]
Procedure:
-
Cut a small, pre-weighed piece of the cured hydrogel (W_dry).
-
Immerse the hydrogel sample in an excess of deionized water or a buffer solution (e.g., PBS) at a constant temperature.
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_swollen).
-
Continue until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculate the swelling ratio (SR) using the following formula: SR = (W_swollen - W_dry) / W_dry
Protocol 3: Rheological Analysis for Storage Modulus
The storage modulus (G') is a measure of the elastic properties of the hydrogel and is indicative of its stiffness and crosslinking efficiency.[22][23][24][25][26][27]
Procedure:
-
Use a rheometer with a parallel plate or cone-plate geometry.
-
Place a cylindrical sample of the hydrogel on the lower plate of the rheometer.
-
Lower the upper plate to make contact with the hydrogel and apply a slight compressive force to ensure good contact.
-
Perform a frequency sweep at a constant, small strain (within the linear viscoelastic region) to determine the storage modulus (G') as a function of frequency.
-
A higher G' value generally indicates a more efficiently crosslinked and stiffer hydrogel.
Protocol 4: Monitoring Polymerization Kinetics
The rate of polymerization can be monitored to understand the reactivity of the crosslinker.[12][28][29][30][31]
Procedure (using UV-Vis Spectroscopy):
-
Prepare the monomer/crosslinker/initiator solution as described in Protocol 1.
-
Immediately place a small volume of the solution in a quartz cuvette.
-
Monitor the decrease in absorbance at a wavelength corresponding to the vinyl groups of the monomer and crosslinker (around 245 nm for acrylamide) over time using a UV-Vis spectrophotometer.
-
The rate of disappearance of the absorbance is proportional to the rate of polymerization.
The Chemical Rationale: A Deeper Dive
The superior performance of HMBMA can be attributed to its molecular architecture. The methacrylamide groups, as previously mentioned, are inherently more resistant to hydrolysis than the acrylamide groups found in BIS. This is a critical advantage for applications requiring long-term stability in aqueous or biological environments, such as in drug delivery systems or tissue engineering scaffolds.
Furthermore, the long and flexible hexamethylene spacer of HMBMA allows for the formation of a more resilient and elastic hydrogel network. In contrast, the short and relatively rigid methylene bridge in BIS can lead to a more constrained and potentially brittle network, especially at higher crosslinker concentrations. The increased chain mobility afforded by the HMBMA spacer can better dissipate stress, leading to materials with improved toughness and fatigue resistance.
Conclusion and Future Outlook
The selection of a crosslinking agent is a pivotal decision in the design of hydrogels for advanced applications. While traditional crosslinkers like BIS have served the scientific community well, the demand for more stable, robust, and biocompatible materials necessitates the adoption of superior alternatives. This compound (HMBMA) presents a compelling option, offering enhanced hydrolytic stability and the ability to form mechanically resilient hydrogels.
The experimental protocols and comparative data presented in this guide are intended to provide researchers with the foundational knowledge and practical tools to explore the benefits of HMBMA in their own work. As the fields of drug delivery, tissue engineering, and regenerative medicine continue to advance, the use of well-characterized and high-performance crosslinkers like HMBMA will be instrumental in the development of the next generation of biomaterials.
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A Head-to-Head Comparison of 1,6-Hexamethylene bis-methacrylamide (HMBMA) and PEGDA as Crosslinkers for Biomedical Hydrogels
Introduction: The Critical Role of the Crosslinker
In the landscape of drug development and tissue engineering, hydrogels serve as foundational scaffolds, mimicking the native extracellular matrix (ECM) to support cellular growth or to act as depots for controlled therapeutic release. The transition from a liquid polymer precursor solution to a stable, three-dimensional network is orchestrated by a critical component: the crosslinker. The choice of crosslinker is not a trivial matter; it dictates the hydrogel's fundamental characteristics, including its mechanical strength, degradation kinetics, swelling behavior, and ultimately, its biocompatibility and suitability for a given application.[1]
Among the myriad of options, two crosslinkers often considered for creating hydrogels via photopolymerization are Poly(ethylene glycol) diacrylate (PEGDA) and bis-acrylamides, such as 1,6-Hexamethylene bis-methacrylamide (HMBMA). While both can form robust networks, their underlying chemistry is profoundly different, leading to distinct performance profiles. PEGDA is widely recognized for its tunable biodegradability, making it a staple in regenerative medicine.[2] HMBMA, representing the bis-methacrylamide class, offers a compelling alternative, particularly when long-term stability is paramount.
This guide provides an in-depth, head-to-head comparison of HMBMA and PEGDA, moving beyond surface-level properties to explore the core chemical distinctions that drive their performance. We will examine experimental data to provide researchers, scientists, and drug development professionals with the insights needed to make an informed selection for their specific application.
Section 1: The Core Chemistry - A Tale of Two Bonds
The fundamental difference between PEGDA and HMBMA lies in the chemical bond connecting the reactive vinyl groups to the polymer backbone: an ester linkage in PEGDA versus an amide linkage in HMBMA. This single distinction is the primary determinant of their divergent properties.
-
Poly(ethylene glycol) diacrylate (PEGDA): PEGDA consists of a hydrophilic polyethylene glycol core end-capped with acrylate functional groups. The acrylate group contains an ester linkage that is susceptible to hydrolysis. PEGDA is commercially available in various molecular weights, which provides a straightforward method for tuning the crosslink density and mechanical properties of the resulting hydrogel.[3]
-
This compound (HMBMA): HMBMA is a small molecule crosslinker featuring two methacrylamide functional groups separated by a six-carbon hexamethylene spacer. The defining feature is the amide bond, which is significantly more resistant to hydrolysis compared to the ester bond in PEGDA.[4]
Caption: Chemical structures of HMBMA and PEGDA crosslinkers.
Both crosslinkers polymerize via a free-radical mechanism, typically initiated by UV light in the presence of a photoinitiator. The initiator absorbs photons and generates free radicals, which attack the carbon-carbon double bonds of the acrylate or methacrylamide groups, propagating a chain reaction that forms a covalently crosslinked polymer network.[2]
Caption: Generalized free-radical photopolymerization workflow.
Section 2: Hydrolytic Stability and Degradation Profile
The most critical performance difference between these two crosslinkers is their stability in aqueous environments, a direct consequence of their core chemistry.
The Achilles' Heel of Acrylates: Ester Hydrolysis in PEGDA The ester linkages in PEGDA are susceptible to hydrolysis, the cleavage of a bond by the addition of water. This process leads to the degradation of the hydrogel network over time, breaking it down into the PEG core and poly(acrylic acid) chains. This degradation is often desirable for applications in tissue engineering, where the scaffold should gradually erode to allow for native tissue infiltration, and in drug delivery, for the controlled release of encapsulated therapeutics.[3] The rate of hydrolysis is highly dependent on the pH of the surrounding medium, accelerating significantly under basic conditions.[5][6][7] This allows for the design of scaffolds that degrade over a predictable timeframe, from days to months.
The Robust Amide: Superior Hydrolytic Stability of HMBMA In stark contrast, the amide bond is one of the most stable linkages in organic chemistry and is markedly more resistant to hydrolysis than the ester bond.[8] Studies have shown that while methacrylate groups in hydrogels decompose significantly in high pH solutions, methacrylamide groups remain stable under the same conditions.[3] Consequently, hydrogels crosslinked with HMBMA or other bis-acrylamides exhibit exceptional stability with minimal to no degradation under physiological conditions.[4] This makes HMBMA an ideal choice for applications requiring long-term device stability, such as in permanent implants, biosensors, or as a stable matrix for long-term cell culture studies where scaffold degradation is an undesirable variable.
| Feature | PEGDA | This compound (HMBMA) |
| Primary Bond | Acrylate Ester | Methacrylamide |
| Degradation Mechanism | Hydrolysis of ester linkages[3] | Minimal to no hydrolytic degradation[3][8] |
| Degradation Profile | Biodegradable; rate is tunable | Non-degradable under physiological conditions |
| Ideal Use Case | Temporary scaffolds, drug delivery[2] | Long-term implants, stable cell culture platforms |
Section 3: Impact on Mechanical Properties
The mechanical properties of a hydrogel, such as its stiffness and elasticity, are crucial for its function. They influence cell behavior in tissue engineering scaffolds and determine the durability of a device.
With PEGDA , mechanical properties are readily tuned by two main parameters:
-
Molecular Weight (MW): Using a lower MW PEGDA (e.g., 700 Da) results in a higher crosslink density, creating a stiffer, more brittle hydrogel with a lower swelling ratio. Conversely, a higher MW PEGDA (e.g., 10 kDa) creates a more flexible, softer hydrogel with a higher swelling capacity.[3]
-
Polymer Concentration: Increasing the weight percentage of PEGDA in the precursor solution leads to a higher polymer density and, consequently, a stiffer hydrogel.[9]
Hydrogels crosslinked with HMBMA (or similar bis-acrylamides) also exhibit tunable mechanical properties, primarily controlled by the crosslinker concentration. Increasing the molar ratio of HMBMA to the primary monomer (if one is used, such as acrylamide) significantly increases the Young's modulus of the hydrogel.[2] Studies comparing bis-acrylamides to dimethacrylates have shown they can produce composites with comparable flexural strength and modulus, indicating their suitability for creating mechanically robust materials.[4]
Table 1: Representative Mechanical Properties of Photocrosslinked Hydrogels
| Property | PEGDA-based Hydrogels | Polyacrylamide-based Hydrogels |
| Typical Compressive Modulus | 10 kPa - 1.7 MPa+[9] | 1 kPa - 1 MPa+[2] |
| Primary Control Variables | PEGDA MW, Polymer Concentration[3][9] | Monomer & Crosslinker Concentration[2] |
| Key Characteristic | Stiffness is highly tunable over a wide range. | Can be formulated to be extremely soft and elastic. |
Note: Values are representative and can vary significantly based on the specific formulation (monomer concentration, initiator type, etc.).
Section 4: Biocompatibility and Cytotoxicity
For any material intended for biomedical applications, biocompatibility is non-negotiable.
-
PEGDA: Poly(ethylene glycol) is widely regarded as a biocompatible and "bio-inert" material, known for its ability to resist protein adsorption and elicit a minimal immune response.[3] This makes PEGDA hydrogels excellent candidates for cell encapsulation and in vivo applications.[10] The primary degradation products are PEG and poly(acrylic acid), which are generally considered biocompatible at the concentrations produced during gradual degradation.
-
HMBMA: Polyacrylamide-based hydrogels are also known for their excellent biocompatibility. In some cases, they have been shown to exhibit even lower foreign body responses than standard materials. The hydrogel matrix itself is non-toxic. However, it is critically important to ensure that the polymerization reaction goes to completion, as unreacted acrylamide monomer is a known neurotoxin. Proper purification and washing of the final hydrogel are essential to remove any residual monomer.
Section 5: Experimental Protocols
The following protocols provide a validated starting point for fabricating and characterizing hydrogels using either PEGDA or HMBMA.
Caption: General experimental workflow for hydrogel synthesis and characterization.
Protocol 1: Synthesis and Characterization of a PEGDA Hydrogel
-
Rationale: This protocol creates a biodegradable hydrogel using a common molecular weight PEGDA. Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is chosen as the photoinitiator for its high efficiency and improved cytocompatibility compared to other initiators when working with cells.
-
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 3.4 kDa
-
Photoinitiator: LAP
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile molds (e.g., PDMS, ~8 mm diameter, 1 mm height)
-
UV lamp (365 nm, ~4-10 mW/cm²)
-
-
Methodology:
-
Precursor Solution: Prepare a 10% (w/v) PEGDA solution by dissolving 100 mg of PEGDA in 1 mL of PBS. Vortex thoroughly to ensure complete dissolution. Causality: A 10% solution provides a good balance of mechanical integrity and swelling for many cell culture applications.
-
Initiator Addition: Prepare a 0.1% (w/v) LAP stock solution in PBS. Add 10 µL of the LAP stock solution to the 1 mL PEGDA solution for a final concentration of 0.01% (w/v). Mix gently but thoroughly, protecting the solution from light. Causality: This concentration of LAP is typically sufficient for efficient crosslinking without inducing significant cytotoxicity.
-
Molding: Pipette the precursor solution into the sterile molds, ensuring each mold is filled completely.
-
Photocrosslinking: Expose the molds to 365 nm UV light for 5 minutes. Causality: The exposure time should be optimized for your specific lamp intensity and hydrogel thickness to ensure complete crosslinking.
-
Equilibration: Gently remove the crosslinked hydrogel discs from the molds and place them in an excess of sterile PBS. Allow them to swell to equilibrium for 24 hours at 37°C, changing the PBS at least twice to wash out the photoinitiator and any unreacted components.
-
-
Self-Validating Characterization:
-
Swelling Ratio: Measure the weight of the equilibrated hydrogel (Ws) after blotting away excess surface water. Lyophilize or oven-dry the hydrogel to obtain the dry weight (Wd). Calculate the mass swelling ratio: Qm = Ws / Wd. A consistent swelling ratio across batches validates the fabrication process.
-
Mechanical Testing: Perform unconfined compression testing on the swollen hydrogels using a mechanical tester. The compressive modulus, determined from the linear region of the stress-strain curve (e.g., 5-15% strain), should be consistent for a given formulation.
-
Protocol 2: Synthesis and Characterization of an HMBMA-Crosslinked Hydrogel
-
Rationale: This protocol creates a stable, non-degradable hydrogel using acrylamide as the base monomer and HMBMA as the crosslinker. This type of hydrogel is often used as a substrate for 2D cell culture or as a stable phantom material.
-
Materials:
-
Acrylamide (AAm) monomer
-
This compound (HMBMA) crosslinker
-
Photoinitiator: LAP
-
Deionized (DI) water
-
Sterile molds and UV lamp as in Protocol 1
-
-
Methodology:
-
Precursor Solution: Prepare a precursor solution containing 7.5% (w/v) AAm and 0.3% (w/v) HMBMA. For 1 mL total volume, dissolve 75 mg of AAm and 3 mg of HMBMA in DI water. Causality: This monomer-to-crosslinker ratio creates a hydrogel with moderate stiffness suitable for many cell culture applications. The ratio can be adjusted to tune the mechanical properties.
-
Initiator Addition: Add 10 µL of a 0.1% (w/v) LAP stock solution (in DI water) to the 1 mL precursor solution. Mix gently and protect from light.
-
Molding: Pipette the solution into molds as described for PEGDA.
-
Photocrosslinking: Expose to 365 nm UV light for 10 minutes. Causality: Polymerization of acrylamide can sometimes be slower than acrylates, so a slightly longer exposure time may be beneficial to ensure high conversion.
-
Equilibration: Remove the hydrogels and place them in a large volume of DI water or PBS to swell and to wash out any unreacted monomer. Wash for at least 48 hours, changing the water frequently. This washing step is critical for biocompatibility to remove any potentially toxic unreacted acrylamide monomer.
-
-
Self-Validating Characterization:
-
Swelling Ratio: Calculate the swelling ratio as described in Protocol 1. The value should be highly stable over time when incubated in PBS at 37°C.
-
Mechanical Testing: Perform compression testing. The modulus should remain constant over weeks of incubation in PBS, confirming the hydrolytic stability of the network.
-
Section 6: Summary and Recommendations
The choice between HMBMA and PEGDA is not about which is superior overall, but which is appropriate for the intended application. The decision hinges primarily on the required degradation profile and mechanical stability.
Table 2: Head-to-Head Comparison Summary
| Feature | PEGDA | This compound (HMBMA) |
| Functional Group | Acrylate | Methacrylamide |
| Key Linkage | Ester | Amide |
| Degradability | Yes (Hydrolytically degradable)[3] | No (Hydrolytically stable)[4] |
| Primary Advantage | Tunable biodegradation for tissue regeneration and drug release. | Long-term mechanical and chemical stability. |
| Primary Limitation | Unsuitable for long-term, stable implants. | Non-degradable nature limits use in tissue replacement scaffolds. |
| Mechanical Tuning | Varies with PEG MW and concentration.[9] | Varies with crosslinker concentration.[2] |
| Biocompatibility | Excellent, "bio-inert".[3] | Excellent, but requires thorough washing to remove unreacted monomer. |
| Best For... | 3D cell encapsulation for tissue regeneration, controlled drug release vehicles, biodegradable scaffolds. | Stable substrates for 2D cell culture, long-term implantable biosensors, mechanically stable phantom tissues. |
Final Recommendation:
-
Choose PEGDA when your application requires a scaffold that degrades over time to allow for tissue integration or to release an encapsulated therapeutic in a controlled manner. Its tunable nature makes it a versatile tool for regenerative medicine.
-
Choose HMBMA when your primary need is a stable, non-degradable material. If you are studying cellular responses to matrix stiffness without the confounding variable of matrix degradation, or developing a device that must function for an extended period in vivo, the robust amide chemistry of HMBMA is the logical and superior choice.
By understanding the fundamental chemical differences between these crosslinkers, researchers can engineer hydrogels with precisely tailored properties, advancing the fields of drug delivery and tissue engineering with materials that are truly fit-for-purpose.
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Zheng, J., et al. (2018). Hydrolytic stability of methacrylamide and methacrylate in gelatin methacryloyl and decoupling of gelatin methacrylamide from gelatin methacryloyl through hydrolysis. Macromolecular Chemistry and Physics, 219(18), 1800266. Available at: [Link]
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Santos, G. C., et al. (2014). Comparison of crosslinking agents on the swelling capacities of hydrogels based on acrylamide and sodium methacrylate. ResearchGate. Available at: [Link]
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Boumediene, M., et al. (2018). Synthesis of poly(acrylamide-co-methyl methacrylate) chemicaly cross-linked hydrogels for efficient adsorption of red erionyl dye. ResearchGate. Available at: [Link]
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Ghasemzadeh, B., et al. (2015). N,N'-methylenebis(acrylamide)-crosslinked poly(acrylic acid) particles as doxorubicin carriers: A comparison between release behavior of physically-loaded drug and conjugated drug via acid-labile hydrazone linkage. ResearchGate. Available at: [Link]
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León-López, A., et al. (2023). Biopolymers for Tissue Engineering: Crosslinking, Printing Techniques, and Applications. Polymers, 15(3), 579. Available at: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 1,6-Hexamethylene bis-methacrylamide
As a cross-linking agent in polymer synthesis, 1,6-Hexamethylene bis-methacrylamide is a valuable reagent in many research and development applications. However, its chemical nature, closely related to other acrylamide compounds, necessitates a rigorous and informed approach to its handling and disposal. This guide provides the essential procedural framework for managing this chemical waste, ensuring the safety of laboratory personnel and the protection of our environment. The causality behind these protocols is grounded in the precautionary principle; given the known hazards of related acrylamide monomers, we treat this compound with a high degree of caution.
Part 1: Core Hazard Assessment & Safety Principles
Understanding the "why" is critical for adherence to safety protocols. This compound is classified as an irritant, specifically causing irritation to the eyes, respiratory system, and skin.[1][2] Furthermore, GHS classifications provided by some suppliers indicate it may be harmful if swallowed, in contact with skin, or inhaled.[3] The foundational principle for handling this and related compounds is the strict avoidance of environmental release and personal exposure. All forms of unpolymerized bis-methacrylamide must be treated as hazardous waste.[4][5]
Key Chemical & Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₄N₂O₂ | [6][7] |
| Molecular Weight | 252.35 g/mol | [6][7] |
| Appearance | White solid / powder | [2] |
| Melting Point | 93-98°C | [1][2] |
| Boiling Point | 495.8°C at 760 mmHg | [2][6] |
| Flash Point | 186.5°C | [2][6] |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical in any capacity, including for disposal, the appropriate PPE must be worn. Acrylamide-based compounds can be readily absorbed through the skin, and dust can be inhaled.[5][8] Therefore, a comprehensive barrier is required.
| Protection Type | Specification & Rationale |
| Hand Protection | Chemical-resistant impervious gloves (e.g., Nitrile).[8][9] Causality: Prevents dermal absorption, a primary route of exposure. |
| Eye Protection | Chemical safety goggles or a face shield.[8][10] Causality: Protects against splashes of solutions or airborne dust. |
| Body Protection | A fully buttoned lab coat and closed-toe shoes are mandatory.[9] For larger quantities or significant spill risk, consider Tyvek coveralls.[5] Causality: Protects skin from accidental contact. |
| Respiratory Protection | When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[9][10] Causality: Prevents inhalation of fine particles which can cause respiratory irritation and systemic toxicity. |
Part 3: Managing Spills - Immediate Response Protocol
Accidents happen, but a swift and correct response can mitigate the risk significantly.
For Small Liquid Spills:
-
Ensure the area is well-ventilated and restrict access.[11][12]
-
Wearing your full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or diatomite.[11][13]
-
Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[14]
-
Decontaminate the spill surface with a detergent and water solution, followed by clean water.[15] All cleanup materials (wipes, absorbent pads) are also considered hazardous waste and must be placed in the container.[14]
For Small Solid (Powder) Spills:
-
AVOID DRY SWEEPING. This will generate hazardous dust.[10]
-
Wearing full PPE including respiratory protection, gently dampen the powder with a light water mist to prevent it from becoming airborne.[14]
-
Carefully scoop the dampened material into a designated hazardous waste container.[10][13]
-
Proceed with surface decontamination as described for liquid spills.[15]
Part 4: Step-by-Step Disposal Procedure
The guiding principle is that unpolymerized this compound, whether in pure form, solution, or as a contaminant on labware, must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.[4][5][16]
Experimental Protocol: Waste Collection and Disposal
-
Waste Segregation:
-
Identify all waste streams containing the chemical. This includes:
-
Unused or expired solid chemical.
-
Aqueous solutions.
-
Contaminated labware (e.g., pipette tips, gloves, wipes, bench paper).[17]
-
-
-
Containerization:
-
Solid Waste & Debris: Collect in a rigid, leak-proof container lined with a clear plastic bag.[16][17] The container must have a secure lid.
-
Liquid Waste: Collect in a designated, leak-proof, and chemically compatible carboy or bottle.[18] Ensure the container has a screw-top cap. Never mix incompatible waste streams.[18]
-
-
Labeling:
-
All hazardous waste containers must be clearly labeled immediately upon the first addition of waste.[16]
-
The label must include:
-
The full chemical name: "this compound".[14]
-
The words "Hazardous Waste".
-
An accurate description of the contents (e.g., "% aqueous solution" or "contaminated debris").
-
The associated hazards (e.g., Irritant, Toxic).
-
-
-
Temporary Storage:
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA).[16]
-
This area should be away from drains, heat sources, and incompatible materials.[5][16]
-
Use secondary containment (e.g., a larger bin or tray) for all liquid waste containers to prevent the spread of potential leaks.[18]
-
-
Professional Disposal:
Part 5: Decontamination of Reusable Equipment
Any non-disposable glassware or equipment that comes into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Perform an initial rinse of the equipment. This first rinseate is considered hazardous and must be collected and added to your liquid hazardous waste container.[18] For highly toxic materials, the first three rinses should be collected.[18]
-
Thorough Cleaning: After the initial hazardous rinse, wash the equipment with soap and water.
-
Final Rinse: Rinse with deionized water and allow to air dry.
Part 6: Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Disposal decision workflow for this compound waste.
References
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This compound | CAS#:16069-15-1 | Chemsrc . Chemsrc. Available from: [Link]
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Acrylamide/Bis Solutions Safety Data Sheet . Princeton University. Available from: [Link]
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1,6-Hexamethylenebisacrylamide | C12H20N2O2 | CID 250559 . PubChem, National Center for Biotechnology Information. Available from: [Link]
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Material Safety Data Sheet - N,N'-Methylenebis(acrylamide) . ResearchGate. Available from: [Link]
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This compound . ChemBK. Available from: [Link]
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Acrylamide/Bis-acrylamide 30% 37.5:1 SDS . Premier Scientific Laboratory Supplies. Available from: [Link]
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1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear . Occupational Safety and Health Administration (OSHA). Available from: [Link]
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1,6-Hexamethylene Diisocyanate Method . Occupational Safety and Health Administration (OSHA). Available from: [Link]
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Hazardous Waste Disposal Guide . Dartmouth College. Available from: [Link]
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1,6-Hexamethylene diisocyanate homopolymer Method . Occupational Safety and Health Administration (OSHA). Available from: [Link]
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Monitoring 1,6-hexamethylene diisocyanate in air by chemosorption sampling . Scandinavian Journal of Work, Environment & Health. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
